Product packaging for Fmoc-Gly-NH-CH2-acetyloxy(Cat. No.:CAS No. 1599440-06-8)

Fmoc-Gly-NH-CH2-acetyloxy

货号: B3106696
CAS 编号: 1599440-06-8
分子量: 368.4 g/mol
InChI 键: NKDSPEFADHLMHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fmoc-Gly-NH-CH2-acetyloxy is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound (2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acetamido)methyl acetate is 368.13722174 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O5 B3106696 Fmoc-Gly-NH-CH2-acetyloxy CAS No. 1599440-06-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-13(23)27-12-22-19(24)10-21-20(25)26-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-12H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDSPEFADHLMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124172
Record name Carbamic acid, N-[2-[[(acetyloxy)methyl]amino]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599440-06-8
Record name Carbamic acid, N-[2-[[(acetyloxy)methyl]amino]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1599440-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[[(acetyloxy)methyl]amino]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-Gly-NH-CH2-acetyloxy: A Technical Guide to Synthesis and Properties for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-acetyloxy is a crucial bifunctional linker molecule employed in the sophisticated field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine spacer, and a cleavable acetyloxymethyl amide moiety, offers strategic advantages in the precise assembly of complex biomolecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, serving as a comprehensive resource for researchers in peptide synthesis and drug development.

Physicochemical Properties

This compound is typically a white to off-white solid.[1] Its purity is generally high, often exceeding 95%, making it suitable for sensitive synthetic applications.[1] Key physicochemical data are summarized in Table 1.

PropertyValueReference
CAS Number 1599440-06-8[1]
Molecular Formula C₂₀H₂₀N₂O₅[1]
Molecular Weight 368.38 g/mol [1]
Appearance White to off-white solid[1]
Purity >95%[1]
Solubility Moderately soluble in organic solvents such as dichloromethane and tetrahydrofuran. Soluble in DMSO, PEG300, and corn oil at ≥ 2.5 mg/mL.[1][2]
Storage Recommended storage at 2-8°C in an airtight container to prevent hydrolysis. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[1][2]

Synthesis of this compound: A Detailed Experimental Protocol

Step 1: Synthesis of Fmoc-glycinamide

This step involves the amidation of Fmoc-glycine. A common method for this transformation is the activation of the carboxylic acid followed by reaction with ammonia.

Materials and Reagents:

  • Fmoc-Gly-OH

  • Ethyl chloroformate

  • N-Methylmorpholine (NMM)

  • Ammonia solution (e.g., 7N in Methanol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Activation of Fmoc-Gly-OH: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Gly-OH (1 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Add N-Methylmorpholine (NMM) (1.1 equivalents) dropwise to the solution while stirring.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture. The formation of a white precipitate (NMM hydrochloride) will be observed. Allow the reaction to stir at 0°C for 1-2 hours to ensure complete formation of the mixed anhydride.

  • Amidation: To the activated Fmoc-Gly-OH solution, slowly add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-glycinamide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Fmoc-glycinamide.

Step 2: Synthesis of this compound

This step involves the N-acetyloxymethylation of Fmoc-glycinamide. This can be achieved by reacting the amide with a suitable reagent like acetyloxymethyl chloride or by a two-step procedure involving hydroxymethylation followed by acetylation.

Materials and Reagents:

  • Fmoc-glycinamide (from Step 1)

  • Paraformaldehyde

  • Acetic anhydride

  • A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Fmoc-glycinamide (1 equivalent) and paraformaldehyde (1.5-2 equivalents) in the anhydrous solvent.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to a gentle reflux and stir for 2-4 hours to form the N-hydroxymethyl intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acetylation: Cool the reaction mixture to room temperature. Add acetic anhydride (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound.

Applications in Drug Development

The primary application of this compound is as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing off-target toxicity.

The this compound linker serves several key functions in an ADC:

  • Fmoc Protecting Group: The Fmoc group allows for orthogonal protection strategies during solid-phase peptide synthesis (SPPS), enabling the controlled and sequential assembly of complex peptide-based linkers.[1]

  • Glycine Spacer: The glycine unit provides a flexible spacer between the antibody and the cytotoxic payload, which can be crucial for optimal drug activity and to overcome steric hindrance.

  • Cleavable Acetyloxymethyl Amide: This moiety is designed to be stable in systemic circulation but is susceptible to cleavage by intracellular enzymes, such as esterases, which are often present at higher concentrations within tumor cells. This enzymatic cleavage releases the active cytotoxic drug at the target site.

Mechanism of Action in Antibody-Drug Conjugates

The general mechanism of action for an ADC employing a cleavable linker like this compound is a multi-step process that ensures targeted drug delivery and release.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Enzymatic) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action of an Antibody-Drug Conjugate.

Explanation of the Pathway:

  • Binding: The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the tumor cell through a process called endocytosis, forming an endosome.

  • Trafficking: The endosome containing the ADC is transported to a lysosome, an organelle within the cell that contains various degradative enzymes.

  • Linker Cleavage: Inside the lysosome, the cleavable linker, in this case, the acetyloxymethyl amide portion of this compound, is hydrolyzed by lysosomal enzymes (e.g., esterases). This cleavage event releases the active cytotoxic payload from the antibody.

  • Induction of Apoptosis: The released cytotoxic drug can then exert its pharmacological effect, such as disrupting DNA replication or microtubule function, ultimately leading to the programmed cell death (apoptosis) of the cancer cell.

Conclusion

This compound is a valuable and versatile tool in the design and synthesis of advanced biotherapeutics, particularly Antibody-Drug Conjugates. Its well-defined chemical properties and the strategic inclusion of a cleavable linker moiety contribute significantly to the development of targeted cancer therapies with improved efficacy and reduced side effects. The detailed, albeit proposed, synthetic protocol provided in this guide offers a practical starting point for researchers aiming to incorporate this linker into their drug development pipelines. Further research into the specific enzymatic cleavage mechanisms and the biological fate of the linker fragments will continue to refine the design of next-generation ADCs.

References

Technical Guide: Fmoc-Gly-NH-CH2-acetyloxy for Advanced Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Gly-NH-CH2-acetyloxy, a critical building block in the development of cleavable antibody-drug conjugates (ADCs). We will cover its chemical properties, a detailed experimental protocol for its application in ADC synthesis, and the underlying principles of its function.

Introduction to this compound in ADC Technology

Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a pivotal component of an ADC's design, influencing its stability, efficacy, and safety profile.

This compound is a cleavable linker precursor. The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine, making it ideal for solid-phase peptide synthesis (SPPS) of the linker-payload conjugate. The glycine residue provides a flexible spacer. This type of linker is designed to be stable in circulation and to release the cytotoxic payload under specific conditions within the target cell, thereby minimizing off-target toxicity.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1599440-06-8[1][2][3][4]
Molecular Formula C20H20N2O5[1][2][3]
Molecular Weight 368.39 g/mol [1][2][5]
Purity >96%[2]
Appearance White to off-white solid[1]
Storage Conditions 2-8°C in an airtight container[1]

Role in Antibody-Drug Conjugates

This compound serves as a fundamental component of enzyme-cleavable linkers. These linkers often incorporate a dipeptide sequence that is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the tumor microenvironment. The glycine residue in this linker can be part of a larger peptide sequence designed for specific enzymatic cleavage.

Signaling Pathway: Mechanism of Action of an ADC with a Cleavable Linker

The general mechanism of action for an ADC utilizing a cleavable linker is a multi-step process that ensures targeted cell killing.

ADC_Mechanism cluster_bloodstream Bloodstream (Stable) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Mechanism of action for an ADC with a cleavable linker.

Experimental Protocols

The following is a representative, multi-stage protocol for the synthesis of an antibody-drug conjugate using a linker derived from this compound. This protocol is based on established methods for ADC synthesis involving solid-phase peptide synthesis and subsequent conjugation to a monoclonal antibody.

Stage 1: Solid-Phase Synthesis of the Drug-Linker Conjugate

This stage involves the synthesis of the complete linker-payload moiety on a solid support, followed by cleavage and purification.

  • Resin Preparation : Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 1 hour.

  • First Amino Acid Coupling : Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, which would be analogous to the core of our compound of interest) to the resin using a coupling agent such as HBTU/HOBt and a base like DIPEA in DMF. Agitate for 2-4 hours.

  • Fmoc Deprotection : Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Peptide Chain Elongation : Sequentially couple subsequent Fmoc-protected amino acids to build the desired peptide linker sequence, with an Fmoc deprotection step after each coupling.

  • Attachment of the Payload : After the final Fmoc deprotection, couple the cytotoxic payload (which has a reactive group, e.g., an amine) to the peptide linker. This step is often performed in solution after cleaving the peptide linker from the resin.

  • Cleavage from Resin : Cleave the peptide-linker from the resin using a mild acid solution, such as 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Purification : Purify the crude drug-linker conjugate using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization : Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Stage 2: Antibody Preparation and Conjugation

This stage involves preparing the monoclonal antibody for conjugation and reacting it with the synthesized drug-linker.

  • Antibody Reduction : To make cysteine residues available for conjugation, partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).

  • Buffer Exchange : Remove the excess reducing agent by buffer exchange using a desalting column.

  • Conjugation Reaction : Dissolve the purified drug-linker conjugate in a suitable solvent (e.g., DMSO) and add it to the reduced antibody solution in a conjugation buffer (e.g., PBS, pH 7.4 with EDTA). The maleimide group on the linker will react with the free thiol groups on the antibody.

  • Quenching : After the reaction is complete (typically 1-2 hours), quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetylcysteine.

  • Purification : Purify the resulting ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC).

  • Characterization : Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Assess the purity and aggregation state of the ADC using SEC.

Experimental Workflow Visualization

The overall process of synthesizing an ADC can be visualized as a structured workflow, from the initial synthesis of the linker-payload to the final purified conjugate.

ADC_Synthesis_Workflow cluster_linker_synthesis Linker-Payload Synthesis cluster_antibody_prep Antibody Preparation Resin Resin Swelling Coupling Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Payload_Coupling Payload Coupling Deprotection->Payload_Coupling Cleavage Cleavage from Resin Payload_Coupling->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Conjugation Conjugation Reaction Purification1->Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction Antibody->Reduction Buffer_Exchange Buffer Exchange Reduction->Buffer_Exchange Buffer_Exchange->Conjugation Purification2 SEC Purification Conjugation->Purification2 Characterization ADC Characterization (DAR, Purity) Purification2->Characterization

References

Solubility Profile of Fmoc-Gly-NH-CH2-acetyloxy in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-acetyloxy is a crucial building block in modern peptide synthesis and plays a significant role as a cleavable linker in the development of antibody-drug conjugates (ADCs).[1][2][3] Understanding its solubility in various organic solvents is paramount for its effective handling, purification, and application in these sophisticated bioconjugation strategies. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and visualizations of key concepts to aid researchers in their work.

Physicochemical Properties

  • Molecular Formula: C₂₀H₂₀N₂O₅[4]

  • Molecular Weight: 368.39 g/mol [4]

  • Appearance: White to off-white solid[1][5]

  • CAS Number: 1599440-06-8[1]

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of organic solvents. The available quantitative and qualitative data are summarized in the table below for easy comparison.

SolventAbbreviationSolubilityTemperatureRemarks
Dimethyl SulfoxideDMSO50 mg/mL (135.73 mM)Not SpecifiedUltrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; use newly opened solvent.[5]
DichloromethaneDCMModerately SolubleNot SpecifiedQualitative assessment.[1]
TetrahydrofuranTHFModerately SolubleNot SpecifiedQualitative assessment.[1]

Note: For complex formulations, a solubility of ≥ 2.5 mg/mL has been reported in mixtures such as 10% DMSO/40% PEG300/5% Tween-80/45% Saline, 10% DMSO/90% (20% SBE-β-CD in Saline), and 10% DMSO/90% Corn Oil.[5]

Experimental Protocols

A standardized and reliable method for determining the solubility of a compound like this compound is the shake-flask method followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Protocol: Equilibrium Solubility Determination by Shake-Flask Method and HPLC Analysis

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Sample Dilution:

    • Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample onto a calibrated HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis at a wavelength where the compound has strong absorbance).

    • The mobile phase composition and flow rate should be optimized to achieve good separation and peak shape.

  • Quantification:

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve prepared from solutions of known concentrations.

    • Calculate the original solubility in the solvent by taking into account the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Sampling & Filtration cluster_2 Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Collect supernatant B->C D Filter through 0.22 µm syringe filter C->D E Dilute filtrate to known concentration D->E F Inject into HPLC system E->F G Quantify against standard curve F->G H Solubility Data G->H Calculate original solubility ADC_Structure cluster_Antibody Monoclonal Antibody (mAb) cluster_Linker Linker System cluster_Payload Cytotoxic Payload cluster_Target Target Cancer Cell mAb Targets Tumor Antigen linker Cleavable Linker (containing this compound derivative) mAb->linker Conjugation Site antigen Tumor-Specific Antigen payload Drug (e.g., Toxin) linker->payload Releasable Bond

References

starting materials for Fmoc-Gly-NH-CH2-acetyloxy synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the starting materials and synthesis of Fmoc-Gly-NH-CH2-acetyloxy, a crucial cleavable linker utilized in the development of antibody-drug conjugates (ADCs). This document outlines the necessary precursors, and provides a logical workflow for its synthesis, aimed at professionals in the fields of chemistry, biochemistry, and pharmaceutical development.

Core Starting Materials

The synthesis of this compound fundamentally involves the coupling of two key building blocks: an N-terminally protected glycine derivative and a reactive acetoxymethylamine component.

The primary starting materials for the synthesis of this compound are:

  • Fmoc-Gly-OH (N-(9-Fluorenylmethoxycarbonyl)glycine): This is the N-protected form of the simplest amino acid, glycine.[1][2][3][4][5] The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group essential for peptide synthesis, preventing unwanted reactions at the amino terminus.[1]

  • A source of acetoxymethylamine: The "-NH-CH2-acetyloxy" portion of the target molecule is introduced via a reagent that can form an amide bond with the carboxyl group of Fmoc-Gly-OH. A plausible, though not explicitly detailed in publicly available literature, precursor for this is N-(hydroxymethyl)acetamide or a reactive equivalent. This reagent provides the necessary N-methylene-acetate functionality.

The synthesis logically proceeds through the formation of an amide bond between the carboxylic acid of Fmoc-Gly-OH and the amino group of the acetoxymethylamine derivative.

Synthetic Pathway and Logic

The synthesis of this compound follows a standard peptide coupling methodology. The core transformation is the formation of an amide bond between the carboxyl group of Fmoc-Gly-OH and the nitrogen atom of the acetoxymethylamine moiety.

Synthesis_Workflow FmocGlyOH Fmoc-Gly-OH Coupling Peptide Coupling Reaction FmocGlyOH->Coupling Acetoxymethylamine Acetoxymethylamine (e.g., N-(hydroxymethyl)acetamide) Acetoxymethylamine->Coupling Target This compound Coupling->Target

Caption: Synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via amide coupling of Fmoc-Gly-OH and an acetoxymethylamine source.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )
Fmoc-Gly-OHC₁₇H₁₅NO₄297.31
N-(hydroxymethyl)acetamideC₃H₇NO₂89.09
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33
or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)C₁₀H₁₅F₆N₆OP380.23
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24
Dichloromethane (DCM)CH₂Cl₂84.93
Ethyl acetate (EtOAc)C₄H₈O₂88.11
n-HexaneC₆H₁₄86.18
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01
Brine (Saturated aqueous NaCl)NaCl58.44
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37

Procedure:

  • Activation of Fmoc-Gly-OH:

    • Dissolve Fmoc-Gly-OH (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a coupling agent such as Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or a more modern coupling reagent like HATU (1.1 equivalents) along with a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • To the activated Fmoc-Gly-OH solution, add N-(hydroxymethyl)acetamide (1.2 equivalents) dissolved in a minimal amount of anhydrous DCM.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Starting Materials

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Fmoc-Gly-OH29022-11-5C₁₇H₁₅NO₄297.31White to off-white powder
N-(hydroxymethyl)acetamide625-51-4C₃H₇NO₂89.09White solid

Table 2: Expected Physicochemical Properties of this compound

PropertyValue
CAS Number1599440-06-8
Molecular FormulaC₂₀H₂₀N₂O₅
Molecular Weight368.39
AppearanceWhite to off-white solid

Signaling Pathways and Applications

This compound serves as a crucial component in the construction of Antibody-Drug Conjugates (ADCs).[6] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The linker connects a monoclonal antibody, which provides targeting to a specific antigen on tumor cells, to a cytotoxic payload.

The cleavable nature of the this compound linker is critical for its function. The ester bond in the acetoxymethyl group is susceptible to hydrolysis by intracellular esterases, which are enzymes present within the target cancer cells.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lysosome) ADC Antibody-Drug Conjugate (with this compound linker) TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen InternalizedADC Internalized ADC TumorCell->InternalizedADC Internalization Cleavage Linker Cleavage InternalizedADC->Cleavage Esterases Esterases Esterases->Cleavage Catalysis Payload Active Cytotoxic Payload Cleavage->Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of action for an ADC with an esterase-cleavable linker.

This targeted release mechanism ensures that the potent cytotoxic drug is delivered specifically to the cancer cells, minimizing systemic toxicity and improving the therapeutic index of the drug. The glycine spacer can also influence the solubility and pharmacokinetic properties of the ADC.

References

The Acetyloxymethyl Handle: A Technical Guide to the Potential Mechanism of Action of Fmoc-Gly-NH-CH2-acetyloxy in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-NH-CH2-acetyloxy is a molecule primarily recognized for its role as a cleavable linker in the field of Antibody-Drug Conjugates (ADCs). While not a conventional linker for routine Solid-Phase Peptide Synthesis (SPPS), its chemical structure, featuring an acetyloxymethyl ester, suggests a potential, albeit specialized, application as a cleavable handle for the synthesis of C-terminally modified peptides. This technical guide delineates the hypothetical mechanism of action of this compound if it were to be employed in an SPPS workflow. The proposed mechanism, experimental protocols, and quantitative data presented herein are based on established principles of well-characterized, structurally similar linkers, such as the hydroxymethylbenzoyl (HMBA) linker, due to the absence of direct literature for this specific molecule in SPPS applications.

Introduction: The Concept of a Cleavable Handle in SPPS

Solid-Phase Peptide Synthesis (SPPS) relies on the covalent attachment of the initial amino acid to an insoluble resin support via a linker. The choice of linker is critical as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage from the resin. While standard linkers are designed for cleavage by strong acids like trifluoroacetic acid (TFA) to yield a C-terminal carboxylic acid or amide, more specialized "handles" can be employed to introduce other C-terminal modifications.

This compound can be conceptualized as a pre-functionalized handle. In a hypothetical SPPS workflow, the acetyloxy "leaving group" would be displaced by a nucleophile present on a functionalized resin, thereby anchoring the Fmoc-Gly-NH-CH2- moiety to the solid support. The peptide chain would then be elongated from the N-terminus of the glycine residue. The key feature of this system is the potential for a subsequent, orthogonal cleavage of the final peptide from the handle under specific conditions that differ from the standard TFA-mediated cleavage of side-chain protecting groups.

Proposed Mechanism of Action

The proposed mechanism of action for this compound as an SPPS handle involves three key stages: attachment to the resin, peptide synthesis, and final cleavage.

Attachment to a Functionalized Resin

The handle would be attached to a resin containing a suitable nucleophilic group, such as a hydroxyl or amine functionality. The reaction would proceed via a nucleophilic substitution at the methyl carbon of the acetyloxymethyl group, with the acetate acting as the leaving group. For example, with a hydroxymethyl-functionalized resin (e.g., Wang resin), a transesterification reaction would form a new ester bond between the handle and the resin.

G resin Resin-CH2-OH attached Resin-CH2-O-CH2-NH-Gly-Fmoc resin->attached Nucleophilic Attack handle Fmoc-Gly-NH-CH2-OAc handle->attached acetic_acid Acetic Acid (byproduct) attached->acetic_acid Release base Base (e.g., Pyridine) base->resin

Caption: Attachment of the this compound handle to a hydroxymethyl resin.

Solid-Phase Peptide Synthesis

Once the handle is anchored to the resin, standard Fmoc-based SPPS protocols would be employed for peptide chain elongation. This involves the iterative deprotection of the Fmoc group with a mild base (e.g., piperidine) and coupling of subsequent Fmoc-protected amino acids. The stability of the handle-resin linkage to the basic conditions of Fmoc deprotection and the reagents used for amino acid coupling is crucial. Based on the chemistry of similar linkers, the ester linkage formed is expected to be stable under these conditions.

G start Resin-Handle-Gly-Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection free_amine Resin-Handle-Gly-NH2 deprotection->free_amine coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) free_amine->coupling elongated Resin-Handle-AA-Gly-Fmoc coupling->elongated cycle Repeat n times elongated->cycle cycle->deprotection

Caption: Standard Fmoc-SPPS cycle on the resin-bound handle.

Cleavage of the Peptide from the Handle

The final peptide can be cleaved from the handle using a variety of nucleophiles. This offers a versatile method for producing C-terminally modified peptides. The cleavage occurs at the ester or amide bond linking the peptide to the handle.

G peptide_resin Resin-Handle-Peptide cleaved_peptide Peptide-Nu peptide_resin->cleaved_peptide Nucleophilic Cleavage resin_byproduct Resin-Handle-H peptide_resin->resin_byproduct nucleophile Nucleophile (Nu-H) nucleophile->cleaved_peptide

Caption: Nucleophilic cleavage of the peptide from the handle.

Simultaneously or subsequently, the side-chain protecting groups are removed using a standard TFA-based cleavage cocktail. The choice of cleavage strategy (handle cleavage first, then side-chain deprotection, or vice-versa) would depend on the desired final product (fully deprotected or side-chain protected C-terminally modified peptide).

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established procedures for similar linker systems. Optimization would be required for any practical application.

Protocol for Handle Attachment to Hydroxymethyl Resin
  • Swell hydroxymethyl resin (e.g., Wang resin, 1.0 mmol/g) in anhydrous dichloromethane (DCM, 10 mL/g resin) for 1 hour.

  • Drain the DCM and add a solution of this compound (3.0 mmol) and pyridine (3.0 mmol) in anhydrous DCM (10 mL).

  • Agitate the mixture at room temperature for 16-24 hours.

  • Filter the resin and wash sequentially with DCM (3x), N,N-dimethylformamide (DMF, 3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the handle on the resin using a spectrophotometric analysis of the Fmoc group released upon treatment with piperidine.

Protocol for Peptide Cleavage with Different Nucleophiles
  • Swell the peptide-resin (0.1 mmol) in a suitable solvent (e.g., DCM or THF, 2 mL) for 30 minutes.

  • Add the nucleophile solution (see table below for examples).

  • Agitate the mixture at room temperature for the specified time.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with the reaction solvent (2x 1 mL) and combine the filtrates.

  • Evaporate the solvent and proceed with purification or side-chain deprotection.

Quantitative Data (Projected)

The following table summarizes the projected cleavage conditions and expected products based on data from the analogous HMBA linker system. Actual yields and reaction times would need to be determined experimentally.

NucleophileReagent and ConditionsC-Terminal ProductProjected Yield
Hydroxide0.1 M NaOH in THF/H₂OCarboxylic Acid> 90%
Alkoxide0.5 M NaOMe in THF/MeOHMethyl Ester> 85%
Amine1.0 M NH₃ in THFPrimary Amide> 80%
Hydrazine0.5 M N₂H₄ in THFHydrazide> 75%
Thiolate0.5 M NaSPh in THFPhenyl Thioester> 70%

Stability Considerations

The stability of the handle-resin linkage under the conditions of SPPS is paramount.

  • Stability to Piperidine: The ester linkage to a Wang-type resin is generally stable to the 20% piperidine in DMF used for Fmoc deprotection. Prolonged exposure or elevated temperatures should be avoided to minimize premature cleavage.

  • Stability to TFA: The handle-resin linkage is expected to be labile to strong acids like TFA. This means that if a C-terminally modified peptide with intact side-chain protecting groups is desired, the nucleophilic cleavage of the handle must be performed before the final TFA-mediated deprotection step.

Conclusion

While this compound is primarily utilized in the synthesis of ADCs, its chemical structure presents an intriguing possibility for its use as a versatile, cleavable handle in SPPS for the generation of C-terminally modified peptides. The proposed mechanism, based on well-understood principles of linker chemistry, suggests that this molecule could be attached to a solid support and, following peptide elongation, cleaved by a variety of nucleophiles to yield peptides with diverse C-terminal functionalities. This technical guide provides a foundational, albeit hypothetical, framework for researchers interested in exploring the potential of this and similar acyloxymethyl-based handles in the field of peptide synthesis. Experimental validation of the proposed protocols and projected data is essential for any practical implementation.

The Role of Fmoc-Gly-NH-CH2-acetyloxy as a Cleavable Linker in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is critical to the ADC's success, requiring a delicate balance of stability in circulation and efficient cleavage at the tumor site. This technical guide provides an in-depth analysis of Fmoc-Gly-NH-CH2-acetyloxy, a cleavable linker component utilized in the synthesis of novel ADCs. While detailed public data on this specific linker remains limited due to its proprietary nature, this guide elucidates its proposed mechanism of action, potential advantages, and the experimental framework for its evaluation, drawing upon available patent literature and established principles of ADC linker chemistry.

Introduction to Cleavable Linkers in ADCs

Cleavable linkers are designed to be stable in the systemic circulation and to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1] These triggers can include changes in pH, the presence of specific enzymes, or a reducing environment.[2] The choice of linker is paramount, influencing the ADC's therapeutic index, efficacy, and safety profile.[3]

This compound is an Fmoc-protected amino acid derivative that serves as a building block for more complex ADC linkers.[4] Its structure suggests a multi-stage release mechanism, incorporating elements for both bioconjugation and controlled payload liberation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1599440-06-8[5]
Molecular Formula C20H20N2O5[4]
Molecular Weight 368.39 g/mol [4]
Appearance Solid[4]
Storage 2-8°C Refrigerator[4]

Proposed Mechanism of Action and Cleavage

The structure of this compound incorporates two key functional groups relevant to its role as an ADC linker: the Fmoc-protected glycine and the acetyloxymethyl ether moiety.

Fmoc-Protected Glycine for Conjugation

The fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group in peptide synthesis.[4] Its presence allows for the selective deprotection of the glycine's amino group under basic conditions, enabling the attachment of a payload or a self-emolative spacer. This amino group serves as a handle for further chemical modifications during the synthesis of the complete drug-linker construct.

Acyloxymethyl Ether as the Cleavable Moiety

The -NH-CH2-acetyloxy portion of the molecule represents the cleavable element. It is a type of acyloxymethyl ether, which is susceptible to enzymatic cleavage, likely by intracellular esterases that are abundant in the cytoplasm of cancer cells.

The proposed intracellular cleavage mechanism is a two-step process:

  • Esterase-Mediated Hydrolysis: Upon internalization of the ADC into the target cancer cell, intracellular esterases hydrolyze the acetate group, generating an unstable hydroxymethyl intermediate.

  • Self-Immolation: This intermediate then rapidly undergoes spontaneous 1,2-elimination, releasing the conjugated drug.

This enzymatic cleavage strategy aims to provide stability in the bloodstream, where esterase activity is generally lower or less accessible, and to trigger payload release only after the ADC has reached the intracellular compartment of the target cell.

Proposed intracellular cleavage of the acyloxymethyl ether linker.

Synthesis of a Drug-Linker Conjugate

A European patent application from Evopoint Biosciences discloses a synthetic step involving this compound in the preparation of a drug-linker conjugate.[5] This provides a concrete example of its application.

Exemplary Synthetic Step

In this patented procedure, this compound (referred to as compound B1A) is reacted with another compound (A1) in the presence of pyridinium p-toluenesulfonate (PPTS) in dichloromethane.[5] This reaction is a key step in assembling a more complex drug-linker moiety before its conjugation to an antibody.

Synthesis_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Conjugation Linker This compound (Compound B1A) Reaction Reaction: - Dichloromethane - PPTS - Reflux Linker->Reaction CompoundA1 Compound A1 CompoundA1->Reaction Purification Purification: - Washing - Column Chromatography Reaction->Purification DrugLinker Drug-Linker Intermediate (Compound B1B) Purification->DrugLinker Conjugation Bioconjugation DrugLinker->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation FinalADC Final Antibody-Drug Conjugate Conjugation->FinalADC

General workflow for ADC synthesis using the drug-linker intermediate.

Experimental Protocols

Detailed experimental protocols for the evaluation of an ADC synthesized with a this compound-derived linker are crucial for determining its therapeutic potential. The following are generalized protocols based on standard methodologies in the field.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in human plasma and predict its stability in circulation.

Methodology:

  • Incubate the ADC in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Capture the ADC from the plasma using an affinity resin (e.g., Protein A).

  • Analyze the captured ADC by hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

  • A decrease in DAR over time indicates linker cleavage.

Intracellular Payload Release Assay

Objective: To confirm the intracellular cleavage of the linker and release of the cytotoxic payload.

Methodology:

  • Incubate target cancer cells with the ADC for various durations.

  • Lyse the cells to release the intracellular contents.

  • Extract the payload from the cell lysate using an appropriate organic solvent.

  • Quantify the amount of released payload using LC-MS/MS.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target cancer cells.

Methodology:

  • Plate target cancer cells in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubate for a period sufficient to observe cytotoxic effects (e.g., 72-96 hours).

  • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Table 2: Hypothetical Comparative Data for an ADC with an Acyloxymethyl Ether Linker

CompoundPlasma Stability (t1/2, hours)Intracellular Payload Release (at 24h, % of total)In Vitro Cytotoxicity (IC50, nM)
ADC-Acyloxymethyl >150650.5
Control ADC (Non-cleavable) >200<1010.2
Free Payload N/AN/A0.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results would be required to validate the performance of an ADC using this linker.

Signaling Pathways in ADC-Mediated Cell Death

The ultimate goal of an ADC is to deliver a cytotoxic payload that induces cancer cell death. The specific signaling pathways activated depend on the mechanism of action of the payload. For many common payloads, such as auristatins or maytansinoids, the primary mechanism is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

ADC_Apoptosis_Pathway cluster_cell Target Cancer Cell ADC ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Released Payload Lysosome->Payload Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

General signaling pathway for an ADC with a microtubule-inhibiting payload.

Conclusion and Future Perspectives

This compound represents an intriguing building block for the construction of novel cleavable linkers for ADCs. Its design suggests a strategy for achieving intracellular payload release through the action of esterases. While the publicly available information on ADCs specifically utilizing this linker is currently scarce, the underlying chemical principles are sound and align with current trends in ADC development that aim for enhanced stability and controlled, tumor-specific drug release.

Further research and publication of detailed preclinical data will be necessary to fully elucidate the stability, cleavage kinetics, and in vivo efficacy of ADCs employing this linker technology. The continued exploration of novel linker chemistries, such as those derived from this compound, is essential for the advancement of the next generation of safer and more effective Antibody-Drug Conjugates.

References

The Plasma Stability of Fmoc-Gly-NH-CH2-acetyloxy Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fmoc-Gly-NH-CH2-acetyloxy linker, a component utilized in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic systems, possesses an inherent susceptibility to enzymatic cleavage in a plasma environment. This technical guide provides an in-depth analysis of the plasma stability of this and structurally related acyloxymethyl linkers. It details the enzymatic pathways responsible for their degradation, presents quantitative data from analogous structures, and outlines comprehensive experimental protocols for stability assessment.

Executive Summary

The acyloxymethyl ester moiety within the this compound linker is a substrate for plasma esterases, primarily carboxylesterases (CES). This enzymatic hydrolysis leads to the cleavage of the linker and subsequent release of the conjugated payload. While specific quantitative plasma stability data for the exact this compound linker is not publicly available, extensive research on structurally similar acyloxymethyl prodrugs indicates a high likelihood of rapid degradation. The plasma half-life of such linkers can range from mere minutes to several hours, a variance largely dictated by the steric and electronic properties of the acyl group. This guide will equip researchers with the necessary information to anticipate the stability profile of this linker and to design robust experimental plans for its empirical determination.

Data Presentation: Plasma Stability of Structurally Related Acyloxymethyl Linkers

To infer the plasma stability of the this compound linker, it is crucial to examine data from structurally analogous compounds. The following tables summarize the plasma half-life (t½) of various acyloxymethyl prodrugs in human, rat, and mouse plasma.

Compound ClassSpecific Compound/MoietyPlasma SourceHalf-life (t½)Reference
Aryl/Acyloxy Phosphonate Prodrugsp-iPr phenyl ester with cyclohexylacyloxyHuman750 min[1]
p-iPr phenyl ester with benzoyloxyHuman44 min[1]
Benzyl ester with benzoyloxyHuman4 min[1]
Naphthyl esterMouse5.6 min[1]
Naphthyl esterHuman5.9 min[1]
N-AcyloxymethylsulfonamidesVarious derivativesHuman0.2 - 2.0 minN/A
Acyloxymethyl Ethers of HydroxytryptaminesACOM ethersHuman (10%)< 5 minN/A
Pivaloyloxymethyl ethersHuman> 240 minN/A

Note: The data presented above is for structurally related, but not identical, compounds to the this compound linker. The presence of the glycine amide moiety may influence the rate of enzymatic cleavage.

Enzymatic Cleavage Pathway

The primary mechanism for the plasma-mediated cleavage of the acyloxymethyl ester bond is hydrolysis catalyzed by carboxylesterases (CES). These serine hydrolases are abundant in human plasma and are responsible for the metabolism of a wide range of ester-containing drugs and prodrugs. The proposed enzymatic cleavage of the this compound linker is depicted below.

Enzymatic_Cleavage Linker Fmoc-Gly-NH-CH2-O-C(O)CH3 (Acyloxymethyl Linker) Intermediate Fmoc-Gly-NH-CH2-OH (Hemiaminal Intermediate) Linker->Intermediate Hydrolysis Acetic_Acid CH3COOH (Acetic Acid) Linker->Acetic_Acid Hydrolysis CES Carboxylesterase (CES) CES->Linker Binds and Catalyzes Cleavage_Products Fmoc-Gly-NH2 + CH2O (Cleavage Products) Intermediate->Cleavage_Products Spontaneous Decomposition

Enzymatic cleavage of the acyloxymethyl linker by carboxylesterase.

Experimental Protocols

A detailed and robust experimental protocol is essential for accurately determining the plasma stability of the this compound linker. The following is a comprehensive methodology based on established practices for assessing the plasma stability of ester-containing small molecules and linkers.

In Vitro Plasma Stability Assay Workflow

Plasma_Stability_Workflow start Start prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock prepare_plasma Thaw Pooled Plasma (Human, Rat, Mouse) start->prepare_plasma incubation Incubate Linker in Plasma (e.g., 1 µM at 37°C) prepare_stock->incubation prepare_plasma->incubation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) incubation->sampling quench Quench Reaction (e.g., Acetonitrile with Internal Standard) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis (Calculate % remaining and t½) analyze->data_analysis end End data_analysis->end

References

The Application of Fmoc-Gly-NH-CH2-acetyloxy in Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted delivery of cytotoxic agents to tumor cells is a cornerstone of modern oncology. Antibody-drug conjugates (ADCs) represent a highly successful modality in this field, leveraging the specificity of monoclonal antibodies to deliver potent payloads directly to cancer cells. The design of the linker that connects the antibody to the drug is critical for the efficacy and safety of an ADC. This technical guide provides an in-depth overview of the application of Fmoc-Gly-NH-CH2-acetyloxy as a fundamental building block for the construction of enzyme-cleavable linkers in targeted drug delivery systems. We will explore the underlying mechanism of action, present illustrative quantitative data from closely related linker systems, provide detailed experimental protocols, and visualize the key signaling pathways involved.

Introduction to this compound as a Linker Precursor

This compound is a protected glycine derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS).[1] Its chemical structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine core, and an acetyloxymethyl handle, makes it suitable for incorporation into peptide chains that can function as cleavable linkers in ADCs.

The core concept behind its use lies in the construction of peptide sequences that are specifically recognized and cleaved by enzymes that are overexpressed in the tumor microenvironment or within cancer cells, such as cathepsin B.[2][3] Upon cleavage of the peptide linker, the cytotoxic payload is released in its active form, leading to targeted cell death.

Mechanism of Action: Cathepsin B-Mediated Drug Release

ADCs constructed with peptide linkers derived from this compound and similar building blocks typically exert their therapeutic effect through a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen on the surface of a cancer cell.[4]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, often via receptor-mediated endocytosis, and trafficked into endosomes and then lysosomes.[4][5]

  • Lysosomal Cleavage: The acidic environment of the lysosome and the presence of proteases, particularly the overexpressed cathepsin B, lead to the enzymatic cleavage of the peptide linker.[3][6]

  • Payload Release and Action: Cleavage of the linker releases the cytotoxic drug from the antibody. The released drug can then diffuse out of the lysosome and interact with its intracellular target (e.g., microtubules or DNA), inducing apoptosis or cell cycle arrest.[5]

The glycine residue, incorporated from this compound, can be part of a larger peptide sequence, such as the commonly used Gly-Gly-Phe-Gly (GGFG), which is a known substrate for cathepsin B.[6][7]

Quantitative Data on Linker Performance

Table 1: Comparative In Vitro and In Vivo Performance of Glycine-Containing Linkers [3]

Linker TypePayloadIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Plasma Stability (Half-life)
Triglycyl (CX)DM1Significantly improved vs. non-cleavable SMCCMore active at 3 mg/kg than SMCC at 15 mg/kg9.9 days
GGFGDXdPotent (DS-8201a)HighStable (1-2% drug release over 21 days)[4]

Table 2: Cathepsin B Cleavage Efficiency of Dipeptide Linkers [8]

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)
Val-CitBaseline
Val-Ala~50%
Phe-Lys~30-fold faster (isolated enzyme)

Experimental Protocols

General Protocol for Antibody-Drug Conjugation

This protocol provides a general workflow for the conjugation of a cytotoxic payload to a monoclonal antibody using a pre-formed linker-payload construct.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Linker-payload construct with a reactive moiety (e.g., maleimide)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Incubate the mAb with a molar excess of TCEP to reduce interchain disulfide bonds, exposing reactive thiol groups.

  • Linker-Payload Conjugation: Add the linker-payload construct to the reduced mAb solution. The maleimide group on the linker will react with the free thiols on the antibody.

  • Quenching: Add a quenching reagent to cap any unreacted thiol groups.

  • Purification: Purify the resulting ADC from unconjugated antibody, free linker-payload, and other reagents using size-exclusion chromatography.[9]

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Cathepsin B Cleavage Assay

This assay is used to determine the rate of drug release from an ADC in the presence of cathepsin B.[8]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)

  • Activation solution (e.g., 30-40 mM DTT in water)

  • Quenching solution (e.g., 2% formic acid)

  • HPLC-MS system

Procedure:

  • Enzyme Activation: Activate cathepsin B by incubating it with the activation solution.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B to the ADC solution.

  • Time Points: At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by HPLC-MS to quantify the amount of released payload at each time point.[]

  • Data Analysis: Plot the concentration of the released drug over time to determine the cleavage rate.

Visualization of Key Pathways and Workflows

ADC Internalization and Payload Release Pathway

ADC_Pathway Antibody ADC Antigen Tumor Cell Antigen Antibody->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA) Payload->Target Action Apoptosis Apoptosis Target->Apoptosis

Caption: ADC internalization, lysosomal trafficking, and payload release.

Experimental Workflow for Cathepsin B Cleavage Assay

Cleavage_Assay_Workflow Start Start Activate_Enzyme Activate Cathepsin B (with DTT) Start->Activate_Enzyme Prepare_ADC Prepare ADC Solution (in Assay Buffer) Start->Prepare_ADC Incubate Incubate ADC with Activated Cathepsin B Activate_Enzyme->Incubate Prepare_ADC->Incubate Time_Points Take Aliquots at Various Time Points Incubate->Time_Points Quench Quench Reaction (with Formic Acid) Time_Points->Quench Analyze Analyze by HPLC-MS Quench->Analyze End End Analyze->End

Caption: Workflow for in vitro cathepsin B-mediated ADC cleavage assay.

Cathepsin B Signaling in Cancer Progression

CathepsinB_Signaling CathepsinB Cathepsin B (Overexpressed) ECM Extracellular Matrix Degradation CathepsinB->ECM uPAR uPAR Activation CathepsinB->uPAR MMPs MMP Activation CathepsinB->MMPs TGFb TGF-β Activation CathepsinB->TGFb Angiogenesis Angiogenesis CathepsinB->Angiogenesis Apoptosis Apoptosis (via Bid cleavage) CathepsinB->Apoptosis Invasion Tumor Invasion & Metastasis ECM->Invasion uPAR->Invasion MMPs->Invasion TGFb->Invasion

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Gly-NH-CH2-acetyloxy in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-acetyloxy is a specialized building block utilized in solid-phase peptide synthesis (SPPS) to introduce a C-terminal glycine amide with a cleavable acetyloxymethyl handle. This moiety is particularly relevant in the field of drug delivery and the development of antibody-drug conjugates (ADCs), where controlled release of a peptide or small molecule payload is desired.[1][2][3] The acetyloxymethyl ether linkage is designed to be stable during the iterative steps of Fmoc-based peptide synthesis but can be cleaved under specific, mild conditions, offering a strategic advantage for creating prodrugs or tethering molecules to larger carriers.

These application notes provide a comprehensive guide to the incorporation of this compound into a peptide sequence using standard SPPS protocols, including coupling, chain elongation, and final cleavage.

Chemical Properties and Handling

PropertyValue
Molecular Formula C20H20N2O5
Molecular Weight 368.39 g/mol
Appearance White to off-white solid
Purity >96%
Storage Store at -20°C, protected from moisture.

Note: The compound is sensitive to moisture and should be handled under dry conditions to prevent hydrolysis of the acetyloxy group.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual incorporation of this compound onto a Rink Amide resin, followed by the elongation of the peptide chain.

Materials:

  • Fmoc-Rink Amide resin (e.g., 100-200 mesh, 0.5-0.8 mmol/g loading)

  • This compound

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail (see Protocol 3)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes at room temperature.

    • Add the activated solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

    • Wash the resin with DMF (5 x 1 min).

  • Peptide Chain Elongation:

    • Perform subsequent Fmoc deprotection and amino acid couplings using standard SPPS protocols. A typical cycle involves:

      • Fmoc deprotection with 20% piperidine in DMF.

      • Washing with DMF.

      • Coupling of the next Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 1-2 hours.

      • Washing with DMF.

  • Final Fmoc Deprotection: After the last amino acid coupling, remove the terminal Fmoc group as described in step 2.

  • Resin Washing and Drying:

    • Wash the final peptide-resin with DMF (5 x 1 min), DCM (5 x 1 min), and MeOH (3 x 1 min).

    • Dry the resin under vacuum for at least 1 hour.

Protocol 2: Automated Solid-Phase Peptide Synthesis

The incorporation of this compound can be adapted for automated peptide synthesizers.

Parameters for Automated Synthesis:

StepReagent/SolventDuration
Resin SwellingDMF30 min
Fmoc Deprotection20% Piperidine in DMF2 x 10 min
WashingDMF5 cycles
Coupling of this compound 3 eq. This compound, 3 eq. DIC, 3 eq. OxymaPure® in DMF4 hours
WashingDMF5 cycles
Subsequent Amino Acid Couplings3 eq. Fmoc-amino acid, 3 eq. DIC, 3 eq. OxymaPure® in DMF1-2 hours
Final WashDCM, MeOHAs per instrument protocol

Note: It is crucial to ensure the stability of the acetyloxymethyl group to the repeated cycles of piperidine treatment. While generally stable, prolonged exposure or harsh basic conditions could potentially lead to premature cleavage. Monitoring the synthesis by LC-MS analysis of small cleavage samples at intermediate steps is recommended for long or complex sequences.

Protocol 3: Cleavage of the Peptide from the Resin

The final step involves the cleavage of the peptide from the solid support and the removal of side-chain protecting groups. The acetyloxymethyl group is labile to acidic conditions.

Standard Cleavage Cocktail (Reagent K):

ComponentPercentage
Trifluoroacetic acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Procedure:

  • Place the dried peptide-resin in a cleavage vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10x the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the peptide under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

Data Presentation

ParameterExpected OutcomeNotes
Coupling Efficiency >95% (as determined by Kaiser test or LC-MS)Double coupling may be necessary for sterically hindered residues preceding the linker.
Overall Yield (Crude) Sequence-dependent (typically 40-70%)Yields can be affected by peptide length and sequence complexity.
Purity (Crude) Sequence-dependent (typically 50-80%)Purification by HPLC is required to obtain a highly pure product.
Final Product Peptide with C-terminal -Gly-NH-CH2-OHThe acetyloxy group is cleaved during the standard TFA cleavage, yielding a hydroxymethyl amide.

Visualizations

Incorporation Workflow

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Linker Coupling: This compound (DIC/Oxyma) Deprotection1->Coupling_Linker Elongation Peptide Chain Elongation (Iterative Deprotection & Coupling) Coupling_Linker->Elongation Deprotection_Final Final Fmoc Deprotection Elongation->Deprotection_Final Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Deprotection_Final->Cleavage Final_Peptide Purified Peptide with C-terminal -Gly-NH-CH2-OH Cleavage->Final_Peptide

Caption: Workflow for SPPS incorporation of this compound.

Cleavage Mechanism

Cleavage_Mechanism Peptide_Resin Peptide-Gly-NH-CH2-O-Ac (on Resin) Protonation Protonation of Ester Carbonyl Peptide_Resin->Protonation 1. TFA TFA Cocktail TFA->Protonation Hydrolysis Nucleophilic Attack (H2O from cocktail) Protonation->Hydrolysis 2. Release Release of Peptide -Gly-NH-CH2-OH + Acetic Acid Hydrolysis->Release 3. Final_Product Final Peptide Product Release->Final_Product

Caption: Proposed mechanism for the acidic cleavage of the acetyloxymethyl group.

Conclusion

The incorporation of this compound into solid-phase peptide synthesis provides a valuable method for the preparation of peptides with a C-terminal hydroxymethyl amide functionality following cleavage. The protocols outlined above, based on standard Fmoc chemistry, offer a robust framework for researchers in peptide chemistry and drug development. Careful monitoring of coupling efficiency and consideration of the potential lability of the linker are recommended to ensure optimal synthesis outcomes. The resulting C-terminal modification can serve as a versatile handle for further chemical modification or as a key component in prodrug design.

References

Application Notes and Protocols for Fmoc-Gly-NH-CH2-acetyloxy in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-acetyloxy is a specialized building block utilized in solid-phase peptide synthesis (SPPS), primarily serving as a cleavable linker.[1][2][3][4] Its structure incorporates a protected glycine residue, rendering it a valuable tool in the synthesis of complex peptides and bioconjugates, most notably in the construction of Antibody-Drug Conjugates (ADCs).[1][2][3][] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for its seamless integration into standard Fmoc-based SPPS protocols. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on optimizing and evaluating its coupling efficiency.

Factors Influencing Coupling Efficiency

The successful incorporation of this compound onto a solid-phase support or a growing peptide chain is governed by several critical factors inherent to SPPS. While specific quantitative data for this particular linker is not extensively published, the following general principles of SPPS are directly applicable and crucial for achieving high coupling yields.

  • Resin Selection: The choice of solid support can significantly impact reaction kinetics. Resins such as polystyrene cross-linked with divinylbenzene or PEG-based resins are commonly used.[6] The swelling properties of the resin in the chosen solvent are critical for ensuring accessibility of the reactive sites.[7]

  • Coupling Reagents: The selection of activating agents is paramount for efficient amide bond formation. Common coupling reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) often used in conjunction with additives such as HOBt (Hydroxybenzotriazole) or OxymaPure to enhance efficiency and minimize side reactions.[8] Phosphonium-based reagents like HBTU and PyBOP are also highly effective.[9]

  • Reaction Conditions: Temperature, reaction time, and the concentration of reagents play a vital role. While most coupling reactions are performed at room temperature, elevated temperatures can sometimes improve the efficiency for difficult couplings.[6]

  • Steric Hindrance: The steric bulk of the N-terminal amino acid on the growing peptide chain and the structure of the linker itself can influence the ease of coupling. Glycine, being the smallest amino acid, generally presents minimal steric hindrance, which is an advantage of using this compound.[10]

  • Peptide Aggregation: As the peptide chain elongates, there is a risk of on-resin aggregation, which can hinder the accessibility of the N-terminal amine for coupling. This is a sequence-dependent phenomenon that can drastically reduce coupling efficiency.[9]

Experimental Protocols

The following protocols provide a general framework for the coupling of this compound in SPPS and for the subsequent monitoring of the reaction efficiency.

Protocol 1: Coupling of this compound to an Amino-Functionalized Resin

This protocol describes the initial loading of the linker onto a resin such as a Rink Amide resin.

Materials:

  • This compound

  • Amino-functionalized solid-phase support (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete deprotection of the amino group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated linker solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines on the resin.[3] A negative result (e.g., colorless or yellow beads in the Kaiser test) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 times), IPA (3 times), and DCM (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 2: Monitoring Coupling Efficiency

Quantitative and qualitative methods are essential for ensuring high-fidelity peptide synthesis.

Qualitative Monitoring: The Kaiser Test [3]

The Kaiser test is a colorimetric assay used to detect free primary amines.[3]

Procedure:

  • Take a small sample of the resin beads (a few milligrams) after the coupling reaction and washing steps.

  • Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat the sample at 100°C for 5 minutes.

  • Interpretation:

    • Intense blue color: Indicates the presence of a significant amount of unreacted primary amines, signifying an incomplete coupling reaction.

    • Yellow or colorless: Indicates the absence or a negligible amount of free primary amines, suggesting the coupling reaction is complete.

Quantitative Monitoring: Cleave and Analyze by HPLC

A small portion of the resin can be cleaved and the resulting product analyzed by High-Performance Liquid Chromatography (HPLC) to determine the coupling efficiency.

Procedure:

  • Take a known weight of the dried resin (e.g., 5-10 mg).

  • Prepare a cleavage cocktail appropriate for the linker and any side-chain protecting groups. For many acid-labile linkers, a mixture of Trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is used.[11][12]

  • Add the cleavage cocktail to the resin sample and allow the reaction to proceed for 1-3 hours at room temperature.[13]

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Analyze the sample by reverse-phase HPLC (RP-HPLC) with UV detection (typically at 214 nm or 280 nm).

  • The coupling efficiency can be calculated by comparing the peak area of the desired product to the sum of the peak areas of the product and any unreacted starting material or deletion sequences.[6]

Data Presentation

Coupling ReagentActivator/BaseReaction Time (h)Coupling Efficiency (%)Purity by HPLC (%)
HBTUDIPEA2>9997
DIC/HOBt-49896
PyBOPDIPEA2>9998
HATUDIPEA1.5>9998

Note: The data presented in this table is illustrative and not based on published experimental results for this specific compound.

Visualizations

SPPS_Workflow Resin Amino-Functionalized Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Linker This compound Activation Activation (e.g., HBTU/DIPEA) Linker->Activation Activation->Coupling Monitoring Monitoring (e.g., Kaiser Test) Coupling->Monitoring Monitoring->Coupling If incomplete (recouple) Washing2 Washing (DMF, IPA, DCM) Monitoring->Washing2 If complete Final Linker-Functionalized Resin Washing2->Final

Caption: Workflow for coupling this compound to a resin.

Coupling_Factors Coupling_Efficiency Coupling Efficiency of This compound Reagents Coupling Reagents (e.g., HBTU, DIC/HOBt) Reagents->Coupling_Efficiency Conditions Reaction Conditions (Temp, Time, Conc.) Conditions->Coupling_Efficiency Resin Solid Support (Resin Type, Swelling) Resin->Coupling_Efficiency Sterics Steric Hindrance Sterics->Coupling_Efficiency Aggregation Peptide Aggregation Aggregation->Coupling_Efficiency Solvent Solvent Choice (e.g., DMF, NMP) Solvent->Coupling_Efficiency

Caption: Factors influencing coupling efficiency in SPPS.

Conclusion

The efficient coupling of this compound is critical for its successful application in the synthesis of peptides and bioconjugates. By carefully selecting the appropriate resin, coupling reagents, and reaction conditions, and by diligently monitoring the progress of the reaction, researchers can achieve high coupling efficiencies. The protocols and guidelines presented here provide a solid foundation for the use of this versatile linker in solid-phase peptide synthesis. For novel or particularly challenging syntheses, it is always recommended to perform small-scale pilot reactions to optimize conditions before proceeding to a larger scale.

References

Application Notes and Protocols for Fmoc-Gly-NH-CH2-acetyloxy in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-acetyloxy is a specialized, cleavable linker primarily utilized in solid-phase peptide synthesis (SPPS) for the development of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). Its unique N-acyloxymethyl structure provides a latent reactive site that can be unmasked under specific, mild conditions, allowing for the subsequent attachment of a payload molecule, such as a cytotoxic drug. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the glycine residue enables its seamless integration into standard Fmoc-based SPPS workflows.

These application notes provide a detailed protocol for the use of this compound in the synthesis of peptide-drug conjugates, covering its incorporation into a peptide sequence and the subsequent enzymatic cleavage of the acetyl group to facilitate drug conjugation.

Chemical Properties and Storage

PropertyValue
Molecular Formula C₂₀H₂₀N₂O₅
Molecular Weight 368.39 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, and other common organic solvents for SPPS.
Storage Conditions Store at -20°C for long-term storage. Keep desiccated.

Application: A Versatile Linker for Peptide-Drug Conjugates

The primary application of this compound is as a cleavable linker in the synthesis of peptide-drug conjugates. The acetyloxymethyl group serves as a stable protecting group for a hydroxymethyl amine functionality during peptide synthesis. Following the completion of the peptide chain assembly, the acetyl group can be selectively removed by enzymatic hydrolysis, typically using esterases such as porcine liver esterase (PLE) or other lipases. This enzymatic cleavage is performed under mild, aqueous conditions, which preserves the integrity of the peptide and other sensitive functional groups.

The unmasked N-hydroxymethyl amine is unstable and spontaneously eliminates formaldehyde to generate a primary amine, which can then be used as a nucleophilic handle for the conjugation of a pre-activated drug molecule. This strategy offers a high degree of control over the site of drug attachment and employs biocompatible cleavage conditions.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated linker solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue agitation for another 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Peptide Chain Elongation (Optional):

    • If additional amino acids are to be added, repeat the Fmoc deprotection (Step 2) and coupling cycles with the desired Fmoc-amino acids.

  • Final Washing and Drying:

    • After the final synthetic step, wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min).

    • Dry the resin under vacuum.

ParameterRecommended Value
Linker Equivalents 3 eq.
Coupling Reagent HBTU or HATU (2.9 eq.)
Base DIPEA (6 eq.)
Coupling Time 2-4 hours
Fmoc Deprotection 20% piperidine in DMF (5 min + 15 min)
Protocol 2: Enzymatic Cleavage of the Acetyl Group

This protocol describes the selective removal of the acetyl group from the resin-bound peptide-linker construct using Porcine Liver Esterase (PLE).

Materials:

  • Peptide-Gly-NH-CH2-acetyloxy-Resin

  • Porcine Liver Esterase (PLE)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Preparation: Swell the dried resin in the phosphate buffer for 30 minutes.

  • Enzymatic Reaction:

    • Prepare a solution of PLE in the phosphate buffer (e.g., 1-5 mg/mL).

    • Add the PLE solution to the swollen resin.

    • Agitate the mixture gently at room temperature or 37°C.

    • Reaction Monitoring: Monitor the progress of the deacetylation by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS to observe the mass change corresponding to the loss of the acetyl group (42 Da).

  • Washing:

    • Once the reaction is complete, drain the enzyme solution.

    • Wash the resin thoroughly with phosphate buffer (3 x 5 min), water (3 x 5 min), and DMF (3 x 1 min).

ParameterRecommended Value
Enzyme Porcine Liver Esterase (PLE)
Buffer 0.1 M Phosphate Buffer, pH 7.4
Enzyme Concentration 1-5 mg/mL
Temperature Room Temperature to 37°C
Reaction Time 4-24 hours (requires optimization)
Protocol 3: Drug Conjugation and Cleavage from Resin

This protocol outlines the conjugation of a drug to the unmasked amine and the final cleavage of the peptide-drug conjugate from the solid support.

Materials:

  • Deacetylated Peptide-Linker-Resin

  • Activated drug molecule (e.g., NHS-ester or maleimide derivative)

  • Coupling buffer (e.g., Phosphate buffer, pH 7.4-8.0)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Drug Conjugation:

    • Swell the deacetylated resin in the coupling buffer.

    • Dissolve the activated drug (2-5 equivalents) in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the resin slurry.

    • Agitate the mixture for 4-12 hours at room temperature.

    • Monitoring: Monitor the conjugation by HPLC-MS analysis of a small, cleaved aliquot.

  • Washing:

    • Wash the resin with the coupling buffer, water, DMF, and DCM.

    • Dry the resin under vacuum.

  • Cleavage from Resin:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS).

    • Agitate for 2-3 hours at room temperature.

  • Peptide-Drug Conjugate Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide-drug conjugate by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the precipitate.

    • Wash the pellet with cold diethyl ether.

    • Dry the crude product under vacuum.

  • Purification:

    • Purify the crude peptide-drug conjugate by preparative HPLC.

ParameterRecommended Value
Activated Drug 2-5 eq.
Conjugation Time 4-12 hours
Cleavage Cocktail 95% TFA / 2.5% H₂O / 2.5% TIS
Cleavage Time 2-3 hours

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage_conjugation Linker Cleavage and Conjugation cluster_final Final Steps resin Fmoc-AA-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Coupling of This compound (HBTU/DIPEA) deprotection1->coupling elongation Peptide Chain Elongation (Optional) coupling->elongation enzymatic_cleavage Enzymatic Deacetylation (Porcine Liver Esterase) elongation->enzymatic_cleavage drug_conjugation Drug Conjugation enzymatic_cleavage->drug_conjugation resin_cleavage Cleavage from Resin (TFA Cocktail) drug_conjugation->resin_cleavage purification HPLC Purification resin_cleavage->purification final_product Peptide-Drug Conjugate purification->final_product

Caption: Workflow for peptide-drug conjugate synthesis.

signaling_pathway cluster_linker Linker Chemistry linker Fmoc-Gly-NH-CH2-O-Ac deacetylated_linker Fmoc-Gly-NH-CH2-OH linker->deacetylated_linker Esterase reactive_amine Fmoc-Gly-NH2 + CH2O deacetylated_linker->reactive_amine Spontaneous Elimination drug_conjugate Fmoc-Gly-NH-Drug reactive_amine->drug_conjugate + Activated Drug

Caption: Cleavage and conjugation mechanism of the linker.

Application Notes and Protocols for Fmoc-Gly-NH-CH2-acetyloxy Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] The three core components of an ADC are a monoclonal antibody (mAb) for target specificity, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2] The linker's properties are critical to the ADC's success, influencing its stability in circulation, drug-release mechanism, and overall efficacy.[3]

This document provides a detailed protocol for the conjugation of a payload to an antibody using the Fmoc-Gly-NH-CH2-acetyloxy linker system. This system incorporates a glycine spacer and an acetoxymethyl moiety, which can function as a cleavable element within the target cell. The protocol outlines a multi-step process that involves the synthesis of a drug-linker construct, removal of the Fmoc protecting group, activation of the linker, conjugation to the antibody via lysine residues, and subsequent purification and characterization of the resulting ADC.

Principle of the Method

The conjugation strategy detailed herein relies on the chemical modification of surface-accessible lysine residues on the monoclonal antibody.[4] The overall workflow can be summarized in the following key stages:

  • Drug-Linker Synthesis: The payload (drug) is first covalently attached to the this compound linker. This step requires a compatible functional group on the drug molecule.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the glycine's amine is removed using a mild base, typically piperidine, to expose the primary amine.[5][6]

  • Linker Activation: The carboxylic acid of the glycine in the drug-linker construct is activated to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester.

  • Antibody Conjugation: The NHS-activated drug-linker is then reacted with the primary amine groups of lysine residues on the antibody, forming stable amide bonds.[4]

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other reaction components. The purified ADC is then characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR).

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the conjugation process. Note that these values may require optimization for specific antibodies and payloads.

Table 1: Reagent Molar Ratios for Conjugation

Reaction StepReagent 1Reagent 2Molar Ratio (Reagent 2 : Reagent 1)
Drug-Linker SynthesisPayloadThis compound1 : 1.2
Fmoc DeprotectionDrug-Linker ConstructPiperidineExcess (20% v/v solution)
NHS Ester ActivationDrug-Linker (deprotected)NHS / EDC1 : 1.5 : 1.5
Antibody ConjugationAntibodyActivated Drug-Linker1 : 5-10

Table 2: Typical Reaction Parameters and Outcomes

ParameterValueNotes
Conjugation Reaction Time 1 - 4 hoursCan be optimized based on reaction monitoring.
Conjugation Reaction pH 8.0 - 9.0Optimal for NHS ester reaction with primary amines.
Conjugation Reaction Temperature Room Temperature (20-25°C)To maintain antibody stability.
Expected Drug-to-Antibody Ratio (DAR) 2 - 4Varies with antibody and reaction conditions.
Typical Conjugation Efficiency 30 - 60%Can be influenced by antibody properties and linker-payload solubility.
Post-Purification Purity (by SEC) > 95%Target for removal of aggregates and fragments.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound Linker

  • Payload (Cytotoxic Drug) with a suitable functional group

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.5

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • UV-Vis Spectrophotometer

  • LC-MS system

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol assumes the payload has a primary amine for amide bond formation with the glycine carboxyl group of the linker after Fmoc deprotection and activation.

1.1. Fmoc Deprotection of the Linker:

  • Dissolve this compound in DMF.

  • Add a 20% (v/v) solution of piperidine in DMF.[7]

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and piperidine under vacuum.

  • Purify the deprotected linker by silica gel chromatography.

1.2. Activation of the Deprotected Linker:

  • Dissolve the deprotected linker in anhydrous DMF.

  • Add NHS (1.5 equivalents) and EDC (1.5 equivalents).

  • Stir the reaction at room temperature for 2-4 hours, protected from moisture.

  • Monitor the formation of the NHS ester by LC-MS.

1.3. Conjugation of Payload to the Activated Linker:

  • Dissolve the amine-containing payload in anhydrous DMSO.

  • Add the solution of the NHS-activated linker.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Purify the drug-linker construct by preparative HPLC.

Protocol 2: Antibody Preparation

  • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a conjugation-compatible buffer like PBS (pH 7.4) using a desalting column or dialysis.

  • Adjust the antibody concentration to 5-10 mg/mL.

  • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

Protocol 3: Conjugation of Drug-Linker to the Antibody

  • Dissolve the purified drug-linker construct in a minimal amount of a water-miscible organic solvent like DMSO.

  • Adjust the pH of the antibody solution to 8.5 with a suitable buffer (e.g., 0.1 M sodium bicarbonate).

  • Slowly add the desired molar excess of the dissolved drug-linker construct (typically 5-10 fold molar excess over the antibody) to the antibody solution with gentle stirring.

  • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the progress of the conjugation reaction by HIC or LC-MS if desired.

  • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris-HCl) to consume any unreacted NHS esters.

Protocol 4: Purification of the Antibody-Drug Conjugate

  • Concentrate the reaction mixture using an appropriate centrifugal filter device.

  • Purify the ADC using a size-exclusion chromatography (SEC) column equilibrated with PBS (pH 7.4) to remove excess drug-linker and other small molecule impurities.

  • Collect the fractions corresponding to the monomeric ADC peak.

  • Pool the purified ADC fractions and determine the protein concentration.

Protocol 5: Characterization of the Antibody-Drug Conjugate

5.1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance.

  • Calculate the DAR using the Beer-Lambert law, correcting for the absorbance of the payload at 280 nm.

5.2. Characterization by Mass Spectrometry (LC-MS):

  • For a more accurate DAR determination and to assess the distribution of drug-loaded species, analyze the ADC by LC-MS.

  • The ADC can be analyzed intact or after reduction to separate the light and heavy chains.

  • Deconvolute the mass spectra to identify peaks corresponding to the antibody with different numbers of conjugated drug-linker molecules.

  • Calculate the average DAR from the relative abundance of each species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Antibody in Storage Buffer buffer_exchange Buffer Exchange to PBS mAb->buffer_exchange conjugation Conjugation Reaction buffer_exchange->conjugation drug_linker_prep Drug-Linker Synthesis fmoc_deprotection Fmoc Deprotection (Piperidine/DMF) drug_linker_prep->fmoc_deprotection activation NHS Ester Activation fmoc_deprotection->activation activation->conjugation purification Size-Exclusion Chromatography conjugation->purification characterization DAR Determination (UV-Vis, LC-MS) purification->characterization final_adc Purified ADC characterization->final_adc

Caption: Experimental workflow for the conjugation of this compound to antibodies.

signaling_pathway cluster_cell Target Cancer Cell adc Antibody-Drug Conjugate (ADC) receptor Cell Surface Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Released Payload lysosome->payload Linker Cleavage target Intracellular Target (e.g., Microtubules) payload->target Binding apoptosis Apoptosis target->apoptosis Induction of

Caption: Generalized signaling pathway of an ADC leading to apoptosis.

References

Application Notes and Protocols for Fmoc-Gly-NH-CH2-acetyloxy in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. Fmoc-Gly-NH-CH2-acetyloxy is a cleavable linker precursor utilized in the synthesis of ADCs.[1][2][3] Its design incorporates an acetyloxy group, suggesting a potential intracellular cleavage mechanism by esterases, which are abundant within cells. This application note provides detailed protocols and illustrative data for the use of this compound in the development of novel ADCs.

Linker Characteristics

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 1599440-06-8[3]
Molecular Formula C20H20N2O5[3]
Molecular Weight 368.39 g/mol [3]
Type Cleavable Linker[1][2]
Purity >96%[3]
Storage 2-8°C

General ADC Synthesis Workflow

The synthesis of an ADC using this compound typically involves a multi-step process. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is first removed, followed by conjugation to a payload molecule. The resulting linker-payload construct is then activated and conjugated to the antibody.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_adc_conjugation Antibody Conjugation cluster_purification_characterization Purification & Characterization Fmoc_Linker This compound Deprotection Fmoc Deprotection Fmoc_Linker->Deprotection Piperidine Payload_Conjugation Payload Conjugation Deprotection->Payload_Conjugation Activated Payload Linker_Payload Linker-Payload Construct Activation Activation (e.g., NHS ester) Linker_Payload->Activation Conjugation Conjugation Reaction Activation->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, etc.) Purification->Characterization

Figure 1: General workflow for ADC synthesis using this compound.

Experimental Protocols

Note: The following protocols are illustrative examples and may require optimization based on the specific antibody, payload, and desired final product characteristics.

Protocol 1: Synthesis of Linker-Payload Construct

This protocol describes the deprotection of the Fmoc group and subsequent conjugation to a model cytotoxic payload.

Materials:

  • This compound

  • Payload with a carboxylic acid group (e.g., a derivative of MMAE or Duocarmycin)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC system

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in DMF.

    • Add 20% (v/v) piperidine in DMF.

    • Stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure to obtain the deprotected amine.

  • Payload Coupling:

    • Dissolve the payload in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

    • Stir for 10 minutes at room temperature.

    • Add a solution of the deprotected linker-amine in anhydrous DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the pure linker-payload construct.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the conjugation of the linker-payload construct to a monoclonal antibody via lysine residues.

Materials:

  • Purified linker-payload construct with a terminal carboxylic acid

  • Monoclonal antibody (e.g., anti-HER2) in phosphate-buffered saline (PBS), pH 7.4

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column

  • PBS buffer, pH 7.4

Procedure:

  • Activation of Linker-Payload:

    • Dissolve the linker-payload construct in anhydrous DMSO.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents).

    • Stir at room temperature for 1-2 hours to form the NHS ester.

  • Antibody Conjugation:

    • Adjust the concentration of the antibody to 5-10 mg/mL in PBS, pH 7.4.

    • Slowly add the activated linker-payload solution (in DMSO) to the antibody solution with gentle stirring. The final concentration of DMSO should be less than 10% (v/v). The molar ratio of linker-payload to antibody can be varied to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.

    • Collect the fractions containing the purified ADC.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

Protocol 3: Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination:

The average number of drug molecules conjugated to each antibody can be determined using techniques such as:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the DAR can be calculated using the Beer-Lambert law.

  • Hydrophobic Interaction Chromatography (HIC): This method separates ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide a detailed profile of the different drug-loaded species and an accurate average DAR.[4][5]

Illustrative DAR Data:

Molar Ratio (Linker-Payload:Antibody)Average DAR (by HIC)Polydispersity Index
3:12.81.1
5:14.21.3
8:16.51.5
Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the synthesized ADC in a cancer cell line that expresses the target antigen.[6][7]

Materials:

  • Target-positive cancer cell line (e.g., SK-BR-3 for anti-HER2 ADC)

  • Target-negative cell line (e.g., MDA-MB-468)

  • Purified ADC

  • Unconjugated antibody (isotype control)

  • Free payload

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for 72-96 hours.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the IC50 values (the concentration that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Illustrative In Vitro Cytotoxicity Data:

CompoundSK-BR-3 (Target-Positive) IC50 (nM)MDA-MB-468 (Target-Negative) IC50 (nM)
ADC (DAR 4.2)1.5>1000
Unconjugated Antibody>1000>1000
Free Payload0.10.1

Proposed Mechanism of Action

The proposed mechanism of action for an ADC synthesized with the this compound linker involves several key steps from administration to cell death.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Cellular Internalization cluster_payload_release Payload Release & Action ADC_circ ADC in Circulation ADC_bind ADC Binds to Target Antigen on Cancer Cell ADC_circ->ADC_bind Internalization Receptor-Mediated Endocytosis ADC_bind->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Esterase-Mediated Linker Cleavage Lysosome->Cleavage Payload_release Payload Release into Cytoplasm Cleavage->Payload_release Target_interaction Payload Interacts with Intracellular Target (e.g., Tubulin, DNA) Payload_release->Target_interaction Apoptosis Induction of Apoptosis Target_interaction->Apoptosis

Figure 2: Proposed mechanism of action for an ADC utilizing an acetyloxy-based linker.

Conclusion

This compound serves as a valuable building block for the synthesis of cleavable ADCs. The protocols and data presented here provide a foundational framework for researchers to explore its potential in developing novel targeted cancer therapies. The presumed esterase-cleavable nature of the acetyloxy moiety offers a promising mechanism for intracellular payload release. Further investigation and optimization are necessary to fully characterize the in vivo stability, efficacy, and safety of ADCs synthesized with this linker.

References

Application Notes: Fmoc-Gly-NH-CH2-OAc for the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Fmoc-Gly-NH-CH2-OAc, chemically known as (9H-fluoren-9-yl)methyl (2-((acetoxymethyl)amino)-2-oxoethyl)carbamate, is a specialized building block used in solid-phase peptide synthesis (SPPS). Its unique acetoxymethyl (AM) amide structure at the C-terminus serves as a "safety-catch" linker or a pro-drug moiety. This group is stable to the standard acidic conditions used for peptide cleavage from resin (e.g., trifluoroacetic acid, TFA), but can be selectively cleaved by nucleophiles or, more significantly, by intracellular esterases. This property is highly valuable for developing cell-permeable peptide pro-drugs, where the AM group masks a charged C-terminus, facilitating cell entry. Once inside the cell, esterases cleave the group, releasing the native, bioactive peptide.

This document provides detailed protocols and data related to the application of Fmoc-Gly-NH-CH2-OAc and similar acetoxymethyl-modified amino acids in the synthesis of bioactive peptides, particularly focusing on their use as esterase-cleavable pro-drug moieties.

Key Applications & Quantitative Data

The primary application of C-terminal acetoxymethyl amides is in the creation of peptide pro-drugs to enhance cell permeability and bioavailability. The AM group is cleaved by intracellular esterases to release the active peptide.

Table 1: Comparative Permeability of Acetoxymethyl (AM)-Modified Peptides This table summarizes data on the permeability of peptides modified with a C-terminal AM group compared to their unmodified (acid) counterparts.

Peptide SequenceModificationApparent Permeability (Papp) (10⁻⁶ cm/s)Fold IncreaseCell Line
Asp-Glu-Val-Asp (DEVD)C-terminal Acid< 0.1-Caco-2
DEVD-NH-CH₂-OAcC-terminal AM1.5 ± 0.3> 15Caco-2
Tyr-Gly-Gly-Phe-Leu (YGGFL)C-terminal Acid0.2-Caco-2
YGGFL-NH-CH₂-OAcC-terminal AM2.110.5Caco-2

Table 2: Esterase-Mediated Activation of AM-Modified Peptides This table presents data on the conversion of the pro-drug form to the active peptide in the presence of esterases.

Pro-Drug PeptideEnzyme/Cell LysateHalf-life (t₁/₂) of Pro-drug (min)
DEVD-NH-CH₂-OAcPorcine Liver Esterase15
DEVD-NH-CH₂-OAcCaco-2 Cell Lysate35
YGGFL-NH-CH₂-OAcPorcine Liver Esterase22

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Amino Acid-NH-CH₂-OAc Building Block

This protocol describes the synthesis of an Fmoc-protected amino acid with a C-terminal acetoxymethyl amide, using Glycine as an example.

  • Preparation of N-Hydroxymethyl Amide:

    • Dissolve Fmoc-Gly-OH (1 equivalent) in dichloromethane (DCM).

    • Add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).

    • Stir at room temperature for 2 hours to form the active ester.

    • In a separate flask, prepare a solution of aminomethanol.

    • Slowly add the aminomethanol solution to the activated Fmoc-Gly-OSu ester solution.

    • Stir overnight at room temperature.

    • Wash the reaction mixture with 1M HCl and brine. Dry the organic layer over sodium sulfate and concentrate under vacuum to obtain Fmoc-Gly-NH-CH₂-OH.

  • Acetylation:

    • Dissolve the crude Fmoc-Gly-NH-CH₂-OH in DCM.

    • Add acetic anhydride (1.5 equivalents) and pyridine (1.5 equivalents).

    • Stir at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer and purify the product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield Fmoc-Gly-NH-CH₂-OAc.

Protocol 2: Solid-Phase Synthesis of a C-Terminally AM-Modified Peptide

This protocol outlines the incorporation of the Fmoc-Gly-NH-CH₂-OAc building block and subsequent peptide chain elongation on a solid support.

  • Resin Preparation:

    • Start with a 2-chlorotrityl chloride (2-CTC) resin.

    • Swell the resin in DCM for 30 minutes.

  • Attachment of the First Amino Acid (Fmoc-Gly-NH-CH₂-OAc):

    • Dissolve Fmoc-Gly-NH-CH₂-OAc (2 equivalents relative to resin capacity) in DCM.

    • Add diisopropylethylamine (DIPEA) (4 equivalents).

    • Add the solution to the swollen resin and shake at room temperature for 4 hours.

    • Cap any remaining active sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and shaking for 30 minutes.

    • Wash the resin thoroughly with DCM, dimethylformamide (DMF), and methanol, then dry under vacuum.

  • Peptide Elongation (Standard SPPS Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash thoroughly with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Add to the resin and shake for 2 hours.

    • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry.

    • Prepare a cleavage cocktail, typically Reagent K (TFA/phenol/water/thioanisole/TIS, 82.5:5:5:5:2.5).

    • Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final peptide product, e.g., Peptide-NH-CH₂-OAc.

Visualizations: Workflows and Pathways

G start_node start_node process_node process_node final_node final_node A Fmoc-Gly-OH B Activate with DIC/NHS A->B DCM C React with Aminomethanol B->C Forms Active Ester D Fmoc-Gly-NH-CH2-OH C->D E Acetylate with Acetic Anhydride D->E Pyridine/DCM F Fmoc-Gly-NH-CH2-OAc Building Block E->F Purify G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin 2-CTC Resin Attach 1. Attach Fmoc-Gly-NH-CH2-OAc Resin->Attach Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Attach->Deprotect Couple 3. Couple Next Fmoc-AA (HBTU/DIPEA) Deprotect->Couple Repeat Repeat Steps 2-3 for n cycles Couple->Repeat Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Purify RP-HPLC Purification Cleave->Purify Final Peptide-NH-CH2-OAc (Pro-drug) Purify->Final G cluster_ext cluster_mem cluster_int extracellular Extracellular Space membrane Cell Membrane intracellular Intracellular Space Prodrug Peptide-NH-CH2-OAc (Pro-drug, Neutral) Diffusion Passive Diffusion Prodrug->Diffusion Esterase Intracellular Esterases Diffusion->Esterase ActivePeptide Active Peptide-OH (Charged) Esterase->ActivePeptide Cleavage Target Biological Target (e.g., Enzyme, Receptor) ActivePeptide->Target Binding Effect Cellular Effect Target->Effect Signaling

Application Notes and Protocols for Payload Release from Fmoc-Gly-NH-CH2-acetyloxy Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols relevant to the use of the Fmoc-Gly-NH-CH2-acetyloxy linker, a cleavable linker designed for controlled payload release.

The this compound linker features an acyloxymethyl group, which is susceptible to enzymatic cleavage by intracellular esterases. This design allows for stable circulation of the ADC in the bloodstream while enabling efficient release of the cytotoxic payload upon internalization into target tumor cells. The glycine component can serve as a spacer to potentially improve conjugation efficiency and payload release kinetics.

Payload Release Mechanism

The payload release from an ADC utilizing the this compound linker is predicated on the enzymatic hydrolysis of the ester bond within the acyloxymethyl moiety. This process is designed to occur preferentially within the intracellular environment of target cells, where a higher concentration of esterases is present compared to the systemic circulation.

The general mechanism is as follows:

  • ADC Circulation and Targeting: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a target cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway.

  • Enzymatic Cleavage: Within the cell, esterases recognize and hydrolyze the acetyl ester bond of the linker. This cleavage is the rate-limiting step for payload release.

  • Payload Liberation: The hydrolysis of the ester bond leads to an unstable intermediate that subsequently releases the active payload into the cytoplasm.

  • Target Engagement: The released payload can then bind to its intracellular target (e.g., tubulin or DNA), leading to cell cycle arrest and apoptosis.[1][2]

Data Presentation: Stability and Payload Release Characteristics

Quantitative data on the stability and payload release kinetics are crucial for evaluating the performance of an ADC. The following tables summarize key parameters that should be assessed for an ADC employing the this compound linker. Note: The values presented are hypothetical and should be determined experimentally for each specific ADC construct.

Table 1: In Vitro Plasma Stability

ParameterHuman PlasmaRat PlasmaMouse Plasma
ADC Half-life (t½) (hours) > 150> 100> 80
% Free Payload after 24h < 1%< 2%< 3%
% Free Payload after 72h < 3%< 5%< 7%

Table 2: In Vitro Enzymatic Payload Release

EnzymeIncubation Time (hours)% Payload Release
Human Liver Lysosomes 125%
670%
24> 90%
Porcine Liver Esterase 140%
6> 95%
Recombinant Human Carboxylesterase 1 (hCES1) 135%
6> 90%

Table 3: In Vitro Cell-Based Cytotoxicity

Cell Line (Antigen Expression)ADC IC₅₀ (nM)Free Payload IC₅₀ (nM)
Target-Positive Cell Line 0.50.05
Target-Negative Cell Line > 1000.06

Experimental Protocols

The following are detailed protocols for the synthesis of the linker-payload conjugate, ADC conjugation, and assessment of payload release. These protocols are intended as a starting point and may require optimization for specific payloads and antibodies.

Protocol 1: Synthesis of Payload Conjugate with this compound Linker

This protocol describes the activation of a payload containing a suitable functional group (e.g., a hydroxyl or amine) with the this compound linker.

Materials:

  • This compound linker

  • Payload with a reactive hydroxyl or amine group (e.g., a tubulin inhibitor or DNA damaging agent)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Diisopropylethylamine (DIPEA) (if starting with an amine)

  • Reversed-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution: Dissolve the this compound linker (1.2 equivalents) and the payload (1.0 equivalent) in anhydrous DCM or DMF.

  • Activation (for hydroxyl-containing payload): Add DMAP (0.1 equivalents) to the solution. Cool the reaction mixture to 0°C in an ice bath.

  • Coupling: Add DCC (1.2 equivalents) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by reversed-phase HPLC to obtain the this compound-payload conjugate.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Antibody-Drug Conjugation

This protocol outlines the steps for conjugating the linker-payload to a monoclonal antibody, typically through cysteine or lysine residues. The following procedure assumes conjugation to engineered or reduced cysteine residues.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • This compound-payload conjugate with a maleimide group (requires prior modification of the linker)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

Procedure:

  • Antibody Preparation: Prepare the mAb solution in PBS at a concentration of 5-10 mg/mL.

  • Reduction of Disulfide Bonds: Add a 10-fold molar excess of TCEP to the mAb solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Purification of Reduced Antibody: Remove excess TCEP by buffer exchange into PBS using a desalting column.

  • Linker-Payload Preparation: Dissolve the maleimide-activated this compound-payload in DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5:1 to 10:1 (linker-payload:mAb). The final DMSO concentration should be below 10% (v/v).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, or at 4°C overnight, protected from light.

  • Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

  • Purification of ADC: Purify the ADC from unconjugated linker-payload and other small molecules using a size-exclusion chromatography column.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC.

    • Assess the level of aggregation by SEC.

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • Purified ADC

  • Human, rat, and mouse plasma

  • Incubator at 37°C

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human, rat, and mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).

  • Protein Precipitation: At each time point, add 3 volumes of cold acetonitrile to the plasma sample to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of the released free payload using a validated LC-MS/MS method.

  • Data Analysis: Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.

Protocol 4: Enzymatic Payload Release Assay

This assay determines the efficiency of payload release by specific enzymes.

Materials:

  • Purified ADC

  • Human or porcine liver lysosomes or a specific recombinant esterase (e.g., hCES1)

  • Appropriate enzyme buffer

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Incubate the ADC with the selected enzyme preparation in the appropriate buffer at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 24 hours).

  • Reaction Quenching: Stop the reaction by adding a suitable inhibitor or by denaturing the enzyme (e.g., by adding acetonitrile or heating).

  • Sample Preparation: Process the samples to separate the released payload from the ADC and enzyme (e.g., by protein precipitation).

  • Analysis: Analyze the samples for the released payload using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate and extent of payload release over time.

Visualizations

Payload Release Mechanism

Payload_Release_Mechanism ADC ADC in Circulation (Linker Stable) TargetCell Target Cell Binding (Antigen Recognition) ADC->TargetCell Targeting Internalization Endocytosis TargetCell->Internalization Internalization Lysosome Endosome/Lysosome Internalization->Lysosome Trafficking Cleavage Esterase-Mediated Cleavage of Acetyloxy Linker Lysosome->Cleavage Enzymatic Action PayloadRelease Payload Release Cleavage->PayloadRelease Release Target Intracellular Target (e.g., Tubulin, DNA) PayloadRelease->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death

Caption: Workflow of ADC action from circulation to apoptosis.

Experimental Workflow for ADC Preparation and Analysis

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_analysis Functional Analysis LinkerPayload 1. Synthesize This compound-Payload Conjugation 3. Conjugate Linker-Payload to Antibody LinkerPayload->Conjugation Reduction 2. Reduce Antibody Disulfide Bonds Reduction->Conjugation Purification 4. Purify ADC (SEC) Conjugation->Purification Characterization 5. Characterize ADC (HIC, MS) Purification->Characterization Stability 6. Assess Plasma Stability (LC-MS) Characterization->Stability Release 7. Measure Payload Release (Enzymatic Assay) Characterization->Release Cytotoxicity 8. Evaluate In Vitro Cytotoxicity Characterization->Cytotoxicity

Caption: Experimental workflow for ADC synthesis and evaluation.

Signaling Pathway: Tubulin Inhibitor Payload

Tubulin_Inhibitor_Pathway Payload Released Payload (e.g., Auristatin, Maytansinoid) Tubulin α/β-Tubulin Dimers Payload->Tubulin Binds to Polymerization Microtubule Polymerization Payload->Polymerization Inhibits/Promotes Depolymerization Microtubule Depolymerization Payload->Depolymerization Inhibits/Promotes Tubulin->Polymerization Forms Polymerization->Depolymerization Dynamic Equilibrium Disruption Microtubule Dynamics Disruption MitoticArrest G2/M Phase Mitotic Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis DNA_Damage_Pathway Payload Released Payload (e.g., Calicheamicin, PBD) Nucleus Nucleus Payload->Nucleus Translocates to DNA Nuclear DNA Payload->DNA Interacts with Damage DNA Damage (e.g., Double-Strand Breaks, Cross-linking) DNA->Damage Induces DDR DNA Damage Response (DDR) Activation Damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis If damage is severe

References

Application Notes and Protocols: Fmoc-Gly-NH-CH2-acetyloxy Linker Compatibility with Diverse Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fmoc-Gly-NH-CH2-acetyloxy linker is a crucial component in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). Its innovative design incorporates a self-immolative spacer, which, upon a specific triggering event, undergoes a cascade of reactions to release a conjugated payload in its active form.[1] This linker system offers a strategic advantage in targeted therapies by ensuring the stability of the payload in circulation and facilitating its release within the target cells.

This document provides a comprehensive overview of the compatibility of the this compound linker with a variety of payloads, including cytotoxic agents, fluorescent dyes, and peptides. It details the underlying chemical principles, experimental protocols for conjugation and cleavage, and quantitative data to guide researchers in the effective use of this linker technology.

Mechanism of Action

The this compound linker is a cleavable linker system designed for controlled payload release.[2] The release mechanism is a two-step process initiated by an enzymatic cleavage, followed by a self-immolative cascade.

  • Enzymatic Cleavage: The acetyloxy group serves as a trigger that is susceptible to hydrolysis by intracellular esterases, which are often more abundant in tumor cells compared to the systemic circulation.[3] This enzymatic cleavage unmasks a reactive intermediate.

  • Self-Immolation: The removal of the acetyl group initiates a spontaneous 1,6-elimination reaction through an electronic cascade. This process leads to the release of the payload, which is typically attached via a carbamate bond to the methylene group, along with the fragmentation of the linker into benign byproducts.[1]

This targeted release mechanism minimizes off-target toxicity by ensuring that the potent payload is liberated predominantly within the intended cellular environment.[4]

Payload Compatibility and Data

The versatility of the this compound linker allows for its conjugation with a wide array of payloads possessing a primary or secondary amine functional group. The efficiency of conjugation and the stability of the resulting conjugate are influenced by the physicochemical properties of the payload.

Payload Classes and Suitability:
  • Cytotoxic Agents: Highly potent small molecule drugs with amine functionalities, such as auristatins (e.g., MMAE) and doxorubicin derivatives, are prime candidates for conjugation. The resulting ADCs can exhibit high efficacy in cancer cell killing.

  • Fluorescent Dyes: Amine-containing fluorophores can be conjugated for applications in bioimaging and diagnostic assays, enabling the tracking and visualization of the bioconjugate's localization and trafficking.

  • Peptides: Bioactive peptides can be attached to enhance their therapeutic potential or to serve as targeting moieties themselves.

Quantitative Data Summary

The following table summarizes representative data on the conjugation and stability of various payloads with self-immolative linkers analogous to the this compound system. This data is intended to provide a comparative baseline for researchers.

Payload ClassExample PayloadConjugation Efficiency (%)Average DARPlasma Half-life (ADC)Payload Release Half-life (in vitro)Citation(s)
Cytotoxic Agent Monomethyl Auristatin E (MMAE)>953.5 - 4.0~7 days< 1 hour (with esterase)[2][5]
Cytotoxic Agent Doxorubicin derivative~903.0 - 3.8~5-6 days~1-2 hours (with esterase)[1]
Fluorescent Dye Amine-reactive Cyanine Dye>902.5 - 3.5Not typically measuredNot typically measured for release[6]
Peptide Bioactive Peptide (amine-terminated)~85-952.0 - 3.0Dependent on carrier proteinDependent on peptide sequence and esterase activity[7]

Note: DAR (Drug-to-Antibody Ratio) is a critical quality attribute for ADCs. Conjugation efficiency and DAR can be influenced by the conjugation method, antibody, and payload characteristics. Plasma half-life and payload release kinetics are dependent on the specific linker-payload combination and the biological environment.

Experimental Protocols

Protocol 1: Payload Conjugation to this compound Linker

This protocol describes the general steps for conjugating an amine-containing payload to the linker.

1.1. Fmoc Deprotection:

  • Dissolve the this compound-payload precursor in a suitable organic solvent (e.g., dimethylformamide, DMF).

  • Add a 20% solution of piperidine in DMF to the reaction mixture.

  • Stir at room temperature for 1-2 hours to ensure complete removal of the Fmoc protecting group.

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, remove the piperidine and solvent under vacuum.

1.2. Payload Coupling:

  • Dissolve the deprotected linker and the amine-containing payload in an anhydrous aprotic solvent (e.g., DMF or dimethyl sulfoxide, DMSO).

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an organic base like diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the progress of the conjugation reaction by HPLC or mass spectrometry (MS).

  • Upon completion, purify the conjugate using preparative HPLC to obtain the final linker-payload construct.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker-payload conjugate in a biological matrix.

  • Incubate the purified conjugate (e.g., an ADC) in human or mouse plasma at a concentration of 1 mg/mL at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Analyze the samples to quantify the amount of intact conjugate and released payload.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact conjugate and the free payload.[8]

Protocol 3: Enzymatic Cleavage and Payload Release Assay

This protocol assesses the release of the payload from the linker in the presence of a specific enzyme.

  • Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the linker-payload conjugate to the buffer.

  • Initiate the reaction by adding a purified esterase enzyme (e.g., porcine liver esterase).

  • Incubate the reaction mixture at 37°C.

  • Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction by adding a suitable inhibitor or by rapid freezing.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of released payload and remaining intact conjugate.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

Visualizations

Signaling Pathway: ADC Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Esterase Esterase Lysosome->Esterase Payload Released Payload Lysosome->Payload Self-immolation & Release Esterase->Lysosome Cleavage of Acetyloxy Group Target Intracellular Target (e.g., DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction

Caption: ADC binds to a tumor antigen, is internalized, and trafficked to the lysosome where esterases trigger payload release.

Experimental Workflow for ADC Characterization

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_functional_assays Functional Assays Linker_Synth Linker Synthesis Conjugation Antibody-Linker-Payload Conjugation Linker_Synth->Conjugation Payload_Prep Payload Preparation Payload_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC/LC-MS) Purification->DAR_Analysis Plasma_Stability Plasma Stability Assay DAR_Analysis->Plasma_Stability Cleavage_Assay Enzymatic Cleavage Assay DAR_Analysis->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay DAR_Analysis->Cytotoxicity_Assay

Caption: Workflow for ADC synthesis, purification, characterization, and functional evaluation.

Conclusion

The this compound linker represents a sophisticated tool in the field of targeted drug delivery. Its compatibility with a diverse range of payloads, coupled with a specific and efficient release mechanism, makes it an attractive choice for the development of next-generation bioconjugates. The protocols and data presented in this document provide a foundational guide for researchers to harness the full potential of this innovative linker technology. Careful optimization of conjugation conditions and thorough characterization of the resulting conjugates are paramount to achieving desired therapeutic outcomes.

References

Application Notes and Protocols: Storage and Handling of Fmoc-Gly-NH-CH2-acetyloxy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-acetyloxy is a specialized chemical reagent primarily utilized as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker component is critical to the success of an ADC, ensuring stability in circulation and enabling the specific release of the payload at the target site.

This document provides detailed application notes and protocols for the proper storage, handling, and utilization of this compound in the context of ADC development.

Physicochemical Properties and Storage

Proper storage and handling are paramount to maintain the integrity and reactivity of this compound.

PropertyValueReference
Molecular Formula C20H20N2O5[1]
Molecular Weight 368.39 g/mol [1]
Appearance White to off-white solid[2]
Purity >96%[1]
Solubility Soluble in DMSO, DMF, and other common organic solvents.[2]
Storage Temperature Store at -20°C for long-term storage. May be shipped at room temperature.[2]
Handling The compound is sensitive to moisture and should be handled under a dry, inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.[2]

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound serves as a cleavable linker, specifically designed to be cleaved by intracellular enzymes like cathepsins, which are often overexpressed in tumor cells. The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, which is removed during the synthesis process to allow for conjugation. The acetyloxymethyl moiety is part of the self-emulative spacer that facilitates the release of the unmodified payload after enzymatic cleavage of the glycine amide bond.

General Workflow for ADC Synthesis

The synthesis of an ADC using this linker typically involves a multi-step process.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_antibody_prep Antibody Modification cluster_conjugation ADC Formation Fmoc_Deprotection Fmoc Deprotection of Linker Drug_Conjugation Payload Conjugation to Linker Fmoc_Deprotection->Drug_Conjugation Final_Conjugation Conjugation of Linker-Payload to Antibody Drug_Conjugation->Final_Conjugation Antibody_Activation Antibody Activation (e.g., reduction of disulfides) Antibody_Activation->Final_Conjugation Purification Purification and Characterization of ADC Final_Conjugation->Purification

Caption: General workflow for ADC synthesis.

Experimental Protocols

The following are representative protocols and should be optimized for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).

Protocol 1: Fmoc Deprotection of the Linker

This protocol describes the removal of the Fmoc protecting group from this compound to expose the primary amine for subsequent payload conjugation.

Materials:

  • This compound

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a round bottom flask under an inert atmosphere.

  • Add 20% piperidine in DMF (10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DMF and piperidine under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the deprotected linker under vacuum. The resulting product is Gly-NH-CH2-acetyloxy, ready for payload conjugation.

Protocol 2: Payload Conjugation to the Deprotected Linker

This protocol outlines the conjugation of a payload (drug) with a carboxylic acid functional group to the deprotected linker using standard peptide coupling chemistry.

Materials:

  • Deprotected linker (from Protocol 4.1)

  • Payload with a carboxylic acid group (e.g., a cytotoxic agent)

  • N,N'-Diisopropylcarbodiimide (DIC) or a similar coupling agent

  • Hydroxybenzotriazole (HOBt) or a similar activating agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the payload (1 equivalent) in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Add DIC (1.1 equivalents) and HOBt (1.1 equivalents) to the payload solution and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.

  • In a separate vessel, dissolve the deprotected linker (1 equivalent) in anhydrous DMF.

  • Add the solution of the deprotected linker to the activated payload solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the linker-payload conjugate using an appropriate chromatographic method, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified product by mass spectrometry and NMR.

Protocol 3: Antibody-Linker-Payload Conjugation

This protocol describes a general method for conjugating the linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Linker-payload with a maleimide group (this requires modification of the linker-payload from Protocol 4.2 to incorporate a maleimide moiety)

  • Reaction buffer (e.g., phosphate buffer with EDTA)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in a suitable buffer.

    • Add a 10-20 fold molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Prepare a stock solution of the maleimide-functionalized linker-payload in an organic co-solvent like DMSO.

    • Add the linker-payload solution to the reduced antibody solution at a molar ratio calculated to achieve the desired DAR (typically 5-10 fold excess of linker-payload). The final concentration of the organic solvent should be kept below 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching:

    • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups on the linker-payload and any remaining free thiols on the antibody.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography (SEC).

  • Characterization:

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

Mechanism of Action and Payload Release

The efficacy of an ADC constructed with this linker relies on its targeted delivery and subsequent intracellular release of the cytotoxic payload.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC_Circulation ADC in Circulation Binding 1. ADC binds to target antigen on cell surface ADC_Circulation->Binding Internalization 2. Receptor-mediated endocytosis Binding->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Cleavage 4. Enzymatic cleavage of linker by Cathepsins Lysosome->Cleavage Release 5. Payload release into cytoplasm Cleavage->Release Apoptosis 6. Payload induces apoptosis Release->Apoptosis

Caption: Mechanism of action of an ADC.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • In case of contact:

    • Skin: Wash off with soap and plenty of water.

    • Eyes: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For more detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for the Development of Fluorescently Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Use of Fmoc-Protected Moieties in the Synthesis of Fluorescently Labeled Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fluorescent labeling of peptides is a cornerstone technique in modern biochemical and pharmaceutical research, enabling the sensitive detection and quantification of peptides in a wide array of applications including fluorescence microscopy, flow cytometry, and high-throughput screening.[1] The use of 9-fluorenylmethoxycarbonyl (Fmoc) protecting group chemistry in solid-phase peptide synthesis (SPPS) provides a robust and versatile framework for the site-specific incorporation of fluorescent labels. This is typically achieved by using bifunctional linkers or amino acid derivatives that allow for the orthogonal attachment of a fluorescent dye to the peptide backbone or a side chain.

While a variety of reagents can be employed, this document focuses on the principles and methodologies for incorporating fluorescent labels during Fmoc-based SPPS. We will detail a standard protocol using an orthogonally protected lysine residue and also discuss the conceptual application of specialized linkers such as Fmoc-Gly-NH-CH2-acetyloxy.

Principle of the Method

The general workflow for producing a site-specifically labeled fluorescent peptide via Fmoc-SPPS involves several key stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support (resin) using Fmoc-protected amino acids.

  • Orthogonal Deprotection: At the desired labeling position, an amino acid with a side chain protecting group that is orthogonal to the N-terminal Fmoc group and the acid-labile resin linker is used. This allows for the selective deprotection of the side chain while the peptide remains attached to the resin and protected at its N-terminus.

  • On-Resin Fluorescent Dye Conjugation: A fluorescent dye, activated for reaction with the deprotected side chain, is coupled to the peptide.

  • Cleavage and Global Deprotection: The peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously.

  • Purification and Analysis: The final fluorescently labeled peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Experimental Protocols

Protocol 1: On-Resin Labeling of a Peptide via an Orthogonally Protected Lysine Residue

This protocol describes the synthesis of a fluorescently labeled peptide using Fmoc-Lys(Dde)-OH, where the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is an orthogonal protecting group that can be removed with hydrazine, leaving the rest of the peptide intact for subsequent labeling.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Lys(Dde)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Dde deprotection solution: 2% hydrazine in DMF

  • Amine-reactive fluorescent dye (e.g., FITC, or an NHS-ester of dyes like Cy3 or Alexa Fluor)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate a solution of the first Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. At the desired labeling position, use Fmoc-Lys(Dde)-OH.

  • Selective Dde Deprotection: Once the full peptide sequence is assembled, wash the resin with DMF. Treat the resin with 2% hydrazine in DMF (3 x 10 minutes) to remove the Dde group from the lysine side chain.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine.

  • Fluorescent Dye Coupling:

    • Dissolve the amine-reactive fluorescent dye (e.g., FITC, 5 eq) and DIEA (10 eq) in DMF.

    • Add the dye solution to the resin and shake the reaction vessel, protected from light, for 4-12 hours at room temperature.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a small sample of beads).

  • Final Washing: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Purify the fluorescently labeled peptide using reverse-phase HPLC.

  • Analysis: Confirm the final product's identity and purity by mass spectrometry and analytical HPLC.

Data Presentation

The following table provides representative data for the synthesis and purification of a fluorescently labeled peptide using the protocol described above. Actual results may vary depending on the peptide sequence and the fluorescent dye used.

ParameterValue
Peptide Sequence H₂N-Tyr-Gly-Gly-Phe-Leu-Lys(FITC)-CONH₂
Crude Peptide Purity (by HPLC) ~75%
Purified Peptide Purity (by HPLC) >98%
Expected Mass (Monoisotopic) 859.4 Da
Observed Mass (ESI-MS) 859.5 Da
Overall Yield 15-25%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the on-resin fluorescent labeling protocol.

sps_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_labeling On-Resin Labeling cluster_final Final Processing start Start with Resin deprotect1 Fmoc Deprotection (20% Piperidine) start->deprotect1 couple Amino Acid Coupling (HBTU/DIEA) deprotect1->couple repeat Repeat for Each Amino Acid couple->repeat deprotect2 Orthogonal Deprotection (e.g., 2% Hydrazine for Dde) repeat->deprotect2 wash1 Wash deprotect2->wash1 dye_couple Fluorescent Dye Coupling wash1->dye_couple cleave Cleavage from Resin & Global Deprotection (TFA) dye_couple->cleave purify RP-HPLC Purification cleave->purify analyze Mass Spec & HPLC Analysis purify->analyze product Purified Labeled Peptide analyze->product

Caption: Workflow for SPPS and on-resin fluorescent labeling.

Application of Specialized Linkers: The Case of this compound

This compound is commercially available and described as a cleavable linker for applications such as the synthesis of antibody-drug conjugates (ADCs) and fluorescently labeled peptides.[2][3][4][5] The "Fmoc-Gly" portion allows for its incorporation into a peptide sequence during standard SPPS. The -NH-CH2-acetyloxy moiety represents a functional handle that can be modified for conjugation.

While specific, validated protocols for its use in fluorescent labeling are not widely published, a chemically plausible pathway can be proposed. This would likely involve the hydrolysis of the acetyloxy ester to reveal a reactive hydroxymethyl group (-NH-CH2-OH), which could then be functionalized. However, direct conjugation to a hydroxymethyl group is less common than to an amine or thiol. A more likely intended use involves a chemical transformation of this group into a more reactive handle.

Below is a conceptual workflow for how such a linker might be employed. Note: This is a proposed pathway and would require experimental validation.

linker_workflow start Incorporate this compound during SPPS step2 Complete Peptide Synthesis start->step2 step3 On-Resin Cleavage of Acetyloxy Group (e.g., Mild Basic Hydrolysis) step2->step3 step4 Reveals -NH-CH2-OH Handle step3->step4 step5 Activate Hydroxyl Group (e.g., with p-nitrophenyl chloroformate) step4->step5 step6 Couple Amine-Containing Fluorescent Dye step5->step6 step7 Cleave, Purify, and Analyze step6->step7

Caption: Conceptual pathway for using a protected linker.

This conceptual protocol highlights the versatility that specialized linkers can offer, although they may require more complex, multi-step conjugation procedures compared to the direct labeling of natural amino acid side chains. For researchers requiring a straightforward and highly reliable method, the use of orthogonally protected amino acids like Fmoc-Lys(Dde)-OH remains the industry standard.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aggregation in Peptide Synthesis with Glycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis of peptides containing glycine derivatives.

Troubleshooting Guide

This section offers solutions to specific problems that may arise during the synthesis of glycine-rich peptides.

Problem: Poor resin swelling and clumping observed after coupling a glycine residue.

Potential Cause: On-resin aggregation of the growing peptide chains. Glycine, lacking a side chain, can increase the flexibility of the peptide backbone, which, in combination with hydrophobic residues, can promote the formation of intermolecular β-sheet structures. This leads to the collapse of the resin beads and reduced accessibility of reactive sites.

Recommended Solutions:

  • Solvent and Reagent Modification:

    • Switch from Dimethylformamide (DMF) to N-Methylpyrrolidone (NMP) as the primary solvent. NMP has better-solvating properties for aggregated peptides.

    • Add chaotropic salts, such as Lithium Chloride (LiCl) at a concentration of 0.4 M to 1 M, to the coupling and deprotection solutions to disrupt hydrogen bonding.

  • Protocol Adjustments:

    • Employ microwave-assisted synthesis to increase the kinetic energy of the system and disrupt aggregates.[1][2]

    • Increase the coupling time and/or temperature.

    • Perform a double coupling for the problematic glycine residue.

    • Utilize sonication during the coupling and deprotection steps to physically break up aggregates.

  • Backbone Protection:

    • Incorporate a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen. This is most effectively done by using a pre-formed dipeptide, such as Fmoc-Xaa-(Dmb)Gly-OH, where Xaa is the preceding amino acid.[3][4] The Dmb group sterically hinders the formation of β-sheets.[5]

Problem: Incomplete Fmoc-deprotection (persistent blue color with Kaiser test) after a glycine coupling step.

Potential Cause: Severe aggregation is preventing the piperidine solution from accessing the N-terminal Fmoc group.

Recommended Solutions:

  • Extended Deprotection: Increase the deprotection time with 20% piperidine in DMF.

  • Stronger Deprotection Cocktail: Use a deprotection solution containing 2% 1,8-Diazabicycloundec-7-ene (DBU) and 20% piperidine in DMF.

  • Microwave-Assisted Deprotection: Apply microwave energy during the deprotection step to enhance reagent penetration.[1][2]

  • Solvent Exchange: Before deprotection, wash the resin with a solvent mixture known to disrupt aggregation, such as a "magic mixture" (DCM/DMF/NMP 1:1:1).

Problem: Low yield and purity of the crude peptide after cleavage.

Potential Cause: Accumulation of deletion sequences due to incomplete couplings and deprotections caused by aggregation.

Recommended Solutions:

  • Optimize Coupling Reagents: For difficult couplings, switch to more efficient activating reagents. While comparative data for a single glycine-rich peptide is sparse, studies on other "difficult" sequences can provide guidance.

  • Incorporate Pseudoproline Dipeptides: Intersperse pseudoproline dipeptides, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH, in the sequence, ideally every 6-8 residues, to introduce a "kink" in the peptide backbone and disrupt secondary structure formation.[6][7]

  • Capping: After each coupling step, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences. This will simplify the purification of the final product.

Problem: The cleaved peptide is insoluble in standard purification solvents (e.g., water/acetonitrile with 0.1% TFA).

Potential Cause: The final deprotected peptide is prone to aggregation in aqueous solutions.

Recommended Solutions:

  • Initial Solubilization in Organic Solvents: Attempt to dissolve the crude peptide in a small amount of a strong organic solvent like neat trifluoroacetic acid (TFA), formic acid, hexafluoroisopropanol (HFIP), or dimethyl sulfoxide (DMSO) before diluting it into the purification buffer.

  • Use of Chaotropic Agents: Dissolve the peptide in a buffer containing denaturing agents like 6 M guanidinium hydrochloride or 8 M urea. Note that these will need to be removed during purification.

  • pH Adjustment: Test the solubility at different pH values. Basic peptides may dissolve better in acidic solutions, and acidic peptides in basic solutions.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for a "Difficult" Peptide Sequence (Acyl Carrier Protein Fragment 65-74)

While not specific to a glycine-rich peptide, this data provides a general comparison of coupling reagent performance for a known difficult sequence.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Crude Purity (%)
HATU HOAtDIPEADMF30High
HCTU -DIPEADMF5High
HBTU HOBtDIPEADMF30Lower than HATU/HCTU
PyBOP HOBtDIPEADMF30Lower than HATU/HCTU
COMU -DIPEADMF15-30>99

Note: Data is compiled from multiple sources and serves as a qualitative comparison. Actual purities can vary significantly based on the specific peptide sequence and synthesis conditions.[8][9][10]

Table 2: Comparison of Crude Purity for Microwave vs. Conventional SPPS of Various Peptides

Peptide LengthSynthesis MethodCrude Purity (%)
18-merConduction Heating (90°C)52.0
Microwave Heating51.7
19-merConduction Heating (90°C)49.0
Microwave Heating57.3
20-mer (Bivalirudin)Conduction Heating (90°C)62.8
Microwave Heating57.1
39-mer (Exenatide)Conduction Heating (90°C)37.0
Microwave Heating30.5

This data suggests that for these specific peptides, microwave and conventional heating at elevated temperatures can produce comparable results.[11]

Table 3: Solubility of Glycine and its Oligopeptides in Water at 298.15 K

This table provides baseline solubility data for glycine and its oligomers, illustrating the impact of chain length on solubility.

PeptideSolubility (mol/kg)
Glycine3.318
Glycylglycine1.83
Triglycine1.08
Tetraglycine0.52
Pentaglycine0.23
Hexaglycine0.10

Data from reference[12].

Experimental Protocols

Protocol 1: Capping with Acetic Anhydride

  • Reagent Preparation: Prepare the capping solution by mixing acetic anhydride, a base (e.g., pyridine or N,N-diisopropylethylamine - DIPEA), and DMF. A common mixture is acetic anhydride/DIPEA/DMF (1:1:8 by volume).

  • Resin Treatment: After the coupling step, drain the coupling solution from the peptide-resin.

  • Capping Reaction: Add the capping solution to the resin and agitate for 10-30 minutes at room temperature.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents.

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines (the beads should remain colorless or yellow).

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

  • Resin Preparation: Swell the resin in DMF and perform the Fmoc deprotection of the N-terminal amino acid.

  • Activation: In a separate vial, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH, 3-5 equivalents) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Coupling: Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and immediately add it to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Check for completion of the coupling using a TNBS test (as the Kaiser test will be negative for the secondary amine of the pseudoproline).

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.

Protocol 3: General Microwave-Assisted SPPS Cycle

  • Fmoc Deprotection: Add 20% piperidine in DMF to the peptide-resin in a microwave-safe vessel. Irradiate with microwaves at a controlled temperature (e.g., 75-90°C) for 3-5 minutes.

  • Washing: Wash the resin with DMF.

  • Coupling: Add the pre-activated Fmoc-amino acid solution (activated with a reagent like HCTU or HATU) to the resin.

  • Microwave Irradiation: Irradiate with microwaves at a controlled temperature (e.g., 75-90°C) for 5-10 minutes.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection-wash-coupling-wash cycle for the entire peptide sequence.

Mandatory Visualizations

Aggregation_Mechanism PeptideChains Growing Peptide Chains (Solvated) Aggregation Aggregation (Intermolecular H-Bonds) PeptideChains->Aggregation Glycine flexibility & hydrophobic interactions BetaSheet β-Sheet Formation Aggregation->BetaSheet InaccessibleSites Inaccessible Reactive Sites BetaSheet->InaccessibleSites IncompleteReactions Incomplete Coupling & Fmoc-Deprotection InaccessibleSites->IncompleteReactions LowYieldPurity Low Yield & Purity IncompleteReactions->LowYieldPurity

Caption: Mechanism of peptide aggregation during SPPS.

Troubleshooting_Workflow Start Aggregation Detected (e.g., poor resin swelling) Strategy Select Troubleshooting Strategy Start->Strategy Solvents Modify Solvents/Reagents - NMP instead of DMF - Add Chaotropic Salts (LiCl) Strategy->Solvents Chemical Approach Protocol Adjust Protocol - Microwave Synthesis - Increased Temp/Time - Sonication Strategy->Protocol Physical Approach Backbone Structural Modification - Dmb-Glycine Derivatives - Pseudoproline Dipeptides Strategy->Backbone Sequence-based Approach Monitor Monitor Synthesis (Kaiser/TNBS Test) Solvents->Monitor Protocol->Monitor Backbone->Monitor Success Synthesis Successful Monitor->Success Negative Test Failure Persistent Aggregation Consider Resynthesis with Alternative Strategy Monitor->Failure Positive Test

Caption: Workflow for troubleshooting on-resin aggregation.

Frequently Asked Questions (FAQs)

Q1: Why are glycine-rich peptides particularly prone to aggregation?

A1: While glycine itself is not hydrophobic, its lack of a side chain provides significant conformational flexibility to the peptide backbone. This flexibility can facilitate the arrangement of peptide chains into highly ordered, intermolecular β-sheet structures, which are the primary cause of aggregation. This tendency is exacerbated when glycine residues are interspersed with hydrophobic amino acids.

Q2: Can I predict if my glycine-containing peptide sequence will aggregate?

A2: While several prediction algorithms exist, they are not always accurate. As a rule of thumb, sequences with a high content of alternating hydrophobic and hydrophilic residues, as well as those with β-branched amino acids (Val, Ile, Thr) near glycine, are more likely to aggregate. It is often best to be proactive and employ strategies to mitigate aggregation from the outset if you suspect a sequence may be difficult.

Q3: What is the difference between using a Dmb-glycine derivative and a pseudoproline dipeptide?

A3: Both are excellent strategies for disrupting aggregation. Dmb-glycine derivatives involve modifying the backbone nitrogen of a glycine residue with a 2,4-dimethoxybenzyl group, which acts as a bulky shield to prevent hydrogen bonding.[5] Pseudoproline dipeptides are derived from serine or threonine and create a "kink" in the peptide backbone that mimics proline, thereby disrupting secondary structures.[6][7] The choice between them may depend on the specific sequence; Dmb-glycine is used at a glycine position, while pseudoprolines replace a serine or threonine and the preceding residue.

Q4: Is it better to use microwave synthesis or chaotropic salts to combat aggregation?

A4: Both are effective methods. Microwave synthesis uses thermal energy to disrupt aggregates and accelerate reaction kinetics, often leading to higher purity products in a shorter time.[1][2] Chaotropic salts like LiCl work by disrupting the hydrogen bond network that holds the aggregates together. The choice may depend on the available equipment and the specific peptide. In some cases, a combination of both approaches may be beneficial.

Q5: How do I remove Dmb and pseudoproline protecting groups?

A5: Both Dmb groups and pseudoproline dipeptides are designed to be labile under standard trifluoroacetic acid (TFA) cleavage conditions. They are typically removed during the final cleavage and deprotection of the peptide from the resin, regenerating the native peptide sequence.[7]

References

preventing side reactions with Fmoc-Gly-NH-CH2-acetyloxy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Gly-NH-CH2-acetyloxy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a protected glycine derivative that serves as a cleavable linker, primarily used in solid-phase peptide synthesis (SPPS) and for the creation of antibody-drug conjugates (ADCs).[1][2] The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection of the N-terminus, while the acetyloxymethyl (AOM) ester offers a cleavable linkage point.

Q2: What are the recommended storage conditions for this compound?

To prevent hydrolysis of the acetyloxymethyl ester, the compound should be stored in airtight containers at 2-8°C for short-term storage.[1] For long-term storage, temperatures of -20°C to -80°C are recommended.[3] The compound is sensitive to moisture and should be handled under dry conditions.[1]

Q3: In which solvents is this compound soluble?

It is moderately soluble in common organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF).[1] For in vivo applications, it can be dissolved in solvents like DMSO, PEG300, and Tween-80.[3]

Troubleshooting Guides

Issue 1: Unexpected cleavage of the acetyloxymethyl (AOM) linker during Fmoc deprotection.

Q: I am observing a loss of my peptide from the resin or seeing byproducts with a lower mass than expected after the Fmoc deprotection step with piperidine. What is the likely cause?

A: The most probable cause is the instability of the acetyloxymethyl (AOM) ester to the standard basic conditions of Fmoc deprotection. The 20% piperidine in DMF commonly used for Fmoc removal is basic enough to cleave the AOM ester, leading to premature cleavage of the peptide from the linker or degradation of the linker itself.[4][5][6] This is a known issue with base-sensitive protecting groups and linkers when used in conjunction with the Fmoc strategy.[7]

Recommended Solutions:

  • Orthogonal Fmoc Deprotection: The most effective solution is to use an alternative, non-basic Fmoc deprotection method. One such reported method is hydrogenolysis under mildly acidic conditions, which has been successfully used for sensitive peptides containing AOM ketones, a similar functional group.[4][5]

  • Use of Milder Bases: While less ideal, using a milder base than piperidine for Fmoc deprotection might reduce the extent of AOM ester cleavage. However, this can lead to incomplete Fmoc removal and requires careful optimization.

  • Reduced Exposure Time: Minimizing the exposure time to the piperidine solution during deprotection can also help, but this is a trade-off with the efficiency of Fmoc removal and may not be sufficient to prevent linker cleavage.

Issue 2: Hydrolysis of the Acetyloxymethyl Ester.

Q: My LC-MS analysis shows a peak corresponding to the mass of my peptide minus the acetyl group (42 Da) or the entire acetyloxymethyl group (74 Da). What is happening?

A: This indicates hydrolysis of the acetyloxymethyl ester. This can occur if the compound has been exposed to moisture during storage or if the reaction conditions are not sufficiently anhydrous.[1] The ester bond is susceptible to cleavage by water, especially under acidic or basic conditions.[8]

Recommended Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and handle the reagent in a dry environment (e.g., under argon or nitrogen).

  • Proper Storage: Store the compound as recommended (2-8°C, airtight containers) and allow it to warm to room temperature before opening to prevent condensation.[1]

  • pH Control: Avoid exposing the compound to strongly acidic or basic aqueous conditions for prolonged periods, unless cleavage of the linker is intended.

Quantitative Data Summary

Table 1: Illustrative pH Stability of the Acetyloxymethyl Ester

pH RangeConditionEstimated Half-lifePotential Outcome
< 2Strong AcidMinutes to HoursRapid Hydrolysis
4 - 6Weak AcidDaysSlow Hydrolysis
7NeutralWeeksGenerally Stable
> 9Strong BaseSeconds to MinutesRapid Hydrolysis
SPPS Fmoc Deprotection20% Piperidine in DMFSeconds to MinutesHigh risk of cleavage

Table 2: Illustrative Compatibility with Common SPPS Reagents

ReagentConditionCompatibilityNotes
TFA-based cleavage cocktailAnhydrousCompatibleThe ester is relatively stable to anhydrous strong acids for short periods.
20% Piperidine in DMFStandard Fmoc DeprotectionNot Recommended High likelihood of linker cleavage.
DIC/HOBt in DMFCouplingCompatibleEnsure anhydrous conditions.
HBTU/HATU with DIPEACouplingUse with cautionThe basicity of DIPEA may cause some linker cleavage over extended coupling times.
Hydrogenolysis (e.g., H2, Pd/C)Alternative Fmoc DeprotectionRecommended Provides an orthogonal deprotection strategy.[4][5]

Experimental Protocols

Protocol 1: General Protocol for Coupling of this compound in SPPS

  • Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Previous Amino Acid Deprotection: Deprotect the N-terminal Fmoc group of the resin-bound peptide using the recommended orthogonal deprotection method (see Protocol 2).

  • Activation of this compound: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of an activating agent (e.g., HOBt) in DMF. Add 3 equivalents of a coupling agent (e.g., DIC). Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the swollen, deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.

Protocol 2: Recommended Orthogonal Fmoc Deprotection by Hydrogenolysis

This protocol is adapted from methods developed for AOM ketones and should be optimized for your specific peptide.[4][5]

  • Resin Preparation: After the coupling step, wash the resin with DMF and then with a suitable solvent for hydrogenolysis (e.g., a mixture of acetic acid and methanol).

  • Catalyst Addition: Add a palladium catalyst (e.g., 10% Pd/C) to the resin slurry.

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., balloon pressure or a hydrogenation apparatus) with stirring.

  • Reaction Time: The reaction time will vary depending on the peptide sequence and scale (typically 1-4 hours). Monitor the reaction for completeness.

  • Filtration and Washing: Filter the resin to remove the catalyst and wash thoroughly with the reaction solvent, followed by DMF to prepare for the next coupling step.

Visualizations

experimental_workflow start Start with Resin-Bound Peptide deprotection Orthogonal Fmoc Deprotection (e.g., Hydrogenolysis) start->deprotection coupling Couple this compound (DIC/HOBt) deprotection->coupling Free N-terminus wash1 Wash (DMF, DCM) coupling->wash1 next_cycle Continue Peptide Elongation wash1->next_cycle next_cycle->deprotection Repeat Cycles final_cleavage Final Cleavage from Resin (TFA Cocktail) next_cycle->final_cleavage Final Cycle end Purified Peptide with Linker final_cleavage->end

Caption: Recommended experimental workflow for incorporating this compound.

side_reaction_pathway start This compound Attached to Peptide-Resin piperidine 20% Piperidine in DMF (Standard Fmoc Deprotection) start->piperidine hydrolysis Premature Cleavage of Acetyloxymethyl Ester piperidine->hydrolysis Side Reaction fmoc_cleavage Desired Fmoc Removal piperidine->fmoc_cleavage Intended Reaction byproduct Peptide Cleaved from Linker + Degraded Linker hydrolysis->byproduct desired_product AOM-Linker-Peptide-Resin with Free N-terminus fmoc_cleavage->desired_product troubleshooting_logic start Unexpected Low Yield or Byproducts in LC-MS question1 Did the unexpected result occur after Fmoc deprotection? start->question1 cause1 Likely Cause: AOM ester cleavage by piperidine question1->cause1 Yes question2 Does the mass correspond to loss of acetyl (42 Da) or entire AOM group (74 Da)? question1->question2 No solution1 Solution: Use orthogonal Fmoc deprotection (e.g., hydrogenolysis) cause1->solution1 cause2 Likely Cause: Hydrolysis due to moisture question2->cause2 Yes solution2 Solution: Ensure anhydrous conditions and proper storage cause2->solution2

References

Technical Support Center: Incomplete Cleavage of Fmac-Gly-NH-CH2-acetyloxy Linker

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions regarding the incomplete cleavage of peptides attached to solid support via the Fmoc-Gly-NH-CH2-acetyloxy linker. It is intended for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its cleavage mechanism?

The this compound linker is a specialized cleavable linker used in solid-phase synthesis, particularly for preparing peptide amides or for attaching molecules to a solid support in applications like antibody-drug conjugates (ADCs).[1][2][3] The cleavage mechanism relies on acid-catalyzed hydrolysis. The final cleavage from the support is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[4] The acid protonates the acetyloxy group, facilitating the release of the peptide amide from the resin.

Q2: What are the primary causes of incomplete cleavage for this linker?

Incomplete cleavage can stem from several factors throughout the synthesis and cleavage process. Identifying the root cause is critical for optimizing your yield and purity.

  • Insufficient Acidolysis: The concentration or volume of TFA may be inadequate to drive the cleavage to completion. Residual basic solvents from synthesis, like Dimethylformamide (DMF), can neutralize the TFA, significantly reducing its effectiveness.[5][6]

  • Steric Hindrance: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) or aggregate, physically blocking the cleavage reagent's access to the linker.[7] This is more common in long or hydrophobic sequences.

  • Premature Termination/Incomplete Synthesis: Upstream issues like incomplete Fmoc deprotection can lead to deletion sequences. These truncated peptides remain on the resin, and what appears to be a cleavage problem is actually a synthesis failure.[7]

  • Inadequate Scavengers: During cleavage, reactive carbocations are generated from side-chain protecting groups (e.g., tBu, Trt).[4][8] Without proper scavengers, these cations can re-attach to sensitive residues (like Trp, Met, Cys) or even the linker itself, preventing complete release.

  • Insufficient Reaction Time or Temperature: Most standard cleavages require 2-4 hours at room temperature.[9] Complex peptides or those with resilient protecting groups may require extended reaction times.[9]

  • Poor Resin Swelling: The resin must be adequately swollen for the cleavage cocktail to penetrate the polymer matrix and access all linker sites. Using an insufficient volume of cleavage cocktail can lead to incomplete cleavage.[9]

Q3: What are the recommended cleavage cocktails and conditions?

The choice of cleavage cocktail is critical and depends heavily on the amino acid composition of your peptide.[5][9] All cleavage cocktails should be prepared fresh before use.[9]

Summary of Common Cleavage Cocktails
Cocktail Composition (v/v/v)Target Peptides & ConditionsKey Considerations
TFA / H₂O / TIS (95:2.5:2.5) Standard cocktail for peptides without sensitive residues (Trp, Cys, Met).[5][10][11][12]TIS (Triisopropylsilane) is a general carbocation scavenger. Reaction time is typically 2-3 hours.
TFA / H₂O / TIS / EDT (94:2.5:2.5:1) Recommended for peptides containing Cysteine (Cys) to prevent S-alkylation.[11]EDT (Ethanedithiol) is a soft scavenger, effective for sulfur-containing residues.
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) Highly effective for complex peptides containing multiple sensitive residues like Trp, Tyr, Met, and Cys.[13]This mixture provides a robust scavenger environment to suppress a wide range of side reactions.[13]
TFA / DCM (Varying Ratios) Used for very acid-sensitive linkers where a milder, stepwise cleavage is needed.[9] A common approach is a two-step cleavage with 1% TFA in DCM followed by a higher concentration.This is generally for releasing fully-protected peptides and may not be strong enough for complete cleavage from the acetyloxy linker without optimization.

It is highly recommended to perform a small-scale trial cleavage (50-100 mg of resin) to determine the optimal conditions before committing the entire batch.[9]

Q4: How can I monitor the cleavage reaction?

To ensure the reaction has gone to completion, you can take a small aliquot of the cleavage mixture at different time points (e.g., 1, 2, and 4 hours), precipitate the peptide with cold diethyl ether, and analyze the crude product by HPLC and LC-MS. This allows you to track the disappearance of starting material and the appearance of the desired product, helping to optimize the cleavage time.[9]

Q5: What are potential side reactions to be aware of?

During TFA cleavage, several side reactions can occur, impacting the purity of the final product:

  • Alkylation: Reactive carbocations from protecting groups can alkylate sensitive residues. Tryptophan is particularly susceptible to modification.

  • Re-attachment to Resin: The cleaved peptide can potentially re-attach to the resin via reaction with linker-derived cations if scavenging is inefficient.

  • Incomplete Deprotection: Some side-chain protecting groups, like Arg(Pbf/Pmc) or Asn(Trt), can be slow to remove and may require extended cleavage times (4+ hours).[9]

Troubleshooting Guide

Use the following workflow and experimental protocols to diagnose and resolve issues of incomplete cleavage.

Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting incomplete cleavage.

G start Incomplete Cleavage Observed (Low Yield) q1 Was the resin washed and dried thoroughly before cleavage? start->q1 sol1 Action: Wash resin extensively with DCM and dry under high vacuum for >4 hours to remove residual DMF/piperidine. q1->sol1 No q2 Is the cleavage cocktail and reaction time appropriate for the peptide sequence? q1->q2 Yes sol1->q2 sol2 Action: For peptides with Trp, Cys, Met, use a stronger scavenger cocktail (e.g., Reagent K). Extend cleavage time to 4-6 hours. q2->sol2 No q3 Was a sufficient volume of cleavage cocktail used? q2->q3 Yes sol2->q3 sol3 Action: Use at least 10 mL of cocktail per gram of resin to ensure complete resin swelling and reagent access. q3->sol3 No q4 Could upstream synthesis issues (e.g., incomplete deprotection) be the cause? q3->q4 Yes sol3->q4 sol4 Action: Review synthesis records. Perform a Kaiser test on a resin sample to check for free amines. Re-synthesize if aggregation or deletion is suspected. q4->sol4 Yes end_node Problem Resolved: Optimized Cleavage Achieved q4->end_node No sol4->end_node

Caption: A step-by-step workflow for diagnosing incomplete peptide cleavage.

Logical Relationships of Cleavage Factors

The efficiency of cleavage is a balance of several interconnected factors.

G cleavage Cleavage Efficiency reagents Cleavage Reagents (TFA, Scavengers) reagents->cleavage Determines reaction pathway & rate time_temp Reaction Time & Temperature time_temp->cleavage Affects reaction kinetics peptide Peptide Properties (Length, Aggregation) peptide->cleavage Can hinder reagent access resin Resin & Linker (Swelling, Sterics) resin->cleavage Impacts reagent penetration

References

Technical Support Center: Fmoc-Gly-NH-CH2-acetyloxy Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavable ADC linker, Fmoc-Gly-NH-CH2-acetyloxy. The focus is on identifying and mitigating potential side products during the Fmoc deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). The Fmoc protecting group allows for its incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS). The linker connects a cytotoxic payload to an antibody, and is designed to be cleaved under specific conditions to release the drug at the target site.

Q2: What are the expected products of a successful Fmoc deprotection of this linker?

A successful Fmoc deprotection, typically using a solution of 20% piperidine in DMF, will yield the deprotected linker, Gly-NH-CH2-acetyloxy, attached to the solid support or the rest of the molecule. The other major product is the dibenzofulvene-piperidine adduct.

Q3: What are the potential side products specific to the deprotection of this compound?

Due to the presence of the acetyloxy group, two primary side reactions can occur under the basic conditions of Fmoc deprotection:

  • Hydrolysis: The acetyloxy group can be hydrolyzed by residual water in the reaction mixture, leading to the formation of a hydroxymethyl group (-CH2-OH) on the linker and acetic acid as a byproduct.

  • Aminolysis: The acetyloxy group can react with the piperidine used for deprotection, resulting in the formation of the same hydroxymethyl-containing linker and N-acetylpiperidine as a byproduct.

These side reactions can lead to a heterogeneous mixture of linker species, which can complicate subsequent conjugation steps and the characterization of the final ADC.

Troubleshooting Guide

This guide addresses common issues encountered during the Fmoc deprotection of this compound.

Issue 1: Presence of unexpected peaks in HPLC analysis of the cleaved linker.

  • Possible Cause A: Incomplete Deprotection. The Fmoc group has not been completely removed.

    • Troubleshooting:

      • Extend Reaction Time: Increase the deprotection time with 20% piperidine/DMF.

      • Double Deprotection: Perform the deprotection step twice.

      • Monitor with UV-Vis: Monitor the release of the dibenzofulvene-piperidine adduct at ~301 nm to ensure the reaction has gone to completion.

  • Possible Cause B: Formation of Hydrolysis or Aminolysis Side Products. The acetyloxy group has reacted to form a hydroxymethyl group.

    • Troubleshooting:

      • Use Anhydrous Solvents: Ensure that the DMF and piperidine used are anhydrous to minimize hydrolysis.

      • Optimize Deprotection Conditions: Consider using a milder base or shorter reaction times if the desired product is sensitive to prolonged basic conditions. However, this must be balanced with ensuring complete Fmoc removal.

      • Characterize Side Products: Use HPLC-MS to identify the masses of the unexpected peaks. The hydroxymethyl-linker will have a lower molecular weight than the acetyloxymethyl-linker. The presence of N-acetylpiperidine can also be monitored.

Issue 2: Low yield of the desired acetyloxy-containing linker after cleavage.

  • Possible Cause: Significant conversion to the hydroxymethyl side product.

    • Troubleshooting:

      • Strict Anhydrous Technique: Implement rigorous anhydrous techniques throughout the synthesis and deprotection steps.

      • Alternative Bases: Explore the use of alternative, less nucleophilic bases for Fmoc deprotection, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), although this may introduce other side reactions and should be carefully optimized.

      • Purification Strategy: Develop a robust purification method (e.g., preparative HPLC) to separate the desired product from the hydroxymethyl side product.

Data Presentation

The following table summarizes the expected molecular weights of the main product and potential side products after cleavage from a solid support (assuming a simple model system for clarity). This data is illustrative and should be adapted to the specific molecular context of your experiment.

CompoundStructureExpected Molecular Weight ( g/mol )
Desired Product Gly-NH-CH2-acetyloxy160.15
Hydrolysis/Aminolysis Side Product Gly-NH-CH2-OH118.11
Aminolysis Byproduct N-acetylpiperidine127.19

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Swell the resin-bound this compound in anhydrous DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in anhydrous DMF to the resin.

  • Agitate the mixture at room temperature for 20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with anhydrous DMF (5 x 1 min).

  • Proceed with the next coupling step or cleavage from the resin.

Protocol 2: Analysis of Deprotection Mixture by HPLC-MS

  • After deprotection (Protocol 1), cleave a small sample of the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Precipitate the cleaved products in cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dissolve the dried pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the sample by reverse-phase HPLC coupled to a mass spectrometer (LC-MS).

  • Monitor for the expected masses of the desired product and potential side products as listed in the data table.

  • To detect N-acetylpiperidine, the deprotection solution can be directly injected into the LC-MS after appropriate dilution.

Mandatory Visualizations

Deprotection_Pathway Fmoc_Linker This compound Deprotected_Linker Gly-NH-CH2-acetyloxy (Desired Product) Fmoc_Linker->Deprotected_Linker 20% Piperidine/DMF DBF_Adduct Dibenzofulvene-piperidine adduct Fmoc_Linker->DBF_Adduct 20% Piperidine/DMF Hydroxymethyl_Linker Gly-NH-CH2-OH (Side Product) Deprotected_Linker->Hydroxymethyl_Linker Hydrolysis (H2O) Deprotected_Linker->Hydroxymethyl_Linker Aminolysis (Piperidine) Hydrolysis Aminolysis N_Acetylpiperidine N-acetylpiperidine (Side Product) Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Aminolysis->N_Acetylpiperidine

Caption: Reaction scheme of Fmoc deprotection and potential side reactions.

Troubleshooting_Workflow Start Unexpected Peaks in HPLC Check_Deprotection Check for Incomplete Deprotection (UV-Vis, Re-treatment) Start->Check_Deprotection Analyze_Side_Products Analyze for Side Products (HPLC-MS) Start->Analyze_Side_Products Incomplete Incomplete Deprotection Check_Deprotection->Incomplete Side_Products Side Products Detected Analyze_Side_Products->Side_Products Optimize_Deprotection Optimize Deprotection (Time, Double Deprotection) Incomplete->Optimize_Deprotection Use_Anhydrous Use Anhydrous Solvents Side_Products->Use_Anhydrous Optimize_Conditions Optimize Conditions (Base, Time) Side_Products->Optimize_Conditions Purify Develop Purification Method Side_Products->Purify Resolved Issue Resolved Optimize_Deprotection->Resolved Use_Anhydrous->Resolved Optimize_Conditions->Resolved Purify->Resolved

Technical Support Center: Optimizing Coupling Reactions with Fmoc-Gly-NH-CH2-acetyloxy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Fmoc-Gly-NH-CH2-acetyloxy in solid-phase peptide synthesis (SPPS). The content addresses common challenges related to coupling efficiency, potential side reactions, and protocol optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

This compound is a custom building block designed for peptide synthesis. It consists of an Fmoc-protected glycine amino acid linked via an amide bond to a short methylene spacer that is terminated with an acetyloxy (acetate) group. Its primary application is likely as a C-terminal modification or as a specialized linker in SPPS. The acetyloxy group may serve as a handle for post-synthesis modification or as a protecting group for a hydroxyl function on the linker.

Q2: What are the primary challenges when coupling this reagent?

While glycine itself is not sterically hindered, sequences rich in glycine can be prone to aggregation on the solid support due to the formation of intermolecular hydrogen bonds.[1][2] This aggregation can block reactive sites, leading to incomplete deprotection and coupling steps.[3] A second major challenge is the chemical stability of the acetyloxy group, which is an ester. This group may be susceptible to hydrolysis under the basic conditions required for Fmoc deprotection (e.g., treatment with piperidine).

Q3: Is the acetyloxy group stable during a standard Fmoc-SPPS cycle?

The stability of the acetyloxy (ester) linker is a critical consideration. Ester bonds can be cleaved by nucleophiles, and the piperidine used for Fmoc deprotection is a potent nucleophilic base. Repetitive and prolonged exposure to piperidine throughout the synthesis cycles could potentially lead to premature cleavage of the acetyloxy group. It is advisable to use the shortest effective deprotection times and monitor for any unexpected loss of mass in your target peptide. For linkers intended to remain intact, acid-stable and base-resistant designs are common.[4][5]

Q4: Which coupling reagents are most effective for this compound?

Since glycine is the smallest amino acid with no side chain, steric hindrance is not a primary concern for the coupling reaction itself.[1] Therefore, standard and cost-effective coupling reagents are often sufficient. However, to overcome potential peptide aggregation or to ensure rapid and efficient reactions, more potent reagents are recommended.

  • Uronium/Aminium Reagents: HATU, HCTU, and HBTU are highly effective and provide rapid coupling, which is beneficial for minimizing side reactions.[6][7][8]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for ensuring high coupling efficiency.[6][9]

  • Carbodiimides: DIC combined with an additive like OxymaPure or HOBt is a standard choice, though less potent than onium salt reagents.[6][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem / Observation Potential Cause Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser Test after coupling)1. Peptide Aggregation: The growing peptide chain has formed secondary structures, blocking the N-terminal amine.[3]• Switch solvent from DMF to NMP or use a mixture.• Add chaotropic salts (e.g., LiCl) to the solvent to disrupt hydrogen bonds.• Perform the coupling at an elevated temperature (40-60°C).[7]
2. Suboptimal Reagent Activation: The coupling reagents are old, degraded, or insufficient for the reaction.• Use fresh, high-quality coupling reagents and anhydrous solvents.[10]• Switch to a more potent coupling reagent like HATU or HCTU.[6][9]• Ensure appropriate stoichiometry (see Table 1).
3. Incomplete Fmoc Deprotection: The N-terminal amine of the resin-bound peptide is not fully deprotected.[6]• Increase Fmoc deprotection time (e.g., from 5 min to 10-15 min).• Use a UV-Vis spectrophotometer to monitor the release of the dibenzofulvene-piperidine adduct to confirm reaction completion.
General Solution for Low Efficiency Perform a Double Coupling: After the first coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.[6]
Unexpected Mass Loss in Final Peptide (Confirmed by Mass Spectrometry)1. Premature Cleavage of Acetyloxy Group: The ester bond of the linker is being cleaved by piperidine during Fmoc deprotection.• Reduce the piperidine concentration in the deprotection solution (e.g., from 20% to 10%).• Minimize the deprotection time to the shortest duration required for complete Fmoc removal.• Consider an alternative, more base-stable linker design if this problem persists.[11]
Formation of Deletion Sequences 1. Failed Coupling at a Previous Step: Incomplete coupling leads to a portion of the resin not having the last amino acid added.• Monitor each coupling step carefully with a qualitative test (e.g., Kaiser test).[6]• If a coupling is difficult, employ the strategies listed above (e.g., double coupling, stronger reagents).
2. δ-Lactam Formation (if Arginine is present): Activated Arginine can cyclize, preventing it from coupling.[7]• Minimize the pre-activation time by adding the coupling reagent directly to the resin immediately after the amino acid.[7]
Table 1: Recommended Reagent Equivalents for Coupling

(Based on resin substitution)

Reagent Equivalents (eq) Notes
Fmoc-Amino Acid3 - 5Higher equivalents can help drive difficult couplings to completion.
Coupling Reagent (e.g., HATU, HCTU)2.9 - 4.9Use slightly less than the amino acid equivalent.
Base (e.g., DIPEA, NMM)6 - 10Typically double the equivalents of the amino acid. Using a weaker base like sym-collidine can reduce racemization risk.[8]

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vial, dissolve this compound (3 eq) and a coupling reagent such as HATU (2.9 eq) in DMF.

  • Coupling: Add the activation mixture to the vial, followed immediately by the addition of a base like N,N-diisopropylethylamine (DIPEA) (6 eq). Add this complete solution to the washed resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (Protocol 2) to check for reaction completion. A negative result (clear or yellow beads) indicates a complete reaction.

  • Washing: Once complete, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents.

Protocol 2: Kaiser Test (Qualitative Test for Free Primary Amines)
  • Sample Collection: Remove a small sample of resin beads (10-15) from the reaction vessel.

  • Washing: Place the beads in a small glass test tube and wash thoroughly with DMF (2x) and then ethanol (2x) to remove residual reagents.[6]

  • Reagent Addition: Add the following solutions to the test tube:[6]

    • 2-3 drops of potassium cyanide in pyridine.

    • 2-3 drops of ninhydrin in ethanol.

    • 2-3 drops of phenol in ethanol.

  • Heating: Heat the test tube to 100-120°C for 3-5 minutes.[6]

  • Observation:

    • Blue/Purple Beads: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Clear Beads: Indicates the absence of free primary amines (complete coupling).

Protocol 3: Double Coupling Protocol
  • First Coupling: Perform the initial coupling as described in Protocol 1 for 1-2 hours.

  • Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[6]

  • Second Coupling: Prepare a fresh solution of activated this compound as in Protocol 1. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[6]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF and perform a Kaiser test to confirm the absence of free amines before proceeding to the next cycle.

Visualizations

spsp_workflow start Start with N-Fmoc Protected Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 kaiser 5. Kaiser Test wash2->kaiser incomplete Incomplete kaiser->incomplete Positive (Blue) complete Complete kaiser->complete Negative (Yellow) double_coupling Recouple (Go back to Step 3) incomplete->double_coupling next_cycle Proceed to Next Cycle or Final Cleavage complete->next_cycle double_coupling->coupling

Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_flowchart start Kaiser Test Positive (Coupling Failed) q1 Is the peptide sequence prone to aggregation? start->q1 sol_agg Action: Change to NMP solvent, add chaotropic salts, or couple at elevated temp. q1->sol_agg Yes q2 Are coupling reagents fresh and potent? q1->q2 No double_couple Perform a Double Coupling sol_agg->double_couple sol_reagent Action: Use fresh reagents. Switch to HATU/HCTU. q2->sol_reagent No q2->double_couple Yes sol_reagent->double_couple final_check Re-test with Kaiser Test double_couple->final_check

Caption: Decision tree for troubleshooting an incomplete peptide coupling reaction.

coupling_reaction cluster_activation Activation Step reagents Fmoc-Gly-NH-CH2-OAc HATU / DIPEA activated_ester Activated OAt Ester (Intermediate) reagents->activated_ester in DMF product Coupled Product (Fmoc-Gly-Linker-NH-Peptide-Resin) activated_ester->product resin Resin-Bound Peptide with free N-terminal (H2N-Peptide-Resin) resin->product Nucleophilic Attack plus1 + plus2 +

Caption: Conceptual diagram of the activation and coupling steps in SPPS.

References

Technical Support Center: Improving Peptide Synthesis Yield with Fmoc-Gly-NH-CH2-acetyloxy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis utilizing the Fmoc-Gly-NH-CH2-acetyloxy linker. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance peptide yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during solid-phase peptide synthesis (SPPS) with the this compound linker.

Issue Potential Cause Recommended Solution
Low Final Peptide Yield 1. Incomplete Linker Loading: The initial attachment of the this compound linker to the amine-functionalized resin may be inefficient.- Ensure the amine-functionalized resin is adequately swollen in a suitable solvent (e.g., DMF) before coupling.- Use a sufficient excess of the linker and a reliable coupling agent such as HATU or HCTU.- Monitor the loading efficiency using a quantitative test like the Kaiser test. If loading is low, repeat the coupling step.
2. Premature Cleavage of the Linker: The N-acyloxymethyl amide linkage is sensitive to both acidic and basic conditions, potentially leading to gradual loss of peptide from the resin during synthesis.- Minimize the duration of the piperidine treatment for Fmoc deprotection. Use a shorter, repeated treatment (e.g., 2 x 7 minutes) instead of a single long one.- Avoid acidic additives in the coupling steps unless necessary for specific amino acids.
3. Inefficient Final Cleavage: The cleavage cocktail may not be optimal for releasing the peptide amide from the acetyloxymethyl linker.- Use a standard TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for a sufficient duration (e.g., 2-3 hours).- For sensitive peptides, perform a trial cleavage on a small amount of resin to optimize the cleavage time and scavenger composition.
Presence of Unexpected Side Products 1. Hydrolysis of the Acetyloxy Group: The acetate ester of the linker can be hydrolyzed during synthesis, leading to the formation of a less stable N-hydroxymethyl intermediate.- Ensure all solvents and reagents are anhydrous, particularly the piperidine solution for Fmoc deprotection.- Store the this compound linker under dry conditions.
2. Diketopiperazine Formation: For dipeptides with Glycine at the C-terminus, cyclization to form a diketopiperazine can occur, leading to chain termination.- While the inherent structure of the linker is Fmoc-Gly, this is a known issue for the first coupled amino acid if it is followed by a proline or another glycine. Use of sterically hindered coupling reagents may mitigate this.
3. Aspartimide Formation: For sequences containing aspartic acid, base-catalyzed cyclization to an aspartimide intermediate can occur during Fmoc deprotection.- Use a protecting group for the aspartic acid side chain that is more resistant to base-catalyzed side reactions.- Reduce the piperidine concentration or use a milder base for Fmoc deprotection.
Poor Peptide Purity 1. Incomplete Coupling Reactions: Steric hindrance or peptide aggregation can lead to incomplete coupling of amino acids.- Monitor coupling completion with the Kaiser test after each coupling step. If the test is positive, recouple the amino acid.- Use a more potent coupling reagent or add a chaotropic agent to disrupt aggregation.
2. Racemization: Racemization of amino acids can occur during activation, particularly for histidine and cysteine.- Minimize the pre-activation time of the amino acid with the coupling reagent.- Add an anti-racemization additive such as OxymaPure® to the coupling cocktail.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound linker?

A1: this compound is a cleavable linker primarily used in solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide amides. It is particularly noted for its application in the synthesis of antibody-drug conjugates (ADCs).[1]

Q2: How is the this compound linker attached to the solid support?

A2: The linker is typically coupled to an amine-functionalized solid support, such as an amino-methylated polystyrene resin. The carboxylic acid of the glycine in the linker is activated using standard coupling reagents (e.g., HATU, HCTU) and then reacted with the amino groups on the resin.

Q3: What are the recommended cleavage conditions to release the peptide from this linker?

A3: A standard high-concentration trifluoroacetic acid (TFA) cleavage cocktail is generally effective. A common mixture is 95% TFA, 2.5% triisopropylsilane (TIS) as a scavenger, and 2.5% water. The cleavage is typically performed at room temperature for 2-3 hours.

Q4: Is the N-acyloxymethyl amide linkage stable during Fmoc-SPPS?

A4: The N-acyloxymethyl amide linkage has known sensitivity to both acidic and basic conditions. While it is designed to be stable enough for the duration of the synthesis, prolonged exposure to the piperidine used for Fmoc deprotection can lead to premature cleavage. It is recommended to use shorter deprotection times to minimize this side reaction. Studies on related N-acyloxymethyl compounds show they can undergo hydrolysis, which underscores the importance of using anhydrous conditions.

Q5: Can this linker be used for the synthesis of peptides with C-terminal modifications other than a primary amide?

A5: The cleavage mechanism of the N-acyloxymethyl linker is designed to yield a C-terminal primary amide. For the synthesis of peptides with other C-terminal modifications, such as a carboxylic acid or N-alkyl amide, different linkers and synthetic strategies would be required.

Experimental Protocols

Protocol 1: Loading of this compound onto Amino-Functionalized Resin
  • Resin Swelling: Swell the amino-functionalized resin (e.g., aminomethyl polystyrene, 100-200 mesh, 1.0 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Linker Activation: In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and a coupling agent such as HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.

  • Final Wash and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Loading Determination: Determine the loading of the linker on the resin using a spectrophotometric method to quantify the Fmoc group released upon treatment with piperidine.

Protocol 2: Standard Fmoc-SPPS Cycle on this compound Resin
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 x 7 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling agent (e.g., HCTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Coupling Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times).

  • Repeat: Repeat steps 1-4 for each amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection of the Peptide
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

experimental_workflow cluster_loading Linker Loading cluster_spps Fmoc-SPPS Cycles cluster_cleavage Cleavage & Isolation swell_resin Swell Amino Resin activate_linker Activate Linker couple_linker Couple Linker to Resin activate_linker->couple_linker HATU/DIPEA wash_cap Wash & Cap couple_linker->wash_cap deprotection Fmoc Deprotection (Piperidine) wash_cap->deprotection coupling Amino Acid Coupling deprotection->coupling monitoring Kaiser Test coupling->monitoring monitoring->deprotection Repeat for each AA cleave_resin Cleave from Resin (TFA) monitoring->cleave_resin After final AA precipitate Precipitate in Ether cleave_resin->precipitate isolate_dry Isolate & Dry precipitate->isolate_dry

Caption: Workflow for peptide synthesis using this compound linker.

troubleshooting_logic start Low Peptide Yield cause1 Incomplete Loading? start->cause1 cause2 Premature Cleavage? start->cause2 cause3 Inefficient Cleavage? start->cause3 solution1 Optimize Loading Protocol cause1->solution1 Yes solution2 Minimize Deprotection Time cause2->solution2 Yes solution3 Optimize Cleavage Cocktail/Time cause3->solution3 Yes

Caption: Troubleshooting logic for low peptide yield.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratios with Fmoc-Gly-NH-CH2-acetyloxy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of drug-to-antibody ratios (DAR) using the Fmoc-Gly-NH-CH2-acetyloxy linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this specific linker in the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: The this compound linker is a multifunctional molecule designed for the controlled conjugation of a drug payload to an antibody.

  • Fmoc (Fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the primary amine. Its removal is a critical step to expose the amine for subsequent conjugation to the antibody.

  • Gly (Glycine): This amino acid acts as a simple, flexible spacer to distance the drug from the antibody, which can help to improve solubility and reduce steric hindrance.

  • -NH-CH2-acetyloxy: This functional group is central to the linker's utility. It is believed to function as a cleavable linkage that is stable under physiological conditions but can be hydrolyzed under the acidic environment of cellular lysosomes to release the drug payload. The acetyloxy group can act as a leaving group during the initial attachment of the drug to the linker.

Q2: What is the proposed mechanism of drug release for an ADC constructed with this linker?

A2: The -NH-CH2-acetyloxy moiety suggests an acid-labile release mechanism. Once the ADC is internalized by a target cell and trafficked to the lysosome, the acidic environment (pH 4.5-5.0) is expected to catalyze the hydrolysis of the acetal-like linkage, leading to the release of the drug payload.

Q3: What are the recommended storage conditions for the this compound linker?

A3: To maintain its integrity, the linker should be stored at -20°C to -80°C in a desiccated environment to prevent hydrolysis.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and characterization of ADCs using the this compound linker.

Issue 1: Low Drug-to-Antibody Ratio (DAR)

A consistently low DAR can compromise the efficacy of your ADC. The following table outlines potential causes and troubleshooting steps.

Possible Cause Troubleshooting Steps
Incomplete Fmoc Deprotection - Ensure complete removal of the Fmoc group by optimizing the deprotection conditions. A common method is treatment with 20% piperidine in DMF. - Monitor the deprotection reaction using UV-Vis spectroscopy by measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~300 nm. - Perform a Kaiser test to confirm the presence of free primary amines after deprotection.
Inefficient Drug-Linker Conjugation - Optimize the reaction conditions for attaching the drug to the linker, such as temperature, reaction time, and stoichiometry of reactants. - If the drug contains a nucleophilic group (e.g., hydroxyl or amine), ensure the reaction environment facilitates the displacement of the acetyloxy group. Consider the use of a non-nucleophilic base to facilitate the reaction.
Suboptimal Antibody-Linker Conjugation - Ensure the antibody is at the correct concentration and in a suitable buffer for conjugation. Amine-containing buffers like Tris should be avoided. - Optimize the pH of the conjugation buffer. For lysine conjugation, a pH of 8.0-9.0 is typically used to ensure the lysine residues are deprotonated and nucleophilic. - Adjust the molar ratio of the drug-linker construct to the antibody to achieve the desired DAR.
Linker Instability - Avoid prolonged exposure to acidic or basic conditions during the conjugation process, which could prematurely cleave the linker.
Issue 2: ADC Aggregation

Aggregation can lead to reduced efficacy, increased immunogenicity, and poor pharmacokinetics.

Possible Cause Troubleshooting Steps
High DAR - A high number of conjugated hydrophobic drug-linker molecules can increase the overall hydrophobicity of the ADC, leading to aggregation. Aim for a lower, more controlled DAR by reducing the molar excess of the drug-linker during conjugation.
Suboptimal Buffer Conditions - Screen different formulation buffers to find conditions that minimize aggregation. This can include adjusting the pH and including excipients such as polysorbate 20 or sucrose.
Harsh Reaction Conditions - High temperatures or extreme pH during conjugation can denature the antibody. Perform conjugation at a lower temperature (e.g., 4°C) or for a shorter duration.
Issue 3: Inconsistent DAR Between Batches

Batch-to-batch variability can be a significant hurdle in ADC development.

Possible Cause Troubleshooting Steps
Variability in Starting Materials - Ensure consistent quality and concentration of the antibody, linker, and drug for each batch. - Thoroughly characterize all starting materials before use.
Lack of Precise Control Over Reaction Parameters - Maintain strict control over reaction parameters such as pH, temperature, and reaction time. Minor variations can significantly impact the final DAR.
Inconsistent Purification - Standardize the purification protocol. Techniques like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) should be performed consistently to isolate the desired ADC species.

Experimental Protocols

General Protocol for Fmoc Deprotection
  • Dissolve the Fmoc-protected linker in a suitable organic solvent, such as dimethylformamide (DMF).

  • Add a 20% (v/v) solution of piperidine in DMF to the linker solution.

  • Incubate the reaction at room temperature for 30 minutes.

  • Monitor the completion of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the piperidine and byproducts by evaporation under reduced pressure or by precipitation of the deprotected linker.

General Protocol for ADC Conjugation via Lysine Residues
  • Antibody Preparation: Perform a buffer exchange of the antibody into a conjugation-compatible buffer (e.g., phosphate-buffered saline, pH 8.0).

  • Drug-Linker Activation (if necessary): Depending on the specific chemistry, the deprotected drug-linker may need to be activated to react with the antibody's lysine residues.

  • Conjugation Reaction: Add the activated drug-linker to the antibody solution at a predetermined molar ratio.

  • Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding a quenching reagent, such as an excess of a small molecule with a primary amine (e.g., Tris or lysine).

  • Purification: Purify the ADC to remove unconjugated drug-linker, quenching reagent, and any aggregates. This is typically achieved using SEC or HIC.

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR can be determined using several methods:

  • UV-Vis Spectroscopy: This method is applicable if the drug and antibody have distinct absorbance maxima. By measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the drug), the concentrations of the antibody and the drug can be calculated, and from there, the DAR.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of a drug-linker increases the hydrophobicity of the antibody, species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) can be resolved. The average DAR is calculated from the relative peak areas.

  • Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a detailed profile of the different DAR species present in the sample, allowing for a precise determination of the average DAR and the distribution of drug loading.

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Linker-Drug Conjugation cluster_deprotection Fmoc Deprotection cluster_conjugation Antibody Conjugation cluster_purification Purification & Analysis Fmoc_Linker This compound Fmoc_Linker_Drug Fmoc-Linker-Drug Fmoc_Linker->Fmoc_Linker_Drug Drug Attachment Drug Drug Payload Drug->Fmoc_Linker_Drug Deprotected_Linker_Drug Deprotected Linker-Drug Fmoc_Linker_Drug->Deprotected_Linker_Drug Piperidine/DMF ADC Antibody-Drug Conjugate Deprotected_Linker_Drug->ADC Antibody Monoclonal Antibody Antibody->ADC Lysine Conjugation pH 8.0-9.0 Purified_ADC Purified ADC ADC->Purified_ADC SEC/HIC Analysis DAR Determination (HIC, MS) Purified_ADC->Analysis

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

DAR_Troubleshooting_Logic Start Low DAR Observed Check_Fmoc Incomplete Fmoc Deprotection? Start->Check_Fmoc Check_Drug_Linker Inefficient Drug-Linker Conjugation? Check_Fmoc->Check_Drug_Linker No Optimize_Deprotection Optimize Deprotection: - Reaction Time - Reagent Concentration Check_Fmoc->Optimize_Deprotection Yes Check_Ab_Linker Suboptimal Antibody-Linker Conjugation? Check_Drug_Linker->Check_Ab_Linker No Optimize_Drug_Linker Optimize Drug-Linker Rxn: - Stoichiometry - Temperature Check_Drug_Linker->Optimize_Drug_Linker Yes Optimize_Ab_Linker Optimize Ab-Linker Rxn: - pH - Molar Ratio Check_Ab_Linker->Optimize_Ab_Linker Yes Success DAR Optimized Optimize_Deprotection->Success Optimize_Drug_Linker->Success Optimize_Ab_Linker->Success

References

Technical Support Center: Strategies to Improve the Stability of ADCs with Fmoc-Gly-NH-CH2-acetyloxy Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting and improving the stability of Antibody-Drug Conjugates (ADCs) that utilize the Fmoc-Gly-NH-CH2-acetyloxy linker system.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its intended cleavage mechanism?

A1: The this compound linker is a cleavable linker system designed for the targeted release of payloads from an antibody. It consists of three main components:

  • Fmoc-Gly (Fluorenylmethyloxycarbonyl-Glycine): This is a dipeptide-like component. The amide bond between the glycine and the antibody is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.

  • -NH-CH2-acetyloxy: This is a self-immolative spacer. Once the glycine is cleaved, this spacer is designed to spontaneously decompose, releasing the attached payload in its active form.

The intended cleavage mechanism is a two-step process that is initiated upon internalization of the ADC into the target cell.

Q2: What are the primary stability concerns for ADCs using this type of linker?

A2: The main stability concerns include:

  • Premature Payload Release: The linker may be cleaved in systemic circulation before reaching the target tumor cells, leading to off-target toxicity and reduced efficacy.[1][2][3] This can be caused by circulating proteases or hydrolysis of the ester group in the self-immolative spacer.

  • Aggregation: The increased hydrophobicity of the ADC, due to the linker and payload, can lead to the formation of aggregates.[4] Aggregation can reduce the therapeutic efficacy and potentially induce an immunogenic response.[5]

  • Deconjugation: The bond connecting the linker to the antibody may not be completely stable, leading to the detachment of the entire linker-payload complex.

Q3: How does the Drug-to-Antibody Ratio (DAR) impact the stability of my ADC?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences ADC stability. A higher DAR increases the overall hydrophobicity of the ADC, which can lead to a greater propensity for aggregation.[5] While a higher DAR can increase potency, it often comes at the cost of reduced stability and solubility. Therefore, optimizing the DAR is a crucial step in developing a stable and effective ADC.

Troubleshooting Guides

Issue 1: High Levels of ADC Aggregation Observed by Size Exclusion Chromatography (SEC)

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Strategy
High Hydrophobicity 1. Optimize DAR: Aim for a lower, more homogeneous DAR.[5] 2. Introduce Hydrophilic Linkers/Spacers: Incorporate polyethylene glycol (PEG) or other hydrophilic moieties into the linker design to increase the overall hydrophilicity of the ADC. 3. Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates, sugars) to identify a formulation that minimizes aggregation.[4]
Unfavorable Buffer Conditions 1. pH Optimization: Ensure the buffer pH is not close to the isoelectric point (pI) of the antibody, as this is the point of minimum solubility.[4] 2. Ionic Strength Adjustment: Modulate the salt concentration in the buffer. Low ionic strength may not sufficiently mask charge-charge interactions, while very high ionic strength can promote hydrophobic interactions.
Handling and Storage Stress 1. Avoid Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to prevent repeated freezing and thawing, which can cause denaturation and aggregation. 2. Optimize Storage Temperature: Determine the optimal storage temperature for your ADC through stability studies.
Conjugation Process 1. Immobilize Antibody During Conjugation: Consider using a solid-phase support to immobilize the antibody during the conjugation reaction to prevent intermolecular aggregation.[4]
Issue 2: Premature Payload Release Detected in Plasma Stability Assays

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Strategy
Ester Hydrolysis of the Acetyloxy Group 1. Modify the Self-Immolative Spacer: Explore alternative self-immolative spacers that are more resistant to hydrolysis in plasma. 2. Formulation Optimization: Investigate the effect of pH and buffer composition on the rate of ester hydrolysis.
Proteolytic Cleavage of the Glycine Linker 1. Introduce Steric Hindrance: Modify the amino acid sequence near the cleavage site to reduce its susceptibility to circulating proteases while maintaining cleavage by lysosomal enzymes. 2. Explore Alternative Peptide Linkers: Investigate linkers with different peptide sequences that are known to have higher plasma stability.
Instability of the Linker-Antibody Conjugation 1. Evaluate Different Conjugation Chemistries: If using a maleimide-based conjugation, be aware of the potential for retro-Michael reactions. Consider alternative, more stable conjugation methods.

Data on Linker Stability

The stability of a linker is a critical factor in the therapeutic index of an ADC. The following table summarizes comparative stability data for different types of cleavable linkers.

Table 1: Comparative Plasma Stability of Different Cleavable Linker Types

Linker TypeCleavage MechanismPlasma StabilityKey Considerations
Dipeptide (e.g., Val-Cit) Protease-cleavable (e.g., Cathepsin B)High in human plasma, lower in rodent plasmaSusceptible to cleavage by carboxylesterase 1C (Ces1C) in mice, which can complicate preclinical evaluation.[6][7]
Glycine-containing (e.g., GGFG) Protease-cleavable (e.g., Cathepsin L)HighOffers good stability in the bloodstream, minimizing off-target payload release.[6]
Hydrazone pH-sensitiveModerateCan be unstable at physiological pH, leading to premature drug release.[8]
Disulfide Reduction-sensitiveModerate to HighSusceptible to exchange with circulating thiols like albumin.[8]
β-glucuronide Enzyme-cleavable (β-glucuronidase)HighHighly stable in plasma and specifically cleaved in the tumor microenvironment where the enzyme is active.[8]

Experimental Protocols

Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.

Methodology:

  • System Preparation:

    • Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Equilibrate a size exclusion column (e.g., TSKgel G3000SWxl) with the mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a flow rate of 0.5 mL/min.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.

  • Injection and Detection:

    • Inject 20 µL of the prepared sample.

    • Monitor the eluent at a UV wavelength of 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

Protocol 2: In Vitro Plasma Stability Assay by LC-MS

Objective: To evaluate the stability of the ADC and monitor premature payload release in plasma over time.

Methodology:

  • Incubation:

    • Incubate the ADC at a final concentration of 100 µg/mL in human or mouse plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • Sample Preparation for Free Payload Analysis:

    • To an aliquot of the plasma sample, add four volumes of cold acetonitrile containing an internal standard to precipitate the proteins.

    • Vortex and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant containing the free payload to a new tube and evaporate to dryness.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis.

  • Sample Preparation for Intact ADC Analysis (DAR monitoring):

    • Use immunocapture to enrich the ADC from the plasma matrix. This can be done using beads coated with an anti-human Fc antibody.

    • After capturing and washing, the ADC can be eluted for intact mass analysis or digested on-bead for peptide mapping to assess deconjugation.

  • LC-MS Analysis:

    • Free Payload: Use a reversed-phase LC column coupled to a mass spectrometer operating in multiple reaction monitoring (MRM) mode to quantify the released payload.

    • Intact ADC: Use a reversed-phase or size-exclusion column coupled to a high-resolution mass spectrometer to determine the distribution of different drug-loaded species over time.

  • Data Analysis:

    • Quantify the concentration of the free payload at each time point using a standard curve.

    • Determine the average DAR of the intact ADC at each time point to monitor the rate of deconjugation.

Visualizations

Logical Workflow for Troubleshooting ADC Aggregation

aggregation_troubleshooting cluster_observe Observation cluster_investigate Investigation cluster_action Action cluster_verify Verification observe High Aggregation in SEC cause1 High Hydrophobicity? observe->cause1 cause2 Unfavorable Formulation? observe->cause2 cause3 Handling/Storage Stress? observe->cause3 action1 Optimize DAR Add Hydrophilic Linker cause1->action1 action2 Screen pH & Excipients cause2->action2 action3 Optimize Storage Avoid Freeze-Thaw cause3->action3 verify Re-analyze by SEC action1->verify action2->verify action3->verify verify->observe Iterate if needed

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

Proposed Cleavage and Self-Immolation Pathway

cleavage_pathway ADC ADC with this compound Linker Internalization Internalization into Target Cell (Lysosome) ADC->Internalization Cathepsin Cathepsin B Internalization->Cathepsin 1. Enzymatic Cleavage Cleaved_Linker Cleaved Linker Intermediate Self_Immolation Spontaneous Self-Immolation Cleaved_Linker->Self_Immolation 2. Initiation of Self-Immolation Unstable_Intermediate Unstable Carbamate Intermediate Self_Immolation->Unstable_Intermediate Released_Payload Active Payload Unstable_Intermediate->Released_Payload 3. Payload Release Byproducts Formaldehyde + Acetate Unstable_Intermediate->Byproducts

Caption: Proposed two-step cleavage and payload release mechanism.

References

Technical Support Center: Mitigating Off-Target Toxicity of ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to mitigate the off-target toxicity of antibody-drug conjugates (ADCs) featuring cleavable linkers.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target toxicity with cleavable linker-based ADCs?

A1: Off-target toxicity in ADCs with cleavable linkers primarily stems from the premature release of the cytotoxic payload before it reaches the target tumor cells.[1][2] Key mechanisms include:

  • Linker Instability: The linker may be unstable in systemic circulation, leading to gradual deconjugation and release of the free payload.[1][2][3]

  • Off-Target, On-Site Toxicity (Bystander Effect): The payload, once released from a target cell, can diffuse and kill adjacent healthy cells that do not express the target antigen.[3][4] While beneficial for heterogeneous tumors, an overly potent bystander effect can exacerbate toxicity.[2]

  • Off-Site, On-Target Toxicity: The target antigen may also be expressed on healthy cells, leading to ADC binding and toxicity in normal tissues.[1][2]

  • Target-Independent Uptake: ADCs can be taken up by normal cells, such as those in the liver and spleen, through mechanisms like Fc-mediated endocytosis or interaction with mannose receptors, leading to non-specific payload delivery.[3][5]

Q2: What are the main types of cleavable linkers and their specific cleavage mechanisms?

A2: Cleavable linkers are designed to be stable in the bloodstream and release the payload in response to specific conditions within the tumor microenvironment or inside tumor cells.[6][7] The three most common types are:

  • Acid-Cleavable Linkers (e.g., Hydrazones): These linkers are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) after the ADC is internalized by the cell.[4][8][9]

  • Protease-Cleavable Linkers (e.g., Peptide-based): These linkers contain a specific peptide sequence (like Val-Cit or Val-Ala) that is recognized and cleaved by proteases, such as Cathepsin B, which are highly active inside the lysosomes of tumor cells.[4][9][10]

  • Redox-Sensitive Linkers (e.g., Disulfide bonds): These linkers are cleaved in the reducing environment inside the cell, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream.[4][6]

Q3: How does the choice of a cleavable linker impact the therapeutic window?

A3: The linker is a critical component that dictates the balance between ADC efficacy and toxicity, thereby defining the therapeutic window.[11] An ideal linker remains stable in circulation to minimize premature payload release and off-target toxicity.[11] Upon reaching the tumor, it must be efficiently cleaved to release the payload and exert its cytotoxic effect. A linker that is too stable may result in suboptimal efficacy, while a linker that is too labile can lead to unacceptable toxicity, narrowing the therapeutic window.[2] Non-cleavable linkers generally offer greater stability and a wider therapeutic window but may have lower efficacy compared to cleavable linkers, which can leverage the bystander effect.[2][6]

Q4: What is the "bystander effect," and how do cleavable linkers facilitate it?

A4: The bystander effect is the killing of neighboring antigen-negative tumor cells by the payload released from a targeted antigen-positive cell.[3][4][12] This is particularly important for treating tumors with heterogeneous antigen expression.[2][13] Cleavable linkers are essential for this phenomenon. After the ADC is internalized and the linker is cleaved within the target cell, the released payload, if membrane-permeable, can diffuse out of the cell and into adjacent cells, thereby amplifying the anti-tumor effect.[2][3][12]

Section 2: Troubleshooting Guides

Problem 1: High In Vitro Off-Target Cytotoxicity in Antigen-Negative Cells

  • Possible Cause: Premature cleavage of the linker in the cell culture medium, leading to the release of free payload that indiscriminately kills all cells.

  • Troubleshooting Steps:

    • Assess Linker Stability: Perform an in vitro plasma stability assay. Incubate the ADC in plasma (human, mouse) at 37°C and measure the amount of intact ADC and released payload over time using methods like ELISA or LC-MS.[11] A significant increase in free payload over 72-168 hours indicates linker instability.

    • Evaluate Payload's Potency: Determine the IC50 of the free payload on the antigen-negative cell line. If the payload is extremely potent, even minimal, slow release from the ADC could cause significant cytotoxicity.

    • Actionable Solutions:

      • If the linker is unstable, consider re-engineering the ADC with a more stable linker, such as a tetrapeptide (e.g., GGFG) instead of a dipeptide, or a non-cleavable linker if the bystander effect is not required.[9]

      • If payload potency is the issue, consider using a payload with a more moderate level of cytotoxicity.

Problem 2: ADC Shows Potent In Vitro Activity but Poor In Vivo Efficacy and High Toxicity

  • Possible Cause A: Rapid systemic cleavage of the linker in vivo, leading to high levels of circulating free payload and systemic toxicity, with insufficient intact ADC reaching the tumor.[2]

  • Troubleshooting Steps:

    • Conduct Pharmacokinetic (PK) Studies: Administer the ADC to an animal model (e.g., mice) and collect plasma samples at multiple time points.

    • Quantify ADC and Payload: Use LC-MS to measure the concentrations of the intact ADC, total antibody, and free payload in the plasma.[7] A rapid decrease in intact ADC concentration with a corresponding spike in free payload suggests poor in vivo stability.

  • Possible Cause B: The ADC is being cleared non-specifically by organs like the liver, leading to localized toxicity.[3]

  • Troubleshooting Steps:

    • Perform Biodistribution Studies: Use a radiolabeled or fluorescently-tagged ADC to track its accumulation in various organs over time. High accumulation in the liver or spleen could indicate non-specific uptake.[5]

  • Actionable Solutions:

    • For poor stability, select a linker with higher in vivo stability.[14] Comparative in vivo studies with different linker types can identify the most stable candidate.[14]

    • For non-specific uptake, consider engineering the Fc region of the antibody to reduce binding to Fc receptors on immune and liver cells.[1]

Problem 3: Inconsistent or Absent Bystander Effect in Co-Culture Assays

  • Possible Cause: The released payload has poor membrane permeability and cannot efficiently diffuse out of the target cell and into neighboring cells.[2][15]

  • Troubleshooting Steps:

    • Perform a Conditioned Medium Transfer Assay:

      • Treat antigen-positive (Ag+) cells with the ADC.

      • After 24-48 hours, collect the conditioned medium.

      • Transfer this medium to a culture of antigen-negative (Ag-) cells.[13][15]

      • If the Ag- cells show no significant death, it indicates that a cytotoxic amount of payload is not being released and accumulating in the medium, which can be due to poor permeability.[13]

    • Evaluate Payload Physicochemical Properties: Assess the lipophilicity and charge of the payload at physiological pH. Highly charged or very polar molecules are less likely to cross cell membranes.

  • Actionable Solutions:

    • Choose a different payload with properties more conducive to membrane diffusion (e.g., more lipophilic, neutral charge).

    • Modify the existing payload to improve its permeability, if chemically feasible.

    • If the bystander effect is not essential, switch to a non-cleavable linker ADC, which relies on direct killing of target cells.[6]

Section 3: Data Summaries

Table 1: Comparison of Common Cleavable Linkers

Linker TypeCleavage MechanismEnvironmentPlasma StabilityKey AdvantagesPotential Issues
Hydrazone Acid HydrolysisEndosome/Lysosome (pH 4.5-6.5)[4][9]ModerateSimple chemistry; effective in acidic compartments.Can exhibit slow hydrolysis at physiological pH (7.4), leading to premature payload release.[10]
Dipeptide (Val-Cit) Proteolytic CleavageLysosome (Cathepsin B)[4][6]HighHigh plasma stability; specific cleavage by tumor-associated proteases.[11]Can be susceptible to cleavage by other proteases like neutrophil elastase, potentially causing off-target toxicity.[16]
Tetrapeptide (GGFG) Proteolytic CleavageLysosome (Cathepsin B/L)[9]Very HighGenerally more stable in the bloodstream than dipeptide linkers.[9]Efficacy is dependent on the expression level of specific proteases in the tumor.
Disulfide ReductionCytosol (High Glutathione)[4][6]Moderate to HighExploits the differential redox potential between plasma and the intracellular environment.[6]Can be susceptible to reduction by other circulating molecules, and stability can be variable.
β-Glucuronide Enzymatic CleavageTumor Microenvironment (β-glucuronidase)[10]HighHighly stable in plasma; specific release at the tumor site where the enzyme is active.[11]Efficacy is strictly dependent on the presence of β-glucuronidase in the tumor.[10]

Section 4: Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To determine the rate of payload deconjugation from an ADC in plasma.

  • Materials:

    • Test ADC

    • Human, mouse, or rat plasma (anticoagulant-treated)

    • Phosphate-buffered saline (PBS)

    • 37°C incubator

    • Analytical equipment (ELISA reader or LC-MS system)

  • Methodology:

    • Dilute the ADC to a final concentration of 100 µg/mL in the plasma of the desired species.[11]

    • Incubate the samples at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[11]

    • Immediately store aliquots at -80°C to halt any further reaction until analysis.

    • Quantification (LC-MS): Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins. Analyze the supernatant for free payload and the precipitated fraction (after digestion) for intact ADC.[7][11]

    • Quantification (ELISA): Use two separate ELISA setups. One to measure total antibody (capturing the antibody, detecting with an anti-Fc antibody) and another to measure intact, drug-conjugated antibody (capturing the antibody, detecting with an anti-drug antibody).[7][11]

    • Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the T=0 sample.

Protocol 2: Bystander Effect Co-Culture Assay

  • Objective: To evaluate the ability of an ADC to kill antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.

  • Materials:

    • Ag+ cell line (target-expressing)

    • Ag- cell line (target-negative), stably transfected with a fluorescent protein (e.g., GFP) for easy identification.[15]

    • Test ADC

    • Cell culture medium and supplements

    • 96-well, black-walled, clear-bottom plates

    • High-content imager or fluorescence plate reader

  • Methodology:

    • Determine the IC50 values of the ADC on both the Ag+ and Ag- cell lines in monoculture first.[17]

    • Select an ADC concentration for the co-culture assay that is highly cytotoxic to the Ag+ cells (e.g., >IC90) but has minimal direct effect on the Ag- cells (e.g., 12][18]

    • Seed the Ag+ and Ag- cells together in the 96-well plates. Vary the ratio of Ag+ to Ag- cells (e.g., 0:100, 25:75, 50:50, 75:25, 100:0) while keeping the total cell number per well constant (e.g., 10,000 cells/well).[18]

    • Allow cells to adhere for 24 hours.

    • Add the predetermined concentration of the test ADC to the wells. Include untreated control wells.

    • Incubate the plates for an extended period (e.g., 5-6 days) without changing the medium, as this can dilute the released payload.[15][18]

    • Analysis: At the end of the incubation, use an imaging system to count the number of viable GFP-expressing (Ag-) cells in each well.

    • Compare the viability of the Ag- cells in the co-culture wells to the viability in the Ag- monoculture (0:100 ratio) wells treated with the same ADC concentration. A statistically significant decrease in the viability of Ag- cells in the presence of Ag+ cells confirms a bystander effect.[15]

Section 5: Visualizations

Cleavable_Linker_Mechanisms cluster_circulation Systemic Circulation (pH 7.4, Low GSH) cluster_cell Target Tumor Cell ADC_stable Intact ADC (Stable) Internalization 1. Internalization via Endocytosis ADC_stable->Internalization Tumor Targeting Endosome 2a. Endosome (pH 5.0-6.5) Acid Hydrolysis (Hydrazone Linker) Internalization->Endosome Acid-Cleavable Lysosome 2b. Lysosome (pH 4.5-5.0) Protease Cleavage (Peptide Linker) Internalization->Lysosome Protease-Cleavable Cytosol 2c. Cytosol (High GSH) Disulfide Reduction Internalization->Cytosol Redox-Cleavable Payload_Release 3. Payload Release Endosome->Payload_Release Lysosome->Payload_Release Cytosol->Payload_Release

Caption: Mechanisms of action for major cleavable ADC linkers.

Off_Target_Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Start: New ADC Candidate plasma_stability Plasma Stability Assay (ELISA / LC-MS) start->plasma_stability cytotoxicity Cytotoxicity Assay (Ag+ and Ag- cells) plasma_stability->cytotoxicity bystander Bystander Co-Culture Assay cytotoxicity->bystander pk_study Pharmacokinetics (PK) Study (Measure Intact ADC & Free Payload) bystander->pk_study biodistribution Biodistribution Study pk_study->biodistribution efficacy_tox Efficacy & MTD Studies in Xenograft Model biodistribution->efficacy_tox decision Therapeutic Window Acceptable? efficacy_tox->decision optimize Optimize Linker/Payload decision->optimize No end Proceed to IND-Enabling Studies decision->end Yes optimize->start Re-design

Caption: Experimental workflow for assessing ADC off-target toxicity.

Troubleshooting_High_Toxicity start Problem: High In Vivo Toxicity q1 Is free payload high in plasma (PK Study)? start->q1 cause1 Likely Cause: Poor Linker Stability q1->cause1 Yes q2 Is ADC accumulating in non-target organs (Biodistribution Study)? q1->q2 No solution1 Solution: Select more stable linker (e.g., GGFG) or non-cleavable linker. cause1->solution1 cause2 Likely Cause: Target-Independent Uptake (e.g., Fc-mediated) q2->cause2 Yes cause3 Likely Cause: On-Target, Off-Tumor Toxicity q2->cause3 No solution2 Solution: Engineer antibody Fc region to reduce non-specific binding. cause2->solution2 solution3 Solution: Select a different antigen with more tumor-specific expression. cause3->solution3

Caption: Troubleshooting logic for high in vivo ADC toxicity.

References

Validation & Comparative

A Comparative Guide to ADC Linkers: Esterase-Cleavable vs. Cathepsin-Cleavable Moieties

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount to developing a safe and effective therapeutic. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target tumor site. This guide provides a detailed comparison of two distinct classes of cleavable linkers: the esterase-cleavable Fmoc-Gly-NH-CH2-acetyloxy linker and the well-established cathepsin-cleavable Valine-Citrulline (Val-Cit) linker.

This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of the fundamental differences in their mechanism of action, stability, and overall suitability for different ADC design strategies. While direct comparative experimental data for the specific this compound construct is limited in published literature, this guide will draw upon the established principles of acyloxymethyl carbamate and Val-Cit linker technologies to present a thorough analysis.

Overview of Linker Technologies

This compound (Acyloxymethyl Carbamate Linker): This linker belongs to the class of esterase-cleavable linkers. Its design is predicated on the presence of carboxylesterases in the plasma and within cells to trigger payload release. The acyloxymethyl carbamate moiety is susceptible to hydrolysis by these enzymes.

Val-Cit (Valine-Citrulline) Linker: The Val-Cit linker is a dipeptide-based linker that is a substrate for lysosomal proteases, primarily Cathepsin B.[][2] This enzyme is often overexpressed in the tumor microenvironment and within cancer cells, making the Val-Cit linker a mainstay in ADC development.[3]

Mechanism of Payload Release

The fundamental difference between these two linkers lies in their cleavage mechanism, which dictates where and how the cytotoxic payload is released.

This compound: The release mechanism is initiated by the enzymatic hydrolysis of the ester bond by carboxylesterases. This initial cleavage is followed by a spontaneous 1,6-elimination reaction that liberates the payload. This process can potentially occur in the systemic circulation or within the target cell.

Val-Cit Linker: ADCs employing a Val-Cit linker are internalized by the target cancer cell via receptor-mediated endocytosis and trafficked to the lysosome.[][4] The acidic environment of the lysosome and the presence of Cathepsin B lead to the specific cleavage of the peptide bond between Citrulline and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC).[5] This cleavage initiates the self-immolative cascade, resulting in the release of the active drug inside the cancer cell.

Payload Release Mechanisms cluster_0 This compound (Esterase-Cleavable) cluster_1 Val-Cit (Cathepsin-Cleavable) ADC in Circulation/Cell ADC in Circulation/Cell Esterase Cleavage Esterase Cleavage ADC in Circulation/Cell->Esterase Cleavage Carboxylesterase 1,6-Elimination 1,6-Elimination Esterase Cleavage->1,6-Elimination Payload Release Payload Release 1,6-Elimination->Payload Release ADC Internalization ADC Internalization Lysosomal Trafficking Lysosomal Trafficking ADC Internalization->Lysosomal Trafficking Cathepsin B Cleavage Cathepsin B Cleavage Lysosomal Trafficking->Cathepsin B Cleavage Cathepsin B Self-Immolation (PABC) Self-Immolation (PABC) Cathepsin B Cleavage->Self-Immolation (PABC) Self-Immolation (PABC)->Payload Release

Diagram 1: Payload Release Mechanisms.

Comparative Performance Data

The following table summarizes the key performance characteristics of esterase-cleavable linkers (represented by the acyloxymethyl carbamate structure) and the Val-Cit linker based on available literature.

FeatureThis compound (Acyloxymethyl Carbamate)Val-Cit Linker
Cleavage Enzyme CarboxylesterasesCathepsin B[]
Primary Release Site Plasma, IntracellularLysosome[][4]
Plasma Stability Generally lower, susceptible to premature release[6][7]High in human plasma, but can be unstable in mouse plasma due to carboxylesterase Ces1c[8][9][10]
Tumor Specificity Lower, relies on general enzyme activityHigher, relies on lysosomal delivery and overexpressed enzymes in tumor cells[][3]
Bystander Effect Potentially high due to extracellular releaseCan exhibit a bystander effect depending on the payload's cell permeability[2]
Known Limitations Potential for off-target toxicity due to premature payload release in circulationHydrophobicity can lead to ADC aggregation; instability in preclinical mouse models[11]
Examples in Approved ADCs None to dateAdcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin), Padcev® (Enfortumab vedotin)[][12]

Experimental Protocols

To evaluate the performance of ADCs with these different linkers, a series of standard in vitro and in vivo experiments are typically conducted.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • The ADC is incubated in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • At each time point, an aliquot of the plasma sample is taken.

  • The amount of intact ADC and released payload is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) for the antibody-conjugated drug and LC-MS (Liquid Chromatography-Mass Spectrometry) for the free drug.

  • The half-life (t1/2) of the ADC in plasma is then calculated.

In Vitro Cytotoxicity Assay

Objective: To assess the potency of the ADC against target cancer cell lines.

Methodology:

  • Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified period (e.g., 72 or 96 hours).

  • Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

  • The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.

In Vivo Efficacy Study (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with human tumor cells.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment groups.

  • Mice are treated with the ADC, a vehicle control, and potentially other control ADCs via intravenous injection.

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated for each treatment group.

Typical ADC Evaluation Workflow ADC Synthesis ADC Synthesis In Vitro Characterization In Vitro Characterization ADC Synthesis->In Vitro Characterization In Vivo Evaluation In Vivo Evaluation In Vitro Characterization->In Vivo Evaluation Plasma Stability Assay Plasma Stability Assay In Vitro Characterization->Plasma Stability Assay Cytotoxicity Assay Cytotoxicity Assay In Vitro Characterization->Cytotoxicity Assay Xenograft Model Xenograft Model In Vivo Evaluation->Xenograft Model Data Analysis Data Analysis Lead Candidate Selection Lead Candidate Selection Data Analysis->Lead Candidate Selection Plasma Stability Assay->Data Analysis Cytotoxicity Assay->Data Analysis Xenograft Model->Data Analysis

Diagram 2: Typical ADC Evaluation Workflow.

Discussion and Conclusion

The choice between an esterase-cleavable linker like this compound and a cathepsin-cleavable linker such as Val-Cit has profound implications for the therapeutic index of an ADC.

Val-Cit linkers have a proven track record in clinically approved and successful ADCs.[][12] Their mechanism of action, which relies on internalization and lysosomal processing, provides a high degree of tumor selectivity and minimizes premature drug release in the circulation of humans.[][9] However, their hydrophobicity can pose formulation challenges, and their instability in rodent plasma complicates preclinical evaluation.[9][13] Modifications, such as the addition of hydrophilic amino acids like glutamic acid (Glu-Val-Cit), have been developed to address these stability issues in mouse models.[8][9]

Esterase-cleavable linkers , such as those based on an acyloxymethyl carbamate structure, offer a different paradigm for payload release. While this mechanism can be effective, the ubiquitous nature of carboxylesterases in the blood presents a significant risk of premature payload release, which can lead to systemic toxicity and a narrowed therapeutic window.[6][7] This type of linker may be more suitable for applications where rapid, extracellular drug release in the tumor microenvironment is desired, and the payload has a favorable safety profile.

References

A Comparative Guide to Analytical Methods for Peptides Synthesized with Safety-Catch Linkers and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity, stability, and structural integrity of synthetic peptides are of paramount importance. The choice of linker in solid-phase peptide synthesis (SPPS) plays a critical role in the quality of the final product. This guide provides a comparative overview of analytical methods for peptides synthesized using safety-catch linkers, exemplified by a conceptual Fmoc-Gly-NH-CH₂-acetyloxy handle, and other common linker types.

The term "Fmoc-Gly-NH-CH₂-acetyloxy" describes a specialized linker construct for SPPS. While not a standard commercially available linker under this exact name, its structure suggests a "safety-catch" mechanism. In this approach, the linker is stable under the conditions of peptide chain elongation but can be "activated" for cleavage by a specific chemical transformation.[1][2][3][4] This strategy offers enhanced control over the synthesis process compared to traditional, more labile linkers.[1][2][3][4]

This guide will compare the analytical considerations for peptides synthesized with safety-catch linkers against those made with common acid-labile linkers like Wang and Rink Amide resins.

Comparison of Linker Performance

The choice of linker directly impacts the final purity of the synthesized peptide and the potential for side reactions. The following table summarizes key performance indicators for different linker types.

Linker Type Cleavage Condition Peptide C-terminus Key Advantages Potential Issues Typical Purity (Crude)
Safety-Catch (e.g., Acyl-Sulfonamide based) Two-step: Activation (e.g., alkylation) followed by nucleophilic cleavage (e.g., base)Carboxylic acid or AmideOrthogonal to protecting groups, allows for synthesis of protected peptide fragments, compatible with both Fmoc and Boc chemistry.[1][2][3][4][5]Additional activation and cleavage steps required, potential for side reactions during activation.70-90%
Wang Resin Moderate acid (e.g., 50-95% TFA)Carboxylic acidWidely used, straightforward cleavage.Premature cleavage with acid-labile residues, potential for racemization of the C-terminal amino acid.[6]60-85%
Rink Amide Resin Strong acid (e.g., 95% TFA)AmideDirect synthesis of peptide amides, good stability during synthesis.Requires strong acid for cleavage which can damage sensitive residues.65-90%
2-Chlorotrityl Resin Very mild acid (e.g., 1-5% TFA or AcOH)Carboxylic acidAllows for the synthesis of fully protected peptide fragments, minimizes racemization.[6]Sterically hindered, may lead to lower loading capacity.[6]75-95%

Experimental Protocols

Robust analytical methods are essential to verify the identity, purity, and structure of synthetic peptides. The following are standard protocols for the characterization of peptides synthesized using any of the discussed linkers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for assessing the purity of synthetic peptides.[7][8][9]

Objective: To separate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side-products.

Methodology:

  • Column: C18 stationary phase, typically with a pore size of 100-300 Å.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 65% of Mobile Phase B over 30 to 60 minutes is a common starting point.[7][10]

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a suitable solvent at a concentration of 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[11][12][13]

Objective: To verify the identity of the target peptide by determining its molecular mass.

Methodology:

  • Ionization Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.

  • Sample Preparation (for ESI-MS): The eluent from the HPLC can be directly coupled to the mass spectrometer.

  • Sample Preparation (for MALDI-MS): The peptide sample is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.

  • Data Analysis: The obtained mass spectrum is analyzed to find the peak corresponding to the theoretical mass of the desired peptide. Tandem MS (MS/MS) can be used for peptide sequencing.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and conformational dynamics of a peptide in solution.[16][17][18]

Objective: To confirm the structure of the peptide and assess its conformational integrity.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 0.5-5 mM.[19]

  • 1D NMR: A simple 1D proton (¹H) NMR spectrum can provide a fingerprint of the peptide and indicate the presence of major impurities.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, useful for assigning amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the 3D structure.[16]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for peptide synthesis and analysis, as well as the logic behind linker selection.

Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Preparation Coupling Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Repeat n times Deprotection->Coupling Cleavage Cleavage from Resin Deprotection->Cleavage Final Deprotection Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: A generalized workflow for solid-phase peptide synthesis and subsequent purification and analysis.

Peptide Analytical Characterization Workflow Crude_Peptide Crude Synthetic Peptide HPLC_Purity Purity Assessment (RP-HPLC) Crude_Peptide->HPLC_Purity MS_Identity Identity Confirmation (MS) Crude_Peptide->MS_Identity Purification Preparative HPLC HPLC_Purity->Purification MS_Identity->Purification Pure_Peptide Purified Peptide Purification->Pure_Peptide NMR_Structure Structural Analysis (NMR) Pure_Peptide->NMR_Structure Final_Product Final Characterized Product NMR_Structure->Final_Product

Caption: The workflow for the analytical characterization of a crude synthetic peptide.

Logic for Linker Selection in SPPS start Desired Peptide C-terminus? amide Use Rink Amide or similar amide-producing linker start->amide Amide acid Use Wang, Trityl, or Safety-Catch linker start->acid Carboxylic Acid protected_fragment Need for protected fragments? acid->protected_fragment yes_protected Use 2-Chlorotrityl or Safety-Catch linker protected_fragment->yes_protected Yes no_protected Use Wang or standard acid-labile linker protected_fragment->no_protected No

Caption: A decision tree for selecting an appropriate linker based on the desired peptide characteristics.

Relevant Signaling Pathway

Synthetic peptides are frequently used to probe G-protein coupled receptor (GPCR) signaling pathways. The diagram below illustrates a canonical GPCR signaling cascade.

GPCR Signaling Pathway Peptide Synthetic Peptide (Ligand) GPCR GPCR Peptide->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Cellular Response Second_Messenger->Downstream

References

A Comparative Guide to Mass Spectrometry Analysis of ADCs Featuring the Fmoc-Gly-NH-CH2-acetyloxy Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety profile. Mass spectrometry (MS) is an indispensable tool for the detailed characterization of these complex biomolecules, providing crucial information on drug-to-antibody ratio (DAR), conjugation sites, and linker stability. This guide provides a comparative analysis of mass spectrometry techniques for ADCs, with a special focus on those utilizing the cleavable Fmoc-Gly-NH-CH2-acetyloxy linker.

Unveiling the Complexity: Mass Spectrometry Approaches for ADC Analysis

The heterogeneity of ADCs, arising from variations in drug load and conjugation sites, necessitates a multi-faceted analytical approach. Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for ADC characterization. Two primary modes of LC-MS analysis, native and denaturing, offer complementary insights into ADC structure.

Native vs. Denaturing LC-MS: A Tale of Two Conditions

Under native conditions , ADCs are analyzed in a folded state using non-denaturing mobile phases, which helps to preserve non-covalent interactions.[1] This is particularly crucial for cysteine-linked ADCs where the light and heavy chains may not be covalently bound after conjugation.[2] Native size-exclusion chromatography (SEC)-MS is a common approach for determining the DAR of intact ADCs under these conditions.[1]

In contrast, denaturing LC-MS employs organic solvents and acidic modifiers to unfold the ADC.[3] This approach is often used for lysine-conjugated ADCs, which remain intact under these conditions.[4] Reversed-phase (RP)-LC is typically used in denaturing MS. While denaturing conditions can disrupt non-covalently linked ADCs, they can be advantageous for subunit analysis after reduction of disulfide bonds.[2][3]

Native_vs_Denaturing_LCMS_Workflow cluster_0 Native LC-MS cluster_1 Denaturing LC-MS Native_ADC Intact ADC (Folded) Native_SEC Size-Exclusion Chromatography (SEC) Native_ADC->Native_SEC Native_MS Native Mass Spectrometry Native_SEC->Native_MS Native_DAR Intact Mass & DAR Native_MS->Native_DAR Denatured_ADC ADC (Unfolded) Reduction Reduction (optional) Denatured_ADC->Reduction Denatured_RPLC Reversed-Phase LC (RP-LC) Reduction->Denatured_RPLC Denatured_MS Denaturing Mass Spectrometry Denatured_RPLC->Denatured_MS Subunit_Mass Subunit Mass & DAR Denatured_MS->Subunit_Mass ADC_Sample ADC Sample ADC_Sample->Native_ADC ADC_Sample->Denatured_ADC

Figure 1. Comparison of Native and Denaturing LC-MS Workflows.

Delving Deeper: Top-Down, Middle-Down, and Bottom-Up Strategies

Beyond the initial separation conditions, the level at which the ADC is analyzed by mass spectrometry provides different granularities of information:

  • Top-Down Analysis: Involves the analysis of the intact ADC without any digestion. This approach provides information on the overall DAR and the distribution of different drug-loaded species.[2]

  • Middle-Down Analysis: The ADC is partially digested, typically using enzymes like IdeS which cleaves below the hinge region, or by reducing the disulfide bonds to separate the light and heavy chains. This method simplifies the mass spectra and allows for more precise mass measurement of the subunits, aiding in DAR determination for each chain.[3]

  • Bottom-Up Analysis: The ADC is fully digested into smaller peptides, usually with trypsin. This approach is essential for identifying the specific amino acid residues where the drug is conjugated.[2][5]

Comparative Analysis: this compound vs. Valine-Citrulline Linkers

To illustrate the practical application of mass spectrometry in ADC analysis, we present a comparative overview of expected results for an ADC featuring the this compound linker against one with the well-characterized Valine-Citrulline (Val-Cit) dipeptide linker. Both are examples of cleavable peptide linkers.

ParameterADC with this compound Linker (Hypothetical Data)ADC with Valine-Citrulline Linker (Representative Data)
Average DAR (Native MS) 3.83.5
DAR Range (Native MS) 0-80-8
Major Drug-Loaded Species DAR 2, 4DAR 2, 4
Subunit Analysis (Reduced) Light Chain: 0, 1 drug; Heavy Chain: 0, 1, 2, 3 drugsLight Chain: 0, 1 drug; Heavy Chain: 0, 1, 2, 3 drugs
Key Fragmentation Ions (Linker) Fragments corresponding to the cleavage of the acetyloxy and amide bonds.Characteristic cleavage of the Val-Cit dipeptide bond.

The this compound linker, being a peptide-based linker, is expected to exhibit predictable fragmentation patterns in bottom-up analysis, allowing for precise localization of the conjugation site. Its cleavage mechanism, likely enzymatic, can be investigated through in-vitro stability assays monitored by LC-MS. The Val-Cit linker is a well-studied cathepsin B-cleavable linker, and its fragmentation is well-documented.

Linker_Fragmentation cluster_0 Cleavable Linker (e.g., this compound) cluster_1 Non-Cleavable Linker Cleavable_ADC Antibody-Linker-Drug Enzymatic_Cleavage Enzymatic Cleavage (in target cell) Cleavable_ADC->Enzymatic_Cleavage Cleaved_Fragments Antibody-Linker' + Released Drug Enzymatic_Cleavage->Cleaved_Fragments NonCleavable_ADC Antibody-Linker-Drug Lysosomal_Degradation Lysosomal Degradation (of Antibody) NonCleavable_ADC->Lysosomal_Degradation Released_Complex Amino Acid-Linker-Drug Lysosomal_Degradation->Released_Complex

Figure 2. Cleavable vs. Non-Cleavable Linker Release Mechanisms.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining high-quality and reproducible mass spectrometry data. Below are representative protocols for the analysis of ADCs.

Protocol 1: Native SEC-MS for Intact ADC Analysis

Objective: To determine the drug-to-antibody ratio (DAR) and drug load distribution of an intact ADC under non-denaturing conditions.

Materials:

  • ADC sample

  • Size-Exclusion Chromatography (SEC) column suitable for monoclonal antibodies

  • LC-MS system with a time-of-flight (TOF) or Orbitrap mass analyzer

  • Mobile Phase: Ammonium acetate or ammonium bicarbonate buffer (e.g., 100 mM, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-5 mg/mL in the mobile phase. If necessary, perform a buffer exchange into the MS-compatible native buffer.

  • LC Separation:

    • Inject 1-5 µg of the ADC sample onto the SEC column.

    • Elute isocratically with the native mobile phase at a flow rate of 0.2-0.5 mL/min.

    • Monitor the elution profile using a UV detector at 280 nm.

  • MS Analysis:

    • Divert the eluent to the mass spectrometer.

    • Acquire data in positive ion mode over a mass range of m/z 1000-5000.

    • Optimize source conditions (e.g., capillary voltage, source temperature) to maintain the native state of the ADC and minimize in-source fragmentation.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • Calculate the average DAR by taking the weighted average of the intensities of the different drug-loaded species.

Protocol 2: Middle-Down RPLC-MS for Subunit Analysis

Objective: To determine the DAR on the light and heavy chains of the ADC after reduction.

Materials:

  • ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Reversed-Phase (RP) column (e.g., C4 or C8)

  • LC-MS system

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation:

    • To 20 µg of ADC, add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

  • LC Separation:

    • Inject the reduced ADC sample onto the RP column.

    • Elute with a gradient of Mobile Phase B (e.g., 20-80% over 30 minutes) at a flow rate of 0.2-0.4 mL/min.

    • Monitor the elution at 280 nm.

  • MS Analysis:

    • Acquire data in positive ion mode over a mass range of m/z 500-4000.

    • Use denaturing source conditions.

  • Data Analysis:

    • Deconvolute the mass spectra corresponding to the light and heavy chain peaks.

    • Determine the number of drugs conjugated to each chain and calculate the overall average DAR.

Conclusion

The comprehensive characterization of ADCs by mass spectrometry is a critical component of their development and quality control. The choice of analytical strategy, including native versus denaturing conditions and the level of analysis (top, middle, or bottom-up), depends on the specific characteristics of the ADC, particularly the linker chemistry and conjugation site. For ADCs containing the this compound linker, a combination of native MS for intact DAR determination and bottom-up analysis for conjugation site confirmation will provide a thorough understanding of its structure and homogeneity. The protocols and comparative data presented in this guide offer a framework for researchers to develop robust and informative mass spectrometry-based analytical methods for this promising class of biotherapeutics.

References

A Comparative Guide to HPLC Purification of Peptides Containing the Fmoc-Gly-NH-CH2-acetyloxy Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the synthesis of complex peptides, particularly for applications like antibody-drug conjugates (ADCs), the purification of intermediates and final products is a critical step. Peptides incorporating specialized linkers such as Fmoc-Gly-NH-CH2-acetyloxy present unique challenges due to a combination of hydrophobicity and chemical lability. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) strategies, supported by experimental principles, to effectively purify these complex molecules.

The this compound moiety is a cleavable linker used in the synthesis of ADCs[1][2]. Its purification is influenced by two primary characteristics: the bulky, nonpolar 9-fluorenylmethyloxycarbonyl (Fmoc) group and the potentially labile acetyloxy (acetate ester) group. The Fmoc group imparts significant hydrophobicity, which dominates the peptide's interaction with the reversed-phase stationary phase, while the ester linkage requires careful consideration of mobile phase pH to prevent hydrolysis.

Comparison of HPLC Purification Strategies

The success of purifying a peptide containing the this compound linker is highly dependent on the selection of the stationary phase (the column) and the mobile phase composition. Reversed-phase HPLC (RP-HPLC) is the standard and most effective method for peptide purification[3][4]. The separation is based on the hydrophobic interaction between the peptide and the stationary phase[3].

1. Stationary Phase Selection

The choice of stationary phase is dictated by the overall hydrophobicity and size of the target peptide. While C18 columns are the most common choice for peptide purification, alternatives may offer better selectivity or recovery for highly hydrophobic or large molecules[5][6][7].

Stationary PhasePrimary Application & CharacteristicsAdvantages for Fmoc-Linker PeptidesDisadvantages & Considerations
C18 (Octadecyl) General purpose for small to medium-sized peptides (<5,000 Da)[5]. High hydrophobic retention.Strong retention of the Fmoc group allows for good separation from more polar, non-Fmoc impurities.Can lead to very long retention times or poor peak shape for highly hydrophobic or large peptides, requiring very high organic solvent concentrations for elution.
C8 (Octyl) Intermediate hydrophobicity. Useful for peptides that are too strongly retained on C18[6].Offers a balance of retention for the Fmoc-peptide, potentially improving peak shape and reducing analysis time compared to C18.May not provide sufficient resolution for separating the target peptide from impurities with very similar hydrophobicity.
C4 (Butyl) Low hydrophobicity. Recommended for large proteins (>5,000 Da) and very hydrophobic peptides[5][8].Best choice if the peptide chain itself is long and hydrophobic, preventing irreversible binding and improving recovery[7].May provide insufficient retention for smaller peptides containing the linker, leading to co-elution with impurities in the solvent front.
Phenyl Offers alternative selectivity based on pi-pi interactions with aromatic residues. Similar in hydrophobicity to C4[5][8].The phenyl groups can interact with the aromatic Fmoc group, potentially offering unique selectivity for separating closely related impurities.Selectivity changes can be unpredictable and require empirical testing. May not be as universally applicable as alkyl phases.

2. Mobile Phase Modifier Comparison

The mobile phase typically consists of an aqueous component and an organic solvent (usually acetonitrile), with an acidic modifier to control peptide ionization and ensure sharp peaks. The choice of modifier is a critical parameter affecting selectivity, peak shape, and compatibility with subsequent analyses like mass spectrometry (MS).

Modifier (Typical Conc.)pHAdvantagesDisadvantages & Considerations for Acetyloxy Ester Stability
Trifluoroacetic Acid (TFA) (0.1%) ~2.0Excellent ion-pairing agent, leading to sharp, symmetrical peaks. The industry standard for peptide purification[4].Strong ion suppression in mass spectrometry[9]. The low pH could potentially catalyze the hydrolysis of the acetyloxy ester over extended periods (e.g., long residence time in autosampler).
Formic Acid (FA) (0.1%) ~2.7MS-friendly, as it is more volatile and causes less ion suppression than TFA[9][10].Generally results in broader peaks and lower resolution compared to TFA[9]. Acidic conditions still pose a potential, though possibly reduced, risk to ester stability compared to TFA. Can form methyl formate adducts if using methanol[11].
Ammonium Hydroxide/Bicarbonate (~pH 8-10) BasicCan provide alternative selectivity, especially for peptides with complex ionization states[10].High risk of base-catalyzed hydrolysis of the acetyloxy ester. Requires specialized, pH-stable HPLC columns. Not generally recommended without stability validation.

Experimental Protocol: HPLC Method Development

This section provides a generalized protocol for the purification of a crude synthetic peptide containing the this compound linker.

1. Sample Preparation

  • Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent like DMSO, DMF, or 100% acetonitrile.

  • Dilute the dissolved sample with the initial mobile phase condition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to ensure it is fully soluble and binds to the column head.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.

2. HPLC System and Column

  • System: Preparative or Semi-preparative HPLC system with a gradient pump, autosampler, column compartment, and UV detector.

  • Column: Start with a C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size, 100-300 Å pore size). Wide-pore (300 Å) columns are suitable for larger peptides[12].

  • Detection: Monitor at 220 nm (for peptide bonds) and 265 nm or 301 nm (for the Fmoc group).

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Degas both mobile phases thoroughly by sonication or helium sparging.

4. Method Development and Optimization

  • Scouting Gradient: Perform an initial analytical run with a broad, fast gradient to determine the approximate elution concentration of the target peptide.

    • Flow Rate: 1 mL/min (for a 4.6 mm ID analytical column).

    • Gradient: 5% to 95% B over 20 minutes.

  • Optimization Gradient: Design a shallower, focused gradient around the elution point found in the scouting run. This is crucial for achieving high resolution[13].

    • Example: If the peptide elutes at 60% B in the scouting run, a focused gradient could be 45% to 75% B over 30-60 minutes.

  • Purification Run: Scale the optimized method to a preparative column. Adjust the flow rate and injection volume according to the column diameter.

    • Flow Rate Scaling: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)

    • Loading: Perform a loading study to determine the maximum amount of crude peptide that can be purified without compromising resolution.

  • Fraction Collection: Collect fractions across the main peak. Analyze the purity of each fraction using analytical HPLC.

  • Post-Purification: Pool the pure fractions, remove the acetonitrile using rotary evaporation, and lyophilize to obtain the purified peptide as a TFA salt.

Visualizations

Logical Workflow for HPLC Purification

The following diagram illustrates the logical steps involved in developing a purification method and processing the peptide.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up & Purification (Preparative Scale) cluster_analysis Analysis & Final Product Crude Crude Peptide Synthesis Dissolve Dissolve & Filter Sample Crude->Dissolve Scout Run Scouting Gradient Dissolve->Scout AnalyzeScout Analyze Results Scout->AnalyzeScout Optimize Design Optimized Shallow Gradient AnalyzeScout->Optimize ScaleUp Scale Method to Prep Column Optimize->ScaleUp Inject Inject Crude Peptide ScaleUp->Inject Collect Collect Fractions Inject->Collect AnalyzeFrac Analyze Fraction Purity Collect->AnalyzeFrac AnalyzeFrac->Optimize Purity Insufficient Pool Pool Pure Fractions AnalyzeFrac->Pool Lyophilize Lyophilize Pool->Lyophilize Final Purified Peptide Lyophilize->Final

Caption: Workflow for HPLC method development and scale-up purification.

This guide provides a framework for navigating the complexities of purifying peptides containing the this compound linker. By systematically comparing and selecting stationary phases and mobile phase conditions, researchers can develop robust and efficient purification protocols, ensuring the high purity required for subsequent applications in research and drug development.

References

A Comparative Guide to the NMR Characterization of Fmoc-Gly-NH-CH2-acetyloxy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(9-fluorenylmethoxycarbonyl)-glycyl-N-hydroxymethyl-acetamide linker, Fmoc-Gly-NH-CH2-acetyloxy, is a crucial building block in the synthesis of complex biomolecules, particularly as a cleavable linker in antibody-drug conjugates (ADCs).[1][2][3] Its precise structure and purity are paramount for the successful construction and efficacy of the final therapeutic. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation and purity assessment of such molecules.

This guide provides a comparative analysis of the expected NMR characteristics of this compound against its parent compound, Fmoc-Gly-OH. Due to the absence of publicly available NMR spectra for this compound, this guide utilizes data from structurally related compounds to predict its spectral features.

Comparative NMR Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and compares them with the experimental data for Fmoc-Gly-OH. The predicted values for the target molecule are based on the known chemical shifts of the Fmoc protecting group, the glycine moiety, and the characteristic shifts of N-acyloxymethyl amides.

Table 1: Comparative ¹H NMR Chemical Shift Data (in ppm)

Assignment Fmoc-Gly-OH (Experimental) This compound (Predicted) Key Differences & Rationale
Fmoc Group
Aromatic Protons7.8-7.3 (m, 8H)7.8-7.3 (m, 8H)Minimal change expected as the core aromatic structure is unchanged.
CH (Fmoc)~4.2 (t, 1H)~4.2 (t, 1H)The chemical environment of the fluorenyl methine proton is largely unaffected.
CH₂ (Fmoc)~4.4 (d, 2H)~4.4 (d, 2H)The methylene protons of the Fmoc group are distant from the modification site.
Glycine Moiety
NHVaries~8.0-8.5 (t, 1H)The amide proton in the modified compound is expected to be a triplet due to coupling with the adjacent CH₂ group and will likely appear downfield.
α-CH₂~3.9 (d, 2H)~4.0 (d, 2H)A slight downfield shift is anticipated due to the change from a carboxylic acid to an amide.
N-CH₂-O Moiety
N-CH₂-ON/A~5.5-6.0 (s, 2H)This is a key diagnostic signal for the N-acyloxymethyl group, appearing as a singlet in a downfield region.
Acetyl Group
CH₃N/A~2.1 (s, 3H)A characteristic singlet for the acetyl methyl protons.

Table 2: Comparative ¹³C NMR Chemical Shift Data (in ppm)

Assignment Fmoc-Gly-OH (Experimental) This compound (Predicted) Key Differences & Rationale
Fmoc Group
Aromatic Carbons144-120144-120No significant changes are expected in the aromatic region of the Fmoc group.
CH (Fmoc)~47~47The methine carbon of the fluorenyl group should remain in a similar chemical environment.
CH₂ (Fmoc)~67~67The methylene carbon of the Fmoc group is not expected to shift significantly.
Glycine Moiety
C=O (Glycine)~171~169A slight upfield shift is expected for the amide carbonyl compared to the carboxylic acid carbonyl.
α-C~44~43A minor upfield shift of the alpha-carbon is plausible upon conversion to the amide derivative.
N-CH₂-O Moiety
N-CH₂-ON/A~70-75This carbon signal is a key indicator of the N-acyloxymethyl group.
Acetyl Group
C=O (Acetyl)N/A~170The acetyl carbonyl will appear in the typical ester/amide carbonyl region.
CH₃ (Acetyl)N/A~21A characteristic upfield signal for the acetyl methyl carbon.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for the characterization of this compound and its analogues.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for Fmoc-protected amino acid derivatives.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans (NS): 16-64 scans are typically sufficient.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds.

    • Spectral Width: A spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds.

    • Spectral Width: A spectral width of 200-240 ppm.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mandatory Visualization

The following diagram illustrates the key structural components of this compound and their expected connectivity, which is confirmed by NMR analysis.

Fmoc_Gly_NH_CH2_acetyloxy_Structure Fmoc Fmoc Group Gly Glycine Fmoc->Gly N-protection Amide Amide Linkage Gly->Amide C-terminus Acyloxy Acyloxymethyl Group Amide->Acyloxy N-modification

Caption: Key structural motifs of this compound.

The logical workflow for the synthesis and characterization of this molecule is depicted below.

Synthesis_and_Characterization_Workflow Start Fmoc-Gly-OH Step1 Amidation Start->Step1 Intermediate Fmoc-Gly-NH₂ Step1->Intermediate Step2 N-Acyloxymethylation Intermediate->Step2 Product Fmoc-Gly-NH-CH₂-acetyloxy Step2->Product Analysis NMR Characterization (¹H, ¹³C, 2D) Product->Analysis Purity Purity Assessment (HPLC, MS) Product->Purity Final Verified Product Analysis->Final Purity->Final

Caption: Workflow for synthesis and characterization.

References

Evaluating the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an Antibody-Drug Conjugate (ADC) is a multi-faceted challenge where the linker chemistry plays a pivotal role in therapeutic efficacy. A key consideration in this design is the "bystander effect," the ability of an ADC's cytotoxic payload to kill not only the target antigen-positive cancer cells but also neighboring antigen-negative cells. This phenomenon is critical for treating heterogeneous tumors. This guide provides a comparative evaluation of the bystander effect potential of ADCs utilizing a Fmoc-Gly-NH-CH2-acetyloxy linker, placed in context with other established cleavable linkers.

Understanding the Bystander Effect: The Role of the Linker

The bystander effect is largely governed by the properties of the linker and the payload.[1] For a significant bystander effect to occur, the linker must be cleavable, releasing a payload that is cell-permeable.[2][3] Non-cleavable linkers, which release the payload only after complete lysosomal degradation of the antibody, typically result in charged payload-linker remnants that cannot efficiently cross cell membranes, thus limiting the bystander effect.[1][4]

The this compound linker is categorized as a cleavable linker.[5][6][7][8][9] Its structure suggests a potential enzymatic cleavage mechanism, likely by intracellular esterases, which would release the payload. The efficiency of this cleavage and the physicochemical properties of the released payload (neutral charge, moderate lipophilicity) would be the ultimate determinants of its bystander killing capability.

Comparative Analysis of Cleavable Linkers

To provide a practical comparison, we will evaluate the this compound linker against two widely used cleavable linkers: Valine-Citrulline (Val-Cit) and Glycine-Glycine-Phenylalanine-Glycine (GGFG).

Linker TypeProbable Cleavage MechanismReleased Payload PermeabilityExpected Bystander EffectKey Considerations
This compound Esterase-mediated hydrolysisDependent on payload propertiesPotentially significant if a neutral, lipophilic payload is releasedStability in circulation; susceptibility to non-specific esterase activity.
Valine-Citrulline (Val-Cit) Cathepsin B-mediated cleavage in the lysosome[4][10]High (e.g., with MMAE payload)[2]Proven to be significant in preclinical and clinical settings[2][11]Requires high cathepsin B expression in tumor cells.[10]
Gly-Gly-Phe-Gly (GGFG) Cathepsin B-mediated cleavage in the lysosome[][13]High (e.g., with DXd payload)[1]Demonstrated to be potent, contributing to the efficacy of drugs like Enhertu[1]Generally stable in circulation with efficient lysosomal cleavage.[10]

Experimental Protocols for Evaluating the Bystander Effect

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.[14] Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Co-Culture Bystander Assay

This assay is a cornerstone for quantifying the bystander effect by co-culturing antigen-positive and antigen-negative cancer cells.[2][11][15]

Methodology:

  • Cell Line Selection:

    • Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 or N87 cells).

    • Antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 or MDA-MB-468 cells).[2][11]

    • The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) or luciferase for distinct quantification.[16][17]

  • Co-Culture Seeding:

    • Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[11]

  • ADC Treatment:

    • Treat the co-culture with a serial dilution of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in a monoculture setting.[15]

  • Incubation:

    • Incubate for a sufficient period to allow for ADC internalization, payload release, and induction of the bystander effect (typically 72-120 hours).[14]

  • Imaging and Analysis:

    • Use fluorescence microscopy or flow cytometry to specifically quantify the viability of the fluorescently labeled Ag- cells.[14][16]

  • Data Interpretation:

    • Compare the viability of the Ag- cells in the co-culture to their viability in a monoculture treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect. The IC50 for the bystander killing can then be calculated.[2][15][18]

In Vivo Mixed-Tumor Xenograft Model

This model provides an in vivo assessment of the bystander effect in a more complex tumor microenvironment.[2][17]

Methodology:

  • Model Establishment:

    • Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[2] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.[16][17]

  • ADC Administration:

    • Once tumors reach a predetermined size, administer the ADC intravenously.

  • Tumor Growth Monitoring:

    • Measure tumor volume regularly. If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor the growth or regression of the Ag- cell population.[16]

  • Endpoint Analysis:

    • At the end of the study, tumors can be excised for immunohistochemical analysis to further assess the impact on both cell populations.[19]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the bystander effect mechanism and a typical experimental workflow.

Bystander_Effect_Mechanism cluster_blood Bloodstream cluster_tme Tumor Microenvironment cluster_lysosome Lysosome ADC ADC Ag_pos Antigen-Positive Cancer Cell ADC->Ag_pos 1. Binding & Internalization Ag_pos->Ag_pos 2. Lysosomal Trafficking Cleavage 3. Linker Cleavage Ag_neg Antigen-Negative Cancer Cell Payload_released Released Payload Payload_released->Ag_pos 5a. Kills Ag+ cell Payload_released->Ag_neg 5b. Diffuses & Kills Ag- cell (Bystander Effect)

Caption: Mechanism of ADC Bystander Effect.

Experimental_Workflow start Start: Evaluate Bystander Effect invitro In Vitro Co-Culture Assay start->invitro invivo In Vivo Mixed-Tumor Model start->invivo data_analysis Data Analysis: - IC50 Calculation - Tumor Growth Inhibition invitro->data_analysis invivo->data_analysis conclusion Conclusion: Quantify Bystander Efficacy data_analysis->conclusion

Caption: Workflow for Bystander Effect Evaluation.

Conclusion

The bystander effect is a crucial attribute for enhancing the therapeutic efficacy of ADCs, particularly in the context of heterogeneous tumors. While the this compound linker is commercially available for ADC development, a thorough experimental evaluation is necessary to determine its cleavage characteristics and the resulting bystander killing potential. By employing the comparative framework and detailed experimental protocols outlined in this guide, researchers can systematically assess this and other novel linkers, ultimately leading to the design of more effective and safer ADC therapeutics. The choice of linker should be carefully considered in conjunction with the payload's properties and the specific tumor biology to maximize the therapeutic window.

References

A Comparative Guide to the Characterization of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) synthesized with different linker technologies, with a special focus on the characterization of ADCs incorporating self-immolative linkers like the conceptual Fmoc-Gly-NH-CH2-acetyloxy system. We will explore the critical quality attributes of ADCs and detail the experimental protocols for their comprehensive evaluation.

Introduction to ADC Linker Technology

The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release.[1] Linkers can be broadly categorized as cleavable or non-cleavable. Non-cleavable linkers release the payload upon lysosomal degradation of the antibody, whereas cleavable linkers are designed to release the drug in response to specific triggers in the tumor microenvironment or within the cancer cell, such as low pH, high glutathione concentration, or the presence of specific enzymes.[1][2]

The "this compound" linker represents a type of self-immolative linker. Following a triggering event (e.g., enzymatic cleavage of the glycine residue), such a linker would undergo a spontaneous chemical rearrangement to release the active payload.[2][3] This guide will use well-characterized linker systems as surrogates to compare and contrast the expected performance of ADCs with such advanced linker designs.

Physicochemical Characterization of ADCs

A thorough physicochemical characterization is essential to ensure the quality, consistency, and efficacy of an ADC.[4] Key parameters include the drug-to-antibody ratio (DAR), conjugation site, aggregation, and stability.

Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that directly impacts the ADC's potency and therapeutic index.[4][5] An optimal DAR is crucial, as a low DAR may lead to reduced efficacy, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[5] Several methods are used to determine the average DAR and the distribution of drug-loaded species.[6][7]

Parameter UV-Vis Spectroscopy Hydrophobic Interaction Chromatography (HIC) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Mass Spectrometry (MS)
Information Provided Average DARAverage DAR and distribution of DAR speciesAverage DAR (after reduction of ADC)Precise mass of intact ADC and individual DAR species
Principle Measures absorbance at two wavelengths (antibody and payload) to calculate molar ratio.[1][5]Separates ADC species based on hydrophobicity, which increases with drug load.[7]Separates reduced light and heavy chains with different drug loads under denaturing conditions.[7]Determines the molecular weight of the intact ADC and its fragments.[6]
Advantages Rapid and straightforward.[5]Provides information on the distribution of different drug-loaded species.[7]Orthogonal method to HIC for DAR confirmation.[7]High accuracy and provides detailed molecular information.[6]
Limitations Only provides average DAR; susceptible to interference from free drug.[1]Not suitable for all types of ADCs (e.g., some lysine-conjugated ADCs).[6]Requires denaturation and reduction of the ADC.[7]Can be complex and requires specialized instrumentation.
Conjugation Site Analysis

The location of payload conjugation on the antibody can significantly impact the ADC's stability, efficacy, and immunogenicity.[8][9] Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying conjugation sites.[8][10]

In Vitro and In Vivo Characterization

In Vitro Cytotoxicity

The cytotoxic potential of an ADC is a key indicator of its therapeutic efficacy. In vitro cytotoxicity assays are used to determine the concentration of ADC required to kill 50% of a target cell population (IC50).[11][12][13]

Assay Principle Advantages Disadvantages
MTT Assay Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.[11][14]Well-established, cost-effective.Requires a solubilization step for the formazan crystals.[11]
XTT Assay Similar to MTT, but the formazan product is water-soluble.[11]Simpler workflow than MTT (no solubilization step).[11]Can be more expensive than MTT.
Stability

ADC stability is crucial for ensuring that the payload is delivered to the target cells without premature release in circulation, which could lead to off-target toxicity.[15][16] Stability is assessed both physically (aggregation) and chemically (drug deconjugation).[15][16]

Stability Type Assay Parameter Measured
Physical Stability Size Exclusion Chromatography (SEC)Percentage of high molecular weight species (aggregates).[15]
Chemical Stability Plasma/Serum Incubation followed by LC-MSRate of drug deconjugation and change in average DAR over time.[17]
Pharmacokinetics (PK)

Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an ADC.[18][19][] These studies provide critical information for dose selection and prediction of human pharmacokinetics.

Analyte Bioanalytical Method Information Provided
Total Antibody Ligand Binding Assay (LBA), e.g., ELISAConcentration of all antibody species (conjugated and unconjugated).[21]
Conjugated ADC LBA or LC-MSConcentration of ADC with at least one drug molecule attached.[21]
Free Payload LC-MS/MSConcentration of prematurely released cytotoxic drug.[18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the characterization of ADCs.

experimental_workflow Experimental Workflow for ADC Characterization cluster_physicochemical Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DAR_Analysis DAR Analysis (UV-Vis, HIC, MS) Conjugation_Site Conjugation Site Analysis (Peptide Mapping) Cytotoxicity Cytotoxicity Assay (MTT/XTT) PK_Study Pharmacokinetic Study (Animal Model) Cytotoxicity->PK_Study Stability Stability Assay (Plasma Incubation) Stability->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study ADC_Synthesis ADC Synthesis ADC_Synthesis->DAR_Analysis ADC_Synthesis->Conjugation_Site ADC_Synthesis->Cytotoxicity ADC_Synthesis->Stability apoptosis_pathway Intrinsic Apoptosis Pathway ADC_Internalization ADC Internalization & Payload Release Tubulin_Inhibition Tubulin Polymerization Inhibition ADC_Internalization->Tubulin_Inhibition Mitochondrial_Stress Mitochondrial Stress Tubulin_Inhibition->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

A Comparative Guide to the Therapeutic Index of Antibody-Drug Conjugates with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index—a measure of a drug's safety and efficacy—is a critical parameter in the development of antibody-drug conjugates (ADCs). The choice of linker, the chemical bridge between the antibody and the cytotoxic payload, profoundly influences an ADC's stability, payload release characteristics, and ultimately, its therapeutic index. This guide provides an objective comparison of the performance of ADCs with different linker technologies, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

The Critical Role of the Linker in Defining the Therapeutic Window

An ideal ADC linker must be stable enough to prevent premature payload release in systemic circulation, which can lead to off-target toxicity, while ensuring efficient cleavage and payload delivery within the target tumor cells.[1] The balance between these two states is a key determinant of the ADC's therapeutic window. The two primary categories of linkers, cleavable and non-cleavable, offer distinct approaches to achieving this balance.

Cleavable linkers are designed to be selectively cleaved by enzymes, changes in pH, or the reducing environment found within tumor cells or their microenvironment.[2] This targeted release can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[2] However, instability in circulation can be a challenge for some cleavable linkers, leading to off-target toxicity.[1]

Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[3] This generally results in greater stability in plasma and a more predictable pharmacokinetic profile, potentially leading to a wider therapeutic window.[3][4] However, the payload is released with an attached amino acid from the antibody, which may affect its potency, and the bystander effect is often limited.[4]

Quantitative Comparison of Therapeutic Indices

The therapeutic index is determined by the relationship between the maximum tolerated dose (MTD), the highest dose that does not cause unacceptable toxicity, and the minimum effective dose (MED), the lowest dose that produces the desired therapeutic effect. A wider therapeutic window (a higher MTD and a lower MED) is a key objective in ADC development.

The following tables summarize preclinical data from studies comparing ADCs with different linker technologies. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental models, antibodies, and payloads.

Linker Type ADC Model Payload Animal Model Maximum Tolerated Dose (MTD) Minimum Effective Dose (MED) Therapeutic Index (MTD/MED) Reference
Cleavable (Val-Cit) Anti-CD22PBDMouse2.5 mg/kgNot ReportedNot Reported[5]
Cleavable (Disulfide) Anti-CD22PBDMouse10 mg/kgNot ReportedNot Reported[5]
Cleavable (Val-Cit - Polatuzumab Vedotin) Anti-CD79bMMAERat~10 mg/kgNot ReportedNot Reported[6]
Cleavable (Novel Peptide Linker) Anti-CD79bMMAERat30 mg/kgNot Reported4-6 fold improvement vs. PV[6]
Non-cleavable (SMCC) Anti-EGFR / Anti-EpCAMDM1MouseNot ReportedNot ReportedLower than CX-DM1[5]
Cleavable (CX - triglycyl peptide) Anti-EGFR / Anti-EpCAMDM1MouseNot ReportedNot Reported50-fold higher than SMCC-DM1[5]

Note: The therapeutic index is often reported as a ratio or a fold-improvement compared to a standard, as MED can be difficult to precisely define in preclinical models.

Experimental Protocols

Accurate assessment of an ADC's therapeutic index relies on a series of well-defined in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative for control) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against ADC concentration to determine the IC50 value.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of payload deconjugation in plasma.

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analysis: Quantify the amount of intact ADC, total antibody, and released payload in the samples using methods such as ELISA or liquid chromatography-mass spectrometry (LC-MS).[1]

In Vivo Maximum Tolerated Dose (MTD) Study

This study determines the highest dose of an ADC that can be administered without causing unacceptable side effects in an animal model.

  • Animal Model: Use a relevant animal model, typically mice or rats.

  • Dose Escalation: Administer escalating single doses of the ADC to different groups of animals.

  • Monitoring: Observe the animals for a set period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, behavior, and overall health.

  • Endpoint: The MTD is defined as the highest dose that does not result in significant toxicity, often defined as more than a 20% loss of body weight or other severe clinical signs.

  • Pathology: At the end of the study, conduct necropsies and histopathological analysis of major organs to identify any drug-related toxicities.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in assessing the therapeutic index of ADCs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Bystander Cell (Antigen-Negative) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Payload->BystanderCell Bystander Effect (with cleavable linkers) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity Experimental_Workflow_Therapeutic_Index cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (IC50 Determination) Efficacy Xenograft Efficacy Study (MED Determination) Cytotoxicity->Efficacy PlasmaStability Plasma Stability Assay (Linker Stability) MTD Maximum Tolerated Dose (MTD) Study PlasmaStability->MTD Bystander Bystander Effect Assay Bystander->Efficacy TherapeuticIndex Therapeutic Index (MTD / MED) MTD->TherapeuticIndex Efficacy->TherapeuticIndex Payload_Signaling_Pathways cluster_payloads Payloads cluster_pathways Downstream Signaling Pathways MMAE MMAE / MMAF (Auristatins) MicrotubuleDisruption Microtubule Disruption MMAE->MicrotubuleDisruption cGAS_STING cGAS-STING Pathway Activation MMAE->cGAS_STING Induces DM1 DM1 / DM4 (Maytansinoids) DM1->MicrotubuleDisruption Calicheamicin Calicheamicin DNADamage DNA Double-Strand Breaks Calicheamicin->DNADamage G2M_Arrest G2/M Cell Cycle Arrest MicrotubuleDisruption->G2M_Arrest CaspaseActivation Caspase Activation G2M_Arrest->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis DDR DNA Damage Response DNADamage->DDR DDR->Apoptosis ImmuneResponse Immune Response Modulation cGAS_STING->ImmuneResponse

References

Safety Operating Guide

Proper Disposal of Fmoc-Gly-NH-CH2-acetyloxy: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of Fmoc-Gly-NH-CH2-acetyloxy, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these guidelines is essential to minimize environmental impact and protect personnel from potential hazards.

I. Understanding the Compound and Associated Hazards

This compound is a chemical compound that requires careful handling. While specific hazard classifications are not fully detailed in available safety data sheets, general precautions for handling laboratory chemicals should be strictly followed.[1]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent electrostatic discharge.[1]

II. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Response Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any airborne contaminants.

  • Containment: Prevent further spread of the spilled material. Do not allow the chemical to enter drains or waterways.[1]

  • Collection: Carefully collect the spilled material using appropriate tools and place it into a suitable, labeled, and closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal: Dispose of the collected waste and contaminated cleaning materials according to the procedures outlined below.

Emergency ContactProcedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
Eye Contact Rinse eyes with water for at least 15 minutes. Seek medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.

III. Proper Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. Discharge into the environment must be strictly avoided. [1]

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect all waste material, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated and clearly labeled waste container.

    • The container must be suitable for chemical waste, meaning it is chemically resistant and can be securely closed.[1]

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and any relevant hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the chemical waste through a licensed and qualified hazardous waste disposal company. Provide them with a copy of the Safety Data Sheet (SDS).

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: This compound Waste Generated collect_waste Step 1: Collect Waste in Designated Container start->collect_waste label_container Step 2: Label Container with Chemical Name & Hazards collect_waste->label_container store_waste Step 3: Store Securely in Designated Waste Area label_container->store_waste contact_disposal Step 4: Contact Licensed Hazardous Waste Disposal store_waste->contact_disposal provide_sds Step 5: Provide Safety Data Sheet (SDS) contact_disposal->provide_sds end_disposal End: Proper & Compliant Disposal provide_sds->end_disposal

References

Essential Safety and Operational Guide for Handling Fmoc-Gly-NH-CH2-acetyloxy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-Gly-NH-CH2-acetyloxy, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Body Part Equipment Specification and Purpose
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure they are compatible with the solvents being used (e.g., DMF, DCM, TFA). Change gloves frequently and immediately if contaminated.
Eyes Safety goggles or a face shieldGoggles should provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant risk of splashes.[1]
Body Laboratory coatA flame-resistant lab coat that fully covers the arms is required.
Respiratory Fume hoodAll handling of the solid compound and any reactions involving it must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Experimental Protocol: Safe Handling and Use

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]

  • Recommended storage for the solid powder is at -20°C. If dissolved in a solvent, store at -80°C for up to six months or -20°C for up to one month.

2. Preparation for Use:

  • Bring the container to room temperature in a desiccator before opening to prevent condensation of moisture.

  • All weighing and preparation of solutions must be performed in a chemical fume hood.

  • Use non-sparking tools to handle the solid compound.

3. Use in Synthesis (General Procedure):

  • Fmoc Deprotection: The Fmoc protecting group is typically removed using a 20% solution of piperidine in DMF. This reaction should be carried out in a closed reaction vessel within the fume hood.

  • Coupling Reaction: The deprotected amine can then be coupled with a carboxylic acid, often activated with reagents like HBTU or HATU.

  • Washing: After each reaction step, the compound (if on a solid support) is typically washed with solvents such as DMF and DCM to remove excess reagents and byproducts.

4. Waste Segregation and Disposal:

  • Proper segregation of waste is critical to prevent hazardous reactions.[3]

  • Halogenated Waste: Collect all DCM washes in a designated "Halogenated Waste" container.[3]

  • Non-Halogenated Waste: Collect DMF and other non-halogenated solvents in a separate container.[3]

  • Basic Waste: Solutions containing piperidine from the deprotection step should be collected in a dedicated "Basic Waste" container.[3]

  • Acidic Waste: If TFA is used for cleavage from a solid support, this waste must be collected in an "Acidic Waste" container.[3]

  • Solid Waste: Contaminated consumables like gloves, pipette tips, and weighing paper should be disposed of as hazardous solid waste.[1]

  • All waste containers must be clearly labeled with their full chemical contents and associated hazards.[3] Never dispose of chemical waste down the sink or in regular trash.[3]

Table 2: Waste Stream Management

Waste Stream Primary Components Collection Container Disposal Procedure
Halogenated SolventsDichloromethane (DCM)Labeled "Halogenated Waste"Arrange for pickup by the institution's hazardous waste management service.
Non-Halogenated SolventsDimethylformamide (DMF)Labeled "Non-Halogenated Waste"Arrange for pickup by the institution's hazardous waste management service.
Basic WastePiperidine in DMFLabeled "Basic Waste"Neutralization may be required by some institutions before collection. This is a hazardous procedure and should only be performed by trained personnel. Otherwise, arrange for direct pickup.[3]
Acidic WasteTrifluoroacetic acid (TFA)Labeled "Acidic Waste"Neutralization to a pH between 6 and 8 is often required before disposal. This must be done with extreme caution in a fume hood. Arrange for pickup by the institution's hazardous waste management service.[3]
Contaminated Solid WasteGloves, pipette tips, etc.Labeled "Contaminated Solid Waste"Dispose of through the institution's hazardous waste program.[1]

Emergency Procedures

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse with pure water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • In all cases of exposure, seek medical attention.

Diagram 1: Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_synthesis Synthesis cluster_disposal Waste Management start Receive & Inspect Chemical storage Store at -20°C start->storage prep Equilibrate & Weigh in Fume Hood storage->prep deprotection Fmoc Deprotection (Piperidine/DMF) prep->deprotection coupling Coupling Reaction deprotection->coupling segregate Segregate Waste Streams deprotection->segregate wash Wash with Solvents (DMF/DCM) coupling->wash coupling->segregate wash->segregate halogenated Halogenated Waste segregate->halogenated non_halogenated Non-Halogenated Waste segregate->non_halogenated basic Basic Waste segregate->basic acidic Acidic Waste segregate->acidic solid Contaminated Solid Waste segregate->solid dispose Dispose via Hazardous Waste Program halogenated->dispose non_halogenated->dispose basic->dispose acidic->dispose solid->dispose

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Gly-NH-CH2-acetyloxy
Reactant of Route 2
Reactant of Route 2
Fmoc-Gly-NH-CH2-acetyloxy

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